molecular formula C27H26N6O10S2 B15555658 BP Fluor 488 azide

BP Fluor 488 azide

Número de catálogo: B15555658
Peso molecular: 658.7 g/mol
Clave InChI: PACHABYIXPOXOB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

BP Fluor 488 azide is a useful research compound. Its molecular formula is C27H26N6O10S2 and its molecular weight is 658.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C27H26N6O10S2

Peso molecular

658.7 g/mol

Nombre IUPAC

3-amino-6-azaniumylidene-9-[4-(6-azidohexylcarbamoyl)-2-carboxyphenyl]-5-sulfoxanthene-4-sulfonate

InChI

InChI=1S/C27H26N6O10S2/c28-19-9-7-16-21(17-8-10-20(29)25(45(40,41)42)23(17)43-22(16)24(19)44(37,38)39)15-6-5-14(13-18(15)27(35)36)26(34)31-11-3-1-2-4-12-32-33-30/h5-10,13,28H,1-4,11-12,29H2,(H,31,34)(H,35,36)(H,37,38,39)(H,40,41,42)

Clave InChI

PACHABYIXPOXOB-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

BP Fluor 488 Azide: A Comprehensive Technical Guide for Advanced Fluorescence Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BP Fluor 488 azide (B81097) is a highly efficient, green-fluorescent dye functionalized with an azide group, making it a prime tool for bioorthogonal labeling via "click chemistry." Its exceptional brightness, photostability, and pH insensitivity make it an invaluable reagent in a wide array of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening. This guide provides a detailed overview of its properties, applications, and comprehensive protocols for its use in molecular and cellular biology.

Core Properties and Specifications

BP Fluor 488 is a sulfonated rhodamine dye, a structural feature that contributes to its high water solubility and reduced aggregation. The azide moiety allows for a highly specific and efficient covalent reaction with alkyne-modified biomolecules. Several variants of BP Fluor 488 azide are available, each engineered to optimize the efficiency of the click reaction under different experimental conditions.

Quantitative Data Summary

The following table summarizes the key photophysical and chemical properties of this compound and its common derivatives.

PropertyThis compound[1]BP Fluor 488 Picolyl Azide[2]This compound Plus[3]BP Fluor 488 Propyl Azide[4]
Molecular Formula C₂₇H₂₆N₆O₁₀S₂C₃₀H₂₄N₈O₁₁S₂C₃₀H₃₀N₁₀O₁₀S₂C₂₄H₁₈K₂N₆O₁₀S₂
Molecular Weight ( g/mol ) 658.7[1]736.7[2]754.8[3]692.8[4]
Excitation Maximum (nm) 499[1]499[2]493[3]495[4]
Emission Maximum (nm) 520[1]520[2]517[3]519[4]
Molar Extinction Coeff. 73,000[1]73,000[2]73,000[3]71,800[4]
Quantum Yield 0.92[1]0.92[2]Not Specified0.91[4]
Solubility Water, DMSO, DMF[1]Water, DMSO, DMF[2]Not SpecifiedWater, DMSO, DMF[4]
Storage Conditions -20°C, protect from light[1]-20°C[2]-20°C[3]-20°C[4]

Key Applications

The versatility of this compound stems from its ability to be incorporated into a wide range of biomolecules through the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction. This allows for the precise labeling of proteins, nucleic acids, and other cellular components.[5]

Primary applications include:

  • Fluorescence Microscopy: Visualize the localization and dynamics of labeled biomolecules within fixed or living cells.

  • Flow Cytometry: Quantify and sort cell populations based on the presence of labeled components.[2]

  • Protein Labeling: Conjugate to antibodies, proteins, and peptides containing alkyne groups for subsequent detection.[1][2]

  • Nucleic Acid Labeling: Incorporate into amino-modified oligonucleotides for visualization and tracking.[1][2]

  • Cell Proliferation Assays: Detect newly synthesized DNA by incorporating an alkyne-modified nucleoside (e.g., EdU) followed by a click reaction with this compound.

Experimental Protocols

The following are detailed protocols for common applications of this compound. It is recommended to optimize reagent concentrations and reaction times for specific experimental systems.

Protocol 1: General Protein Labeling using CuAAC Click Chemistry

This protocol describes the labeling of a protein that has been metabolically, enzymatically, or chemically modified to contain an alkyne group.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound (or a picolyl azide variant for improved efficiency)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate (B8700270) or THPTA)

  • Copper-chelating ligand (e.g., TBTA or a pre-complexed catalyst)

  • DMSO (for dissolving reagents)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

    • Add this compound to a final concentration of 100-500 µM (a 10 to 50-fold molar excess over the protein).

    • Add the copper(II) sulfate solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

  • Purification:

    • Remove the unreacted dye and catalyst by passing the reaction mixture through a size-exclusion chromatography column appropriate for the molecular weight of the protein.

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.

Visualizing the Workflow: Protein Labeling via Click Chemistry

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Storage Alkyne-Modified Protein Alkyne-Modified Protein Reaction_Vessel Incubate at RT (1-2 hours, protected from light) Alkyne-Modified Protein->Reaction_Vessel BP_Fluor_488_Azide This compound BP_Fluor_488_Azide->Reaction_Vessel Catalyst_Mix CuSO4 + Reducing Agent Catalyst_Mix->Reaction_Vessel Purification Size-Exclusion Chromatography Reaction_Vessel->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein Storage Store at 4°C or -20°C Labeled_Protein->Storage

Caption: Workflow for labeling alkyne-modified proteins with this compound.

Signaling Pathways and Logical Relationships

The core of this compound's utility lies in the click chemistry reaction, a bioorthogonal ligation that forms a stable triazole linkage between the azide-functionalized dye and an alkyne-modified target molecule.

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Pathway

G Alkyne Alkyne-Modified Biomolecule Triazole Stable Triazole Linkage (Labeled Biomolecule) Alkyne->Triazole Azide This compound Azide->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I) - Catalyst Cu_II->Cu_I Reducer Reducing Agent (e.g., Sodium Ascorbate) Reducer->Cu_I Reduces Cu_I->Triazole Catalyzes

Caption: The catalytic cycle of the CuAAC reaction for fluorescent labeling.

Enhanced Click Chemistry Reagents

To overcome challenges such as low reaction efficiency with low abundance targets or the need for reduced copper concentrations in living systems, enhanced versions of this compound have been developed.

  • BP Fluor 488 Picolyl Azide: This variant includes a picolyl moiety that chelates the copper catalyst, increasing its effective concentration at the reaction site.[2] This allows for a significant reduction (up to 10-fold) in the amount of copper catalyst required, improving biocompatibility.[2]

  • This compound Plus: This reagent contains a complete copper-chelating system within its structure, forming a highly reactive azide-copper complex.[3] This complex reacts almost instantaneously with alkynes, making it ideal for detecting low-abundance targets and improving the signal-to-noise ratio in complex biological media.[3]

Logical Relationship of Enhanced Azide Reagents

G Standard_Azide Standard this compound Improved_Efficiency Improved Reaction Efficiency Standard_Azide->Improved_Efficiency Picolyl_Azide BP Fluor 488 Picolyl Azide Picolyl_Azide->Improved_Efficiency Reduced_Copper Reduced Copper Requirement Picolyl_Azide->Reduced_Copper Azide_Plus This compound Plus Azide_Plus->Improved_Efficiency Low_Abundance_Detection Enhanced Low Abundance Detection Azide_Plus->Low_Abundance_Detection

Caption: Advantages of enhanced this compound variants over the standard reagent.

References

BP Fluor 488 Azide: A Technical Guide to its Principle of Action and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core principles, experimental applications, and technical specifications of BP Fluor 488 azide (B81097), a fluorescent probe widely utilized in the field of bioconjugation. Its primary mechanism of action is centered on the principles of "click chemistry," a set of bioorthogonal reactions that enable the specific and efficient labeling of biomolecules.

BP Fluor 488 is a bright, photostable, and hydrophilic green-fluorescent dye. The azide functional group allows for its covalent attachment to a wide range of biomolecules that have been modified to contain a terminal alkyne or a strained cyclooctyne. This specificity is achieved through two primary types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

Core Principle: Azide-Alkyne Cycloaddition

The fundamental principle behind the utility of BP Fluor 488 azide lies in the formation of a stable triazole linkage with an alkyne-modified target molecule. This reaction is highly specific and does not interfere with other functional groups present in biological systems, making it a bioorthogonal labeling strategy.[3][4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for conjugating azides and terminal alkynes.[5] This reaction is catalyzed by copper(I) ions, which significantly accelerate the rate of the cycloaddition.[5][6] The key advantage of CuAAC is its high reaction speed and yield. However, the requirement for a copper catalyst can be a limitation for in vivo applications due to the potential cytotoxicity of copper.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns associated with the copper catalyst, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[2][8] The driving force for this reaction is the release of ring strain in the cyclooctyne. SPAAC is therefore highly suitable for labeling biomolecules in living cells and organisms.[2]

Quantitative Data

The photophysical properties of this compound and its variants are critical for its application in fluorescence-based detection methods such as microscopy and flow cytometry. The following table summarizes the key quantitative data for several commercially available this compound reagents.

PropertyBP Fluor 488 Propyl AzideBP Fluor 488 Picolyl AzideThis compound Plus
Excitation Maximum (nm) 495[1]499[9]493[10]
Emission Maximum (nm) 519[1]520[9]517[10]
Extinction Coefficient (cm⁻¹M⁻¹) 71,800[1]73,000[9]73,000[10]
Fluorescence Quantum Yield 0.91[1]0.92[9]Not Specified
Molecular Weight ( g/mol ) 692.8[1]736.7[9]754.8[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reactions and a general experimental workflow for labeling proteins with this compound.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product BP_Fluor_488_Azide BP Fluor 488-N₃ Labeled_Biomolecule BP Fluor 488-Triazole-Biomolecule BP_Fluor_488_Azide->Labeled_Biomolecule + Alkyne_Biomolecule Biomolecule-C≡CH Alkyne_Biomolecule->Labeled_Biomolecule Copper Cu(I) Copper->Labeled_Biomolecule catalyzes SPAAC_Reaction cluster_reactants Reactants cluster_product Product BP_Fluor_488_Azide BP Fluor 488-N₃ Labeled_Biomolecule BP Fluor 488-Triazole-Biomolecule BP_Fluor_488_Azide->Labeled_Biomolecule + Strained_Alkyne_Biomolecule Biomolecule-DBCO Strained_Alkyne_Biomolecule->Labeled_Biomolecule Protein_Labeling_Workflow cluster_workflow Protein Labeling Workflow A Introduce Alkyne/Azide Handle into Protein C Click Chemistry Reaction (CuAAC or SPAAC) A->C B Prepare this compound Solution B->C D Purification of Labeled Protein C->D E Analysis (e.g., SDS-PAGE, Mass Spec) D->E

References

BP Fluor 488 Azide: An In-depth Technical Guide for Beginners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BP Fluor 488 azide (B81097), a versatile fluorescent probe, for researchers, scientists, and professionals in drug development. It covers the core chemical and physical properties, detailed experimental protocols for its primary application in bioorthogonal chemistry, and an example of its use in studying cellular signaling pathways.

Introduction to BP Fluor 488 Azide

This compound is a bright, green-fluorescent dye widely used for labeling and detecting biomolecules.[1][2][3] It belongs to the family of high-performance BP Fluor dyes, which are known for their exceptional brightness and photostability.[4][5] The key feature of this molecule is the presence of an azide (-N₃) group, which allows it to participate in highly specific and efficient "click chemistry" reactions.[2][3][6] This makes it an invaluable tool for attaching a fluorescent label to a wide range of biomolecules, including proteins, nucleic acids, and glycans, that have been metabolically, enzymatically, or chemically modified to contain a corresponding alkyne group.[1][2][4]

The resulting fluorescently labeled molecules can be visualized and quantified using various techniques, such as fluorescence microscopy and flow cytometry, providing insights into their localization, trafficking, and interactions within complex biological systems.[2][3][4]

Physicochemical Properties

This compound and its derivatives are characterized by their excellent spectral properties, high quantum yield, and good water solubility. These properties make them well-suited for a wide range of biological imaging applications. The core structure is based on a sulfonated rhodamine dye, which contributes to its high fluorescence intensity and stability over a broad pH range.[2][4]

Below is a summary of the key quantitative data for this compound and two of its common variants.

PropertyThis compoundBP Fluor 488 Picolyl AzideBP Fluor 488 Propyl Azide
Excitation Maximum (nm) 499[2][3]499[2]495[4]
Emission Maximum (nm) 520[2][3]520[2]519[4]
Molar Extinction Coeff. 73,000[2][3]73,000[2]71,800[4]
Quantum Yield 0.92[2][3]0.92[2]0.91[4]
Molecular Weight ( g/mol ) 658.7[3]736.7[2]692.8[4]
Solubility Water, DMSO, DMF[2][3]Water, DMSO, DMF[2]Water, DMSO, DMF[4]

Experimental Protocols

The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction. This section provides a detailed protocol for labeling alkyne-modified proteins with this compound.

Metabolic Labeling of Proteins with an Alkyne-Containing Amino Acid

Before performing the click chemistry reaction, the target protein(s) must be modified to contain an alkyne group. A common method is to use metabolic labeling, where cells are cultured in the presence of an amino acid analog containing an alkyne group, such as L-homopropargylglycine (HPG), which is an analog of methionine.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • L-homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Culture cells to the desired confluency in complete medium.

  • Aspirate the complete medium and wash the cells once with warm PBS.

  • Replace the medium with pre-warmed methionine-free medium supplemented with HPG (typically 25-50 µM).

  • Incubate the cells for the desired period (e.g., 4-24 hours) to allow for HPG incorporation into newly synthesized proteins.

  • After incubation, wash the cells twice with cold PBS.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Quantify the protein concentration of the cell lysate. The lysate is now ready for the click chemistry reaction.

Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Alkyne-Modified Proteins

This protocol describes the labeling of the alkyne-modified protein lysate with this compound.

Materials:

Reagent Preparation:

  • This compound Stock Solution (10 mM): Dissolve the required amount of this compound in DMSO. Store protected from light at -20°C.

  • Copper(II) Sulfate Stock Solution (20 mM): Dissolve CuSO₄·5H₂O in water.

  • THPTA Stock Solution (100 mM): Dissolve THPTA in water.

  • Sodium Ascorbate Stock Solution (300 mM): Prepare fresh by dissolving sodium ascorbate in water. This solution is prone to oxidation and should be made immediately before use.

Procedure:

  • In a microcentrifuge tube, add the following to your protein lysate sample (e.g., 50 µL of 1-5 mg/mL protein):

    • 100 µL PBS buffer

    • 4 µL of 1 mM this compound solution (for a final concentration of approximately 20 µM, can be optimized between 2-40 µM).[5]

  • Vortex the mixture briefly.

  • Add 10 µL of 100 mM THPTA solution. Vortex briefly.

  • Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.

  • Initiate the click reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution.[5]

  • Vortex the reaction mixture briefly.

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • The labeled protein sample is now ready for downstream analysis.

Purification of the Labeled Protein (Optional)

For applications requiring purified labeled protein, the excess dye and reaction components can be removed.

Methods:

  • Methanol (B129727)/Chloroform (B151607) Precipitation:

    • Add 600 µL of methanol to the 200 µL reaction mixture and vortex.[5]

    • Add 150 µL of chloroform and vortex.[5]

    • Add 400 µL of water and vortex.[5]

    • Centrifuge at 13,000-20,000 x g for 5 minutes.[5]

    • Carefully remove the upper aqueous layer without disturbing the protein interface.[5]

    • Add 450 µL of methanol and vortex.[5]

    • Centrifuge to pellet the protein. Remove and discard the supernatant.[5]

    • Wash the pellet again with methanol.[5]

    • Air-dry the protein pellet and resuspend in a suitable buffer.[5]

  • Size-Exclusion Chromatography: Use a desalting column appropriate for the volume of your reaction to separate the labeled protein from smaller molecules.

Visualization of Signaling Pathways

This compound, in conjunction with click chemistry, is a powerful tool for visualizing dynamic cellular processes, including signaling pathways. An example is the study of Phospholipase D (PLD) activity, which is a key event downstream of G protein-coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling.

The "Imaging Phospholipase D Activity with Clickable Alcohols via Transphosphatidylation" (IMPACT) technique allows for the visualization of PLD activity.[7] In this method, cells are treated with a primary alcohol containing an alkyne tag. PLD, when activated, utilizes this "clickable" alcohol in a transphosphatidylation reaction to produce a tagged phosphatidylalkanol lipid. This lipid reporter can then be fluorescently labeled with this compound via a click reaction, allowing for the imaging of PLD activity.[7]

Below is a diagram illustrating the experimental workflow for the IMPACT technique.

G cluster_detection Detection Steps ligand Ligand (e.g., GPCR agonist) receptor GPCR/RTK ligand->receptor Binding gprotein Gq/Other Effectors receptor->gprotein Activation pld Phospholipase D (PLD) gprotein->pld Activation pa Phosphatidic Acid (PA) pld->pa Hydrolysis of PC tagged_lipid Alkyne-tagged Phosphatidylalkanol pld->tagged_lipid Transphosphatidylation of Alkyne Alcohol pc Phosphatidylcholine (PC) alkyne_alcohol Alkyne-tagged Primary Alcohol fixation Cell Fixation & Permeabilization tagged_lipid->fixation click_reaction Click Reaction with This compound fixation->click_reaction imaging Fluorescence Microscopy/Flow Cytometry click_reaction->imaging G cluster_pathway GPCR-Gq Signaling Pathway cluster_detection IMPACT Detection Ligand GPCR Ligand GPCR G Protein-Coupled Receptor (GPCR) Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates PLD Phospholipase D (PLD) PKC->PLD Activates Tagged_Lipid Alkyne-tagged Lipid PLD->Tagged_Lipid Transphosphatidylation Alkyne_Alcohol Alkyne Alcohol Alkyne_Alcohol->Tagged_Lipid Fluorescent_Signal Fluorescent Signal Tagged_Lipid->Fluorescent_Signal Click Reaction BP_Fluor_488_Azide This compound BP_Fluor_488_Azide->Fluorescent_Signal

References

An In-depth Technical Guide to BP Fluor 488 Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BP Fluor 488 azide (B81097), a bright, green-fluorescent probe, and its application in bioorthogonal click chemistry. It is designed to offer researchers and drug development professionals the foundational knowledge and practical protocols required to effectively utilize this powerful tool for labeling and visualizing biomolecules.

Core Principles of BP Fluor 488 Azide Click Chemistry

BP Fluor 488 is a pure 5-sulfonated rhodamine molecule, offering high fluorescence quantum yield and photostability.[1][2] Its azide functional group allows it to be covalently conjugated to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) group through a bioorthogonal reaction known as "click chemistry." This reaction is highly specific and efficient, proceeding readily under mild, aqueous conditions, making it ideal for labeling sensitive biological samples.[3]

There are two primary forms of azide-alkyne click chemistry relevant to this compound:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic click reaction that utilizes a copper(I) catalyst to join an azide (like this compound) and a terminal alkyne. The reaction is rapid and high-yielding, forming a stable triazole linkage. While highly effective, the potential cytotoxicity of the copper catalyst can be a concern for live-cell imaging applications.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that involves an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). The ring strain of the cyclooctyne provides the energy to drive the reaction forward without the need for a catalyst, making it highly suitable for applications in living systems.[4][5]

This compound is a versatile reagent that can be used to label a wide array of biomolecules, including proteins, peptides, and amino-modified oligonucleotides, for applications such as microscopy and flow cytometry.[6]

Quantitative Data: Photophysical Properties

The selection of a fluorophore is critical for the success of any fluorescence-based assay. The table below summarizes the key photophysical properties of this compound and its common variants, alongside the widely used alternative, Alexa Fluor 488 azide, for comparison.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φ)Reference
This compound 499520~73,000~0.92[1][6]
BP Fluor 488 Propyl Azide 49551971,8000.91[7]
BP Fluor 488 Picolyl Azide 49952073,0000.92[1]
Alexa Fluor 488 Azide 495519Not specifiedNot specified[8]

Experimental Protocols

The following are detailed protocols for common applications of fluorescent azide click chemistry. While these protocols are generalized for fluorescent azides, they are directly applicable for use with this compound.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

This protocol describes the labeling of a purified protein containing alkyne groups with this compound using a copper-catalyzed reaction.

Materials:

  • Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS)

  • This compound

  • DMSO (anhydrous)

  • 1.5x Protein Labeling Buffer (e.g., 150 mM Tris-HCl, pH 7.5)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Ligand solution (e.g., 100 mM THPTA in water)

  • Sodium Ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare a stock solution of this compound: Dissolve the this compound in DMSO to a concentration of 10 mM.

  • Prepare the protein solution: Dilute the alkyne-modified protein with the 1.5x Protein Labeling Buffer to a final concentration of 1-5 mg/mL. The volume of the protein solution should not exceed 1/3 of the total reaction volume.

  • Add the dye: Add a 3-10 fold molar excess of the this compound stock solution to the protein solution. Vortex gently to mix.

  • Prepare the catalyst solution: In a separate tube, mix the Copper(II) Sulfate and THPTA ligand solutions.

  • Initiate the reaction: Add the catalyst solution to the protein-dye mixture. Immediately after, add the freshly prepared sodium ascorbate solution to initiate the click reaction. Vortex gently to mix.

  • Incubate: Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • Purify the conjugate: Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines the metabolic labeling of cellular glycoproteins with an azide-modified sugar, followed by fluorescent labeling with a DBCO-functionalized dye for live-cell imaging. The same principle applies when using a DBCO-modified biomolecule and this compound.

Materials:

  • Cells cultured on coverslips or in imaging dishes

  • Azide-modified metabolic precursor (e.g., Ac₄ManNAz for glycoproteins)

  • DBCO-functionalized BP Fluor 488

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add the azide-modified metabolic precursor (e.g., Ac₄ManNAz) to the cell culture medium at a final concentration of 25-50 µM.

    • Incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO₂).

  • Washing:

    • Gently wash the cells two to three times with pre-warmed PBS to remove the unincorporated azide precursor.

  • Fluorescent Labeling (SPAAC):

    • Prepare a staining solution of DBCO-functionalized BP Fluor 488 in cell culture medium or PBS at a concentration of 5-20 µM.

    • Incubate the cells with the staining solution for 30-60 minutes at 37°C, protected from light.

  • Final Washes and Imaging:

    • Wash the cells three times with PBS to remove the unreacted fluorescent probe.

    • Add fresh medium or PBS to the cells.

    • Image the labeled cells immediately using a fluorescence microscope with the appropriate filter set for BP Fluor 488 (Excitation/Emission: ~499/520 nm).

Visualization of Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows described in this guide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System BP_Fluor_488_Azide BP Fluor 488-N₃ Triazole_Product BP Fluor 488-Triazole-Biomolecule BP_Fluor_488_Azide->Triazole_Product Alkyne_Biomolecule Alkyne-Biomolecule Alkyne_Biomolecule->Triazole_Product Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction Cu_I->Triazole_Product Catalyzes

Caption: The CuAAC reaction mechanism for labeling an alkyne-modified biomolecule.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

SPAAC_Mechanism cluster_reactants Reactants BP_Fluor_488_Azide BP Fluor 488-N₃ Triazole_Product BP Fluor 488-Triazole-Biomolecule BP_Fluor_488_Azide->Triazole_Product DBCO_Biomolecule DBCO-Biomolecule (Strained Alkyne) DBCO_Biomolecule->Triazole_Product Spontaneous Cycloaddition

Caption: The catalyst-free SPAAC reaction mechanism for labeling a DBCO-modified biomolecule.

Metabolic Labeling and Imaging Workflow

Metabolic_Labeling_Workflow Start Start: Live Cells in Culture Metabolic_Labeling 1. Incubate with Azide-Sugar (e.g., Ac₄ManNAz) Start->Metabolic_Labeling Incorporation Azide-Sugar is incorporated into cellular glycoproteins Metabolic_Labeling->Incorporation Wash_1 2. Wash to remove unincorporated sugar Incorporation->Wash_1 SPAAC_Reaction 3. Add BP Fluor 488-DBCO Wash_1->SPAAC_Reaction Labeling Fluorescent labeling of azide-glycoproteins via SPAAC SPAAC_Reaction->Labeling Wash_2 4. Wash to remove unbound dye Labeling->Wash_2 Imaging 5. Fluorescence Microscopy Wash_2->Imaging

Caption: A typical workflow for metabolic labeling and subsequent fluorescent imaging.

Applications in Drug Development

The use of this compound and click chemistry offers significant advantages in various stages of drug discovery and development.

  • Target Identification and Validation: By creating alkyne-modified versions of small molecule drugs, researchers can use this compound to "click" onto the drug's cellular binding partners. This allows for the visualization and subsequent identification of drug targets within complex biological systems.

  • High-Throughput Screening: The efficiency and specificity of click chemistry make it suitable for developing robust, fluorescence-based assays for high-throughput screening of compound libraries.

  • Drug Delivery and Pharmacokinetics: Fluorescently labeling drug delivery vehicles (e.g., nanoparticles, liposomes) or the therapeutic agent itself with this compound enables the real-time tracking of their distribution, cellular uptake, and clearance in both in vitro and in vivo models. This provides critical data on the pharmacokinetic and pharmacodynamic properties of novel drug candidates.

  • Chemical Proteomics: Metabolic labeling with azide- or alkyne-containing amino acids, followed by click chemistry with this compound, allows for the specific labeling and analysis of newly synthesized proteins under various physiological or pathological conditions, offering insights into disease mechanisms and drug effects.

References

BP Fluor 488 Azide: A Technical Guide to Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectral properties, characteristics, and common applications of BP Fluor 488 azide (B81097), a bright and photostable green fluorescent dye widely used for labeling and detecting biomolecules. Its primary application lies in the realm of "click chemistry," a powerful and versatile tool for bioconjugation.

Core Spectral and Physical Properties

BP Fluor 488 azide is characterized by its strong absorption in the blue light region and intense green fluorescence emission. It is a sulfonated rhodamine derivative, which contributes to its high water solubility and relative insensitivity to pH changes in the physiological range (pH 4 to 10).[1] This makes it a robust tool for a variety of biological experiments.[2] The key spectral and physical properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λmax) 499 nm[3][4][5]
Emission Maximum (λem) 520 nm[3][4][5]
Molar Extinction Coefficient (ε) 73,000 cm-1M-1[3][4]
Fluorescence Quantum Yield (Φ) 0.92[3][4]
Molecular Formula C27H26N6O10S2[3][6]
Molecular Weight 658.7 g/mol [3]
CAS Number 1006592-63-7[3][6]
Solubility Water, DMSO, DMF[3][4]

Principle of Application: Azide-Alkyne Click Chemistry

This compound is designed for covalent labeling of molecules containing an alkyne functional group through a reaction known as azide-alkyne cycloaddition. This "click chemistry" reaction is highly specific and efficient, proceeding readily under mild, aqueous conditions, which makes it ideal for bioconjugation.[7] There are two primary modalities for this reaction:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is catalyzed by copper(I) ions and is the most common form of click chemistry. It is highly efficient and regiospecific, yielding a stable triazole linkage.[]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the click reaction that utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne. The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it suitable for live-cell imaging.[4][9][10]

Experimental Workflows and Protocols

The azide group on BP Fluor 488 allows it to be "clicked" onto a variety of alkyne-modified biomolecules, including proteins, nucleic acids, and small molecules.[3][5] This enables researchers to fluorescently label and subsequently detect these molecules in applications such as fluorescence microscopy, flow cytometry, and Western blotting.[5]

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following diagram outlines the typical workflow for labeling an alkyne-modified biomolecule with this compound using a copper-catalyzed reaction.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis alkyne_biomolecule Alkyne-Modified Biomolecule mix_reagents Mix Reagents in Aqueous Buffer alkyne_biomolecule->mix_reagents bp488_azide This compound bp488_azide->mix_reagents cu_catalyst Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) cu_catalyst->mix_reagents incubate Incubate (Room Temp) mix_reagents->incubate Click Reaction purify Purify Conjugate (e.g., Chromatography) incubate->purify analyze Analyze (e.g., Microscopy, Flow Cytometry) purify->analyze

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Protocol: CuAAC Labeling of Proteins

This protocol is a general guideline for labeling an alkyne-containing protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-binding ligand (e.g., THPTA) stock solution (optional, but recommended to improve efficiency and reduce protein damage)[3][5]

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer.

  • Add this compound: Add the this compound stock solution to the protein solution. The final concentration of the azide should typically be in excess of the protein concentration.

  • Prepare the Catalyst Solution: In a separate tube, premix the CuSO₄ solution and the ligand solution (if used).[3]

  • Initiate the Reaction: Add the sodium ascorbate to the protein-azide mixture, followed immediately by the copper catalyst solution to initiate the click reaction.[3]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the labeled protein from excess reagents using a desalting column or dialysis.

  • Analysis: The labeled protein is now ready for downstream applications such as fluorescence microscopy or flow cytometry.

Experimental Workflow: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The following diagram illustrates the workflow for labeling biomolecules in a copper-free system, which is particularly useful for live-cell imaging.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis strained_alkyne Strained Alkyne-Modified Biomolecule (e.g., DBCO) mix_reagents Mix Reagents in Biocompatible Buffer or Media strained_alkyne->mix_reagents bp488_azide This compound bp488_azide->mix_reagents incubate Incubate (Physiological Temp) mix_reagents->incubate Copper-Free Click Reaction wash Wash to Remove Excess Dye incubate->wash analyze Live-Cell Imaging wash->analyze

Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Detailed Protocol: SPAAC for Live-Cell Labeling

This protocol provides a general framework for labeling azide-containing biomolecules on the surface of or within live cells.

Materials:

  • Cells cultured with a metabolic precursor that introduces an azide group into biomolecules (e.g., Ac₄ManNAz for glycans).[11]

  • Cyclooctyne-functionalized fluorescent probe (in this case, a molecule containing a cyclooctyne would be reacted with this compound in a separate step to create the labeling reagent, or a pre-made cyclooctyne-fluorophore conjugate would be used). For the purpose of this protocol, we assume a pre-made DBCO-488 conjugate is used, which is analogous in spectral properties to BP Fluor 488.

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Metabolic Labeling: Culture cells with the azide-containing metabolic precursor for 2-3 days to allow for its incorporation into the target biomolecules.[11]

  • Cell Preparation: Gently harvest the cells and wash them with PBS to remove any unincorporated precursor.[11]

  • SPAAC Labeling: Resuspend the cells in fresh culture medium and add the DBCO-functionalized fluorescent probe to a final concentration of 10-50 µM.[11]

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.[11]

  • Washing: Wash the cells multiple times with PBS to remove any unreacted probe.[11]

  • Analysis: The cells are now fluorescently labeled and ready for analysis by flow cytometry or fluorescence microscopy.[11]

Conclusion

This compound is a high-performance fluorescent probe for the specific labeling of alkyne-modified biomolecules via click chemistry. Its excellent spectral properties, including high brightness and photostability, combined with the versatility of azide-alkyne cycloaddition, make it an invaluable tool for researchers in cell biology, molecular biology, and drug development. The choice between the copper-catalyzed and strain-promoted reaction pathways allows for its application in both fixed and live-cell systems, enabling a wide range of experimental designs for the visualization and analysis of biological processes.

References

An In-depth Technical Guide to BP Fluor 488 Azide: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BP Fluor 488 azide (B81097), a versatile fluorescent probe for biological research. It details the spectral properties of the dye, provides protocols for its use in labeling and imaging, and illustrates its application in studying cellular signaling pathways.

Core Properties of BP Fluor 488 Azide and its Variants

BP Fluor 488 is a bright, photostable, green-fluorescent dye that is widely used for labeling biomolecules. The azide functional group allows for its covalent attachment to alkyne-modified molecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or to cyclooctyne-modified molecules via a strain-promoted alkyne-azide cycloaddition (SPAAC), both of which are "click chemistry" reactions. These reactions are highly specific and efficient, enabling the precise labeling of target molecules in complex biological samples. Several variants of this compound are available, each with slightly different properties tailored for specific applications.

PropertyThis compoundBP Fluor 488 Picolyl AzideBP Fluor 488 Propyl AzideThis compound Plus
Excitation Maximum (nm) 499[1]499[2]495[3]493
Emission Maximum (nm) 520[1]520[2]519[3]517
Extinction Coefficient (cm⁻¹M⁻¹) 73,00073,000[2]71,80073,000
Fluorescence Quantum Yield 0.920.92[2]0.91Not Reported
Key Feature Standard azide for click chemistry.Picolyl group enhances copper-catalyzed click chemistry.[2]Propyl linker.Contains a copper-chelating system for improved reaction rates.

Experimental Protocols

General Protocol for Protein Labeling with this compound via Click Chemistry

This protocol describes the labeling of an alkyne-modified protein with this compound using a copper-catalyzed click reaction.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine, THPTA)

  • Degassing equipment (e.g., nitrogen or argon gas)

  • Reaction tubes

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified protein in a buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in deionized water (freshly prepared).

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Set up the Reaction:

    • In a reaction tube, add the alkyne-modified protein.

    • Add the this compound stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10:1 is common.

    • Add the THPTA stock solution to a final concentration of 1 mM.

    • Add the CuSO₄ stock solution to a final concentration of 0.5 mM.

    • Degas the mixture by bubbling with nitrogen or argon gas for 5-10 minutes to remove oxygen, which can interfere with the reaction.

  • Initiate the Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light. The reaction time may need to be optimized.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at ~499 nm).

Protocol for Cellular Imaging with this compound

This protocol outlines the general steps for imaging cells that have been metabolically labeled with an alkyne-containing precursor, followed by click chemistry with this compound.

Materials:

  • Cells cultured on coverslips or in imaging dishes

  • Alkyne-containing metabolic precursor (e.g., an alkyne-modified amino acid or sugar)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Click chemistry reaction cocktail (containing this compound, CuSO₄, sodium ascorbate, and a copper chelator)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of the alkyne-containing metabolic precursor for a desired period to allow for its incorporation into biomolecules.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature (if imaging intracellular targets).

    • Wash the cells with PBS.

  • Blocking:

    • Block non-specific binding sites by incubating the cells with 3% BSA in PBS for 30 minutes at room temperature.

  • Click Reaction:

    • Prepare the click chemistry reaction cocktail containing this compound (e.g., 10 µM), CuSO₄ (e.g., 1 mM), a reducing agent (e.g., 2 mM sodium ascorbate), and a copper chelator (e.g., 100 µM THPTA) in PBS.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells several times with PBS.

    • If desired, counterstain the nuclei with a dye such as DAPI.

    • Wash the cells again with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for BP Fluor 488 (excitation ~488 nm, emission ~520 nm) and the nuclear counterstain.

Application in Signaling Pathway Analysis: NGF-TrkA Signaling

This compound and its analogs can be powerful tools for studying cellular signaling pathways. By labeling specific proteins involved in a pathway, their localization, trafficking, and interactions can be visualized. A relevant example is the study of Receptor Tyrosine Kinase (RTK) signaling, such as the Nerve Growth Factor (NGF) signaling through its receptor TrkA.

Signaling Pathway Overview:

The binding of NGF to its receptor TrkA on the cell surface induces receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that regulates neuronal survival, growth, and differentiation.

NGF_TrkA_Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Dimerization Dimerization & Autophosphorylation TrkA->Dimerization PI3K PI3K Dimerization->PI3K Activates Ras Ras Dimerization->Ras Activates PLCg PLCγ Dimerization->PLCg Activates Akt Akt PI3K->Akt Survival Neuronal Survival & Growth Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Differentiation Neuronal Differentiation ERK->Differentiation IP3_DAG IP3 & DAG PLCg->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release

NGF-TrkA Signaling Pathway. This diagram illustrates the major signaling cascades activated upon NGF binding to its receptor TrkA.

Experimental Workflow for Visualizing TrkA Trafficking:

By metabolically labeling cells with an alkyne-containing amino acid, the newly synthesized TrkA receptors can be tagged with this compound. This allows for the visualization of receptor internalization and trafficking upon NGF stimulation using fluorescence microscopy.

Experimental_Workflow MetabolicLabeling 1. Metabolic Labeling (Alkyne-amino acid) NGF_Stimulation 2. NGF Stimulation MetabolicLabeling->NGF_Stimulation ClickReaction 3. Click Reaction (this compound) NGF_Stimulation->ClickReaction FixationPerm 4. Fixation & Permeabilization ClickReaction->FixationPerm Imaging 5. Fluorescence Microscopy FixationPerm->Imaging Analysis 6. Image Analysis (Receptor Trafficking) Imaging->Analysis

Experimental Workflow. This diagram outlines the key steps for labeling and imaging TrkA receptor trafficking.

References

BP Fluor 488 Azide: A Technical Guide to its Quantum Yield and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum yield and related photophysical properties of BP Fluor 488 azide (B81097), a fluorescent probe widely utilized in bioorthogonal chemistry. This document outlines the quantitative photophysical data, a detailed experimental protocol for quantum yield determination, and visual representations of its application in bioconjugation.

Core Photophysical Properties

BP Fluor 488 azide is a bright, green-fluorescent dye characterized by a high fluorescence quantum yield, making it an excellent choice for a variety of fluorescence-based detection and imaging applications.[1] Its utility is further enhanced by its stability over a broad pH range and resistance to photobleaching.[1]

Quantitative Data Summary

The key photophysical parameters of this compound and its derivatives are summarized in the table below for easy comparison. This data is critical for designing and executing experiments that rely on fluorescent detection.

PropertyThis compoundBP Fluor 488 Picolyl AzideBP Fluor 488 Propyl Azide
Quantum Yield (Φ) 0.92[2]0.92[3]0.91[4]
Excitation Maximum (λex) 499 nm[2]499 nm[3]495 nm[4]
Emission Maximum (λem) 520 nm[2]520 nm[3]519 nm[4]
Molar Extinction Coefficient (ε) 73,000 cm⁻¹M⁻¹[2][3]73,000 cm⁻¹M⁻¹71,800 cm⁻¹M⁻¹[4]
Molecular Weight (MW) 658.7 g/mol [2]736.7 g/mol [3]692.8 g/mol [4]
CAS Number 1006592-63-7[2][5]Not specified1679326-36-3[4]

Experimental Protocol: Determination of Fluorescence Quantum Yield

The following is a detailed methodology for determining the fluorescence quantum yield of this compound using the comparative method. This method involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[6] For this compound, a suitable standard would be Alexa Fluor 488, which has a known quantum yield of 0.92.[7]

Materials and Instrumentation
  • Spectrofluorometer: Capable of measuring excitation and emission spectra.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Quartz Cuvettes: 1 cm path length.

  • This compound

  • Fluorescence Standard: e.g., Fluorescein in 0.1 M NaOH (Φ = 0.92) or Alexa Fluor 488.[7]

  • Solvent: Spectroscopic grade, such as phosphate-buffered saline (PBS).

Procedure
  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the sample and the standard in the chosen solvent (e.g., PBS) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the excitation wavelength (e.g., 499 nm).

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to 499 nm.

    • Measure the fluorescence emission spectrum for each dilution of the sample and the standard.

    • Record the integrated fluorescence intensity (the area under the emission curve) for each measurement.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The slope of the resulting linear fit for each plot is proportional to the quantum yield.

    • The quantum yield of the sample (Φ_X) can be calculated using the following equation:

      • Φ_X = Φ_ST * (m_X / m_ST) * (η_X / η_ST)²

      • Where:

        • Φ_ST is the quantum yield of the standard.

        • m_X and m_ST are the slopes of the plots for the sample and the standard, respectively.

        • η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term equals 1).

Visualizing Experimental Workflows and Chemical Reactions

To further aid in the understanding of the application of this compound, the following diagrams illustrate the experimental workflow for quantum yield determination and the chemical principle of its use in "click" chemistry.

G cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare this compound Dilutions abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_standard Prepare Standard Dilutions prep_standard->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure plot_data Plot Integrated Fluorescence vs. Absorbance fluor_measure->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Workflow for Quantum Yield Determination.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product fluor_azide This compound conjugate Fluorescently Labeled Biomolecule fluor_azide->conjugate alkyne Alkyne-modified Biomolecule alkyne->conjugate catalyst Cu(I) catalyst->conjugate

Caption: Copper-Catalyzed "Click" Chemistry Reaction.

References

BP Fluor 488 Azide: A Technical Guide to Storage, Handling, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the proper storage, handling, and application of BP Fluor 488 azide (B81097), a versatile fluorescent probe crucial for a wide range of biological research and drug development applications. Adherence to these guidelines is essential to ensure the reagent's stability, performance, and safety.

Core Properties and Storage Conditions

BP Fluor 488 azide is a bright, photostable, and pH-insensitive fluorescent dye.[1][2] It is widely used for labeling and detecting biomolecules through copper-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry".[3][4] Proper storage is critical to maintain its fluorescence and reactivity.

Quantitative Data Summary

ParameterValueSource(s)
Excitation Maximum~495-499 nm[1][3]
Emission Maximum~519-520 nm[1][3]
Storage (Solid/Powder)
Long-term-20°C[1][3][5][6]
Short-term (days to weeks)0 - 4°C[5]
Shelf-life (Powder)Up to 3 years at -20°C[7]
Storage (In Solvent)
Long-term-80°C[7]
Short-term (days to weeks)0 - 4°C[5]
Shelf-life (In Solvent)Up to 1 year at -80°C[7]
Shipping Conditions Ambient temperature[3][5][6][7]
Solubility Water, DMSO, DMF[1][3][6]

Handling and Safety Precautions

General Handling Guidelines:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

  • Handle in a well-ventilated area to avoid inhalation of dust or aerosols.[8]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

  • Keep away from direct sunlight and prolonged exposure to light to prevent photobleaching.[7]

Experimental Protocol: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of a Protein

This protocol provides a general workflow for the covalent labeling of an alkyne-modified protein with this compound. The concentrations and incubation times may require optimization depending on the specific protein and desired degree of labeling.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of azides.

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator/ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA) (optional, but recommended to improve reaction efficiency and reduce protein damage)

  • Degassing equipment (e.g., nitrogen or argon gas)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 100 mM in water).

    • If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.

    • Add this compound to the reaction mixture. A molar excess of the dye to the protein is typically used (e.g., 5-20 fold excess).

    • If using a ligand, add THPTA to the reaction mixture.

    • Add CuSO₄ to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

  • Purification:

    • Remove the unreacted this compound and other reaction components by a suitable purification method. Size-exclusion chromatography is a common and effective method for separating the labeled protein from small molecule reagents. Dialysis can also be used.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and at the excitation maximum of BP Fluor 488 (~499 nm).

Visualizations

Storage and Handling Workflow

G cluster_storage Storage cluster_handling Handling Solid Solid Long_Term_Solid Long-Term (-20°C) Solid->Long_Term_Solid Short_Term_Solid Short-Term (0-4°C) Solid->Short_Term_Solid In_Solvent In_Solvent Long_Term_Solvent Long-Term (-80°C) In_Solvent->Long_Term_Solvent Short_Term_Solvent Short-Term (0-4°C) In_Solvent->Short_Term_Solvent Handling_Precautions General Precautions PPE Wear PPE (Gloves, Goggles, Lab Coat) Handling_Precautions->PPE Ventilation Use in a Well-Ventilated Area Handling_Precautions->Ventilation Avoid_Contact Avoid Skin/Eye Contact Handling_Precautions->Avoid_Contact Protect_From_Light Protect from Direct Light Handling_Precautions->Protect_From_Light G Start Start Prepare_Reagents Prepare Stock Solutions (this compound, CuSO4, Sodium Ascorbate, THPTA) Start->Prepare_Reagents Reaction_Setup Combine Alkyne-Protein, Azide, THPTA, and CuSO4 Prepare_Reagents->Reaction_Setup Initiate_Reaction Add Sodium Ascorbate Reaction_Setup->Initiate_Reaction Incubation Incubate at RT (1-2 hours, protected from light) Initiate_Reaction->Incubation Purification Purify Labeled Protein (e.g., Size-Exclusion Chromatography) Incubation->Purification Characterization Determine Degree of Labeling Purification->Characterization End End Characterization->End

References

BP Fluor 488 azide safety data sheet information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the properties, handling, and application of BP Fluor 488 azide (B81097), a fluorescent dye commonly utilized in bioorthogonal chemistry for the labeling and detection of biomolecules.

Core Properties and Specifications

BP Fluor 488 azide is a bright, photostable, green-fluorescent dye functionalized with an azide group. This azide moiety allows the dye to be conjugated to alkyne-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. It is a valuable tool for researchers in various fields, including cell biology, proteomics, and drug discovery.

Physical & Chemical Properties
PropertyValueReference
Chemical Formula C27H26N6O10S2[1]
Molecular Weight 658.66 g/mol [1]
CAS Number 1006592-63-7[1]
Solubility Soluble in Water, DMSO, DMF
Purity >95%
Spectroscopic Properties
PropertyValueReference
Excitation Maximum (λex) 499 nm
Emission Maximum (λem) 520 nm
Molar Extinction Coefficient (ε) 73,000 cm-1M-1
Fluorescence Quantum Yield (Φ) 0.92

Safety, Handling, and Storage

General Safety Precautions
  • Handling: This product should only be handled by, or under the close supervision of, individuals qualified in the handling and use of potentially hazardous chemicals. A chemical fume hood is recommended for all handling procedures.[2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear suitable eye protection.[2]

    • Hand Protection: Wear suitable gloves.[2]

    • Skin Protection: Wear suitable protective clothing.[2]

    • Respiratory Protection: If handled outside of a fume hood, wear an approved mask or respirator.[2]

First Aid Measures
  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids.[2]

  • Inhalation: Move the individual to fresh air.[2]

  • Ingestion: Wash out the mouth with copious amounts of water for at least 15 minutes.[2]

  • In all cases of exposure, seek medical attention if irritation persists or if symptoms develop.[2]

Storage and Stability
ConditionDetailsReference
Storage Temperature -20°C for long-term storage (months to years); 0-4°C for short-term storage (days to weeks).[1]
Storage Conditions Store in a dry, dark environment.[1]
Shipping Shipped at ambient temperature as a non-hazardous chemical.[1]

Experimental Protocols: Copper-Catalyzed Click Chemistry (CuAAC)

The following is a generalized protocol for the labeling of an alkyne-modified biomolecule with this compound. This protocol is based on standard CuAAC reaction conditions and may require optimization for specific applications.

Reagents and Materials
  • Alkyne-modified biomolecule (e.g., protein, nucleic acid)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF for stock solutions

Stock Solution Preparation
  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate (B8700270): Prepare a 1 M stock solution in deionized water. This solution should be made fresh for each experiment.

  • Copper-Chelating Ligand: Prepare a 50 mM stock solution in deionized water or DMSO, depending on the ligand's solubility.

Labeling Protocol
  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer to the desired final concentration.

  • Add the copper-chelating ligand to the reaction mixture.

  • Add the this compound stock solution.

  • Add the Copper(II) sulfate stock solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Following incubation, the labeled biomolecule can be purified from unreacted dye and catalyst using standard methods such as size exclusion chromatography, dialysis, or precipitation.

Visualizations

Experimental Workflow for Click Chemistry Labeling

G cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_analysis Purification & Analysis prep_alkyne Prepare Alkyne-Modified Biomolecule mix Combine Reagents in Reaction Buffer prep_alkyne->mix prep_azide Prepare BP Fluor 488 Azide Stock prep_azide->mix prep_cu Prepare CuSO4 Stock prep_cu->mix prep_asc Prepare Sodium Ascorbate Stock prep_asc->mix prep_ligand Prepare Ligand Stock prep_ligand->mix incubate Incubate at Room Temp (Protected from Light) mix->incubate purify Purify Labeled Biomolecule incubate->purify analyze Analyze Labeled Product (e.g., SDS-PAGE, Microscopy) purify->analyze

Caption: General workflow for a "Click Chemistry" labeling experiment.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle alkyne Alkyne-Modified Biomolecule triazole Stable Triazole Linkage (Labeled Biomolecule) alkyne->triazole azide This compound azide->triazole cu_ii Cu(II)SO4 ascorbate Sodium Ascorbate (Reducing Agent) cu_ii->ascorbate Reduction cu_i Cu(I) ascorbate->cu_i cu_i->triazole Catalysis

References

introduction to fluorescent labeling with BP Fluor 488 azide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fluorescent Labeling with BP Fluor 488 Azide (B81097)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BP Fluor 488 azide, a bright and photostable green fluorescent dye, and its application in the precise labeling of biomolecules through click chemistry.

Introduction to this compound

This compound is a versatile, water-soluble, and pH-insensitive fluorescent probe widely used for covalently labeling and detecting alkyne-modified biomolecules.[1][2] Its high fluorescence quantum yield and strong absorbance make it an exceptionally bright and detectable dye, ideal for a range of applications including microscopy, flow cytometry, and Western blotting.[2][3] The azide group enables its participation in highly specific and efficient click chemistry reactions, allowing for the precise attachment of the fluorophore to a target molecule.[4]

BP Fluor 488 is a pure 5-sulfonated rhodamine molecule, which eliminates lot-to-lot variation.[4] It is characterized by high fluorescence intensity, stability over a broad pH range, and resistance to photobleaching, which prevents signal loss during extended imaging.[5]

Physicochemical and Spectroscopic Properties

The performance of a fluorophore is defined by its spectroscopic properties. This compound exhibits excellent characteristics for fluorescence-based detection.

PropertyThis compoundBP Fluor 488 Picolyl AzideThis compound PlusBP Fluor 488 Propyl Azide
Excitation Maximum (nm) 499[4]499[6]493[7]495[1]
Emission Maximum (nm) 520[4]520[6]517[7]519[1]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 73,000[4]73,000[6]73,000[7]71,800[1]
Fluorescence Quantum Yield 0.92[4]0.92[6]Not Specified0.91[1]
Molecular Weight ( g/mol ) 658.7[4]736.7[6]754.8[7]692.8[1]
Solubility Water, DMSO, DMF[4]Water, DMSO, DMF[6]Not SpecifiedWater, DMF, DMSO[1]

Core Technology: Click Chemistry

This compound is primarily utilized in click chemistry, a set of bioorthogonal reactions that are rapid, specific, and high-yielding. The most common type of click chemistry for labeling with azide probes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the formation of a stable triazole linkage between the terminal azide group of this compound and a terminal alkyne-modified biomolecule. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., copper (II) sulfate) and a reducing agent (e.g., sodium ascorbate).

CuAAC_Mechanism Alkyne Alkyne-modified Biomolecule Product Labeled Biomolecule (Stable Triazole Linkage) Alkyne->Product Azide This compound Azide->Product Copper Cu(I) Catalyst Copper->Product Catalyzes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living cells where the cytotoxicity of copper is a concern, a copper-free click chemistry variant known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be employed. This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIFO) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne is sufficient to drive the reaction with the azide without the need for a catalyst.

SPAAC_Mechanism Cyclooctyne Cyclooctyne-modified Biomolecule Product Labeled Biomolecule (Stable Triazole Linkage) Cyclooctyne->Product Azide This compound Azide->Product

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.

Experimental Protocols

The following are generalized protocols for labeling biomolecules with this compound. Optimization may be required for specific applications.

General Protocol for CuAAC Labeling of Proteins

This protocol provides a general framework for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Anhydrous DMSO

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Degassing equipment (e.g., nitrogen or argon gas)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of the copper-chelating ligand in water or a DMSO/water mixture.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in buffer.

    • Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the azide relative to the protein is a good starting point.

    • Add the copper-chelating ligand to the reaction mixture. A final concentration of 5 times the copper concentration is recommended.

    • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove oxygen, which can interfere with the reaction.

  • Initiate the Reaction:

    • Add the sodium ascorbate stock solution to the reaction mixture.

    • Add the CuSO₄ stock solution to initiate the reaction. The final concentration of copper can range from 50 µM to 1 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction time may need to be optimized.

  • Purification:

    • Remove the unreacted dye and catalyst from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25).

CuAAC_Workflow Start Start: Alkyne-modified Protein Prepare Prepare Stock Solutions (Dye, Copper, Ligand, Reductant) Start->Prepare Mix Mix Protein, Dye, and Ligand Prepare->Mix Degas Degas Reaction Mixture Mix->Degas Initiate Initiate with Reductant and Copper Degas->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Purify Purify Labeled Protein (Size-Exclusion Chromatography) Incubate->Purify End End: Labeled Protein Purify->End

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with BP Fluor 488 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 488 azide (B81097) is a high-performance, green-fluorescent dye designed for the covalent labeling of biomolecules.[1][2] Characterized by its high fluorescence intensity, photostability, and stability over a wide pH range, BP Fluor 488 is an ideal choice for a variety of applications, including fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.[1][2][3][4] This molecule contains an azide moiety that allows for its specific attachment to alkyne- or dibenzocyclooctyne (DBCO)-modified proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. These "click chemistry" reactions are highly efficient and bioorthogonal, meaning they do not interfere with native biological processes.[2][5][6]

This document provides detailed protocols for labeling proteins with BP Fluor 488 azide, guidelines for optimizing the reaction, and methods for characterizing the resulting fluorescently-labeled protein.

Product Specifications and Quantitative Data

The spectral and physical properties of this compound are summarized below. This data is essential for designing experiments and configuring instrumentation.

ParameterValueReference
Excitation Maximum (λex)~499 nm[5][7]
Emission Maximum (λem)~520 nm[5][7]
Molar Extinction Coefficient (ε) at λex~73,000 cm⁻¹M⁻¹[7]
Fluorescence Quantum Yield~0.92[7]
Recommended Storage-20°C, protected from light[7]
SolubilityWater, DMSO, DMF[7]

For successful protein labeling, optimizing the molar ratio of the dye to the protein is critical. The Degree of Labeling (DOL) indicates the average number of dye molecules conjugated to a single protein molecule. The optimal DOL is application-dependent, but general recommendations are provided below.

ApplicationRecommended DOL RangeReference
General Microscopy & Flow Cytometry2 - 10 (for antibodies)[4][8]
In Vivo Imaging4 - 9 (for antibodies)[9]
Single-Molecule Studies0.5 - 1[1]

An excessively high DOL can lead to fluorescence quenching and may affect protein function, while a low DOL can result in a poor signal-to-noise ratio.[1][8]

Experimental Protocols

Protein labeling with this compound is typically achieved through one of two "click chemistry" pathways: the copper-catalyzed (CuAAC) or the copper-free, strain-promoted (SPAAC) reaction. The choice of method depends on the nature of the protein and the experimental context. SPAAC is generally preferred for applications in living cells or with proteins sensitive to copper ions.[7][10]

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for labeling purified proteins that have been modified to contain a terminal alkyne group.

Materials Required:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Copper(II) Sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM in water)

  • Freshly prepared Sodium Ascorbate (B8700270) solution (e.g., 300 mM in water)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

    • Prepare fresh sodium ascorbate solution immediately before use.[11]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution with PBS buffer.

    • Add the desired molar excess of this compound stock solution to the protein solution. A 5-10 fold molar excess is a common starting point.[12]

    • Add the THPTA ligand solution. A final concentration that is five times that of the copper sulfate is recommended to protect the protein and stabilize the copper(I) catalyst.[11][13]

    • Add the CuSO₄ solution. A typical final concentration is 50 µM.[14]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 2.5 mM.[14]

  • Incubation:

    • Gently mix the reaction components.

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes.[14] Longer incubation times may be necessary for lower reactant concentrations.

  • Purification:

    • Remove the unreacted dye and reaction components from the labeled protein using a desalting column or dialysis. This step is crucial for accurate determination of the DOL.[4][15]

  • Characterization and Storage:

    • Determine the Degree of Labeling (see protocol below).

    • Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light. Adding a stabilizing agent like BSA may be beneficial if the final protein concentration is low.[16]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is ideal for labeling proteins modified with a strained alkyne (e.g., DBCO, BCN) and is compatible with living systems.[10]

Materials Required:

  • Strained alkyne-modified protein (e.g., DBCO-protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Reaction Setup:

    • In a suitable reaction vessel, add the strained alkyne-modified protein solution.

    • Add the this compound stock solution. A 2-5 fold molar excess of the azide over the protein is a good starting point for optimization.[7][12] The final concentration of DMSO should be kept low (ideally <5% v/v) to maintain protein stability.[7]

  • Incubation:

    • Gently mix the reaction components.

    • Protect the reaction from light and incubate at room temperature for 1-4 hours or at 4°C for 12-24 hours.[7][12] Reaction times may vary depending on the specific strained alkyne used.

  • Purification:

    • Remove the unreacted dye from the labeled protein using a desalting column or dialysis.[7]

  • Characterization and Storage:

    • Determine the Degree of Labeling (see protocol below).

    • Store the labeled protein under the same conditions as described for the CuAAC protocol.

Protocol 3: Determining the Degree of Labeling (DOL)

The DOL is calculated from the absorbance of the labeled protein at 280 nm (for the protein) and ~499 nm (for BP Fluor 488).[1]

Procedure:

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye, ~499 nm (A_max).

  • Calculate Protein Concentration:

    • First, correct the A₂₈₀ reading for the contribution of the dye's absorbance at this wavelength. A correction factor (CF) is required, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum. For Alexa Fluor 488, a similar dye, this value is approximately 0.11.

    • The formula for the corrected protein absorbance is: A_protein = A₂₈₀ - (A_max * CF)

    • Calculate the molar concentration of the protein: Protein Concentration (M) = A_protein / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm).

  • Calculate Dye Concentration:

    • Calculate the molar concentration of the dye: Dye Concentration (M) = A_max / ε_dye (where ε_dye for BP Fluor 488 is ~73,000 cm⁻¹M⁻¹).

  • Calculate DOL:

    • The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)

Visualized Workflows and Reaction Mechanisms

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prot_alkyne Alkyne-Modified Protein Mix Combine Reactants & Incubate Prot_alkyne->Mix Dye_azide BP Fluor 488 Azide Dye_azide->Mix Catalyst Cu(II) + Ligand + Na-Ascorbate Catalyst->Mix Purify Desalting/ Dialysis Mix->Purify Remove excess reagents Analyze Calculate DOL (UV-Vis) Purify->Analyze Labeled_Prot Labeled Protein Analyze->Labeled_Prot

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction (Copper-Free) cluster_purification Purification & Analysis Prot_dbco DBCO-Modified Protein Mix Combine Reactants & Incubate Prot_dbco->Mix Dye_azide BP Fluor 488 Azide Dye_azide->Mix Purify Desalting/ Dialysis Mix->Purify Remove excess dye Analyze Calculate DOL (UV-Vis) Purify->Analyze Labeled_Prot Labeled Protein Analyze->Labeled_Prot Click_Chemistry_Reaction cluster_reactants Reactants cluster_catalyst Catalyst (CuAAC only) cluster_product Product Protein_Alkyne Protein-Alkyne Labeled_Protein Protein-Triazole-BP Fluor 488 Protein_Alkyne->Labeled_Protein Cycloaddition Fluor_Azide BP Fluor 488-Azide Fluor_Azide->Labeled_Protein Cycloaddition Copper Cu(I) Copper->Labeled_Protein catalyzes

References

Application Notes and Protocols for BP Fluor 488 Azide in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 488 azide (B81097) is a bright, photostable, and green-fluorescent dye that serves as a powerful tool for labeling and detecting alkyne-modified biomolecules within cells using copper-catalyzed click chemistry.[1] This bioorthogonal reaction allows for the specific and efficient labeling of target molecules in complex biological systems. A primary application of BP Fluor 488 azide in flow cytometry is the detection of cell proliferation through the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine, into newly synthesized DNA.[2][3][4] This method offers a superior alternative to the traditional bromodeoxyuridine (BrdU) assay by eliminating the need for harsh DNA denaturation steps, thus preserving cell morphology and epitope integrity for multiparametric analysis.[1]

These application notes provide detailed protocols for using this compound to quantify cell proliferation by flow cytometry, along with data presentation guidelines and troubleshooting advice.

Principle of the Technology

The detection of cell proliferation using this compound is based on the "click" reaction, a copper(I)-catalyzed cycloaddition between an azide and a terminal alkyne. The workflow involves two main steps:

  • Metabolic Labeling: Cells are incubated with EdU, which is incorporated into the DNA of actively dividing cells during the S-phase of the cell cycle.

  • Click Reaction: After fixation and permeabilization, this compound is added, and in the presence of a copper catalyst, it covalently binds to the alkyne group of the incorporated EdU. The resulting stable triazole linkage allows for the highly specific and sensitive detection of proliferating cells by flow cytometry.

Data Presentation

Quantitative data from cell proliferation experiments using this compound can be summarized to compare the effects of different experimental conditions. The following tables provide examples of how to present such data.

Table 1: Spectral Properties of this compound

PropertyValue
Excitation Maximum (nm)499
Emission Maximum (nm)520
Recommended Laser488 nm (Blue)
Recommended Emission Filter530/30 nm (or similar)

Table 2: Example Data - Effect of EdU Concentration on Mean Fluorescence Intensity (MFI)

EdU Concentration (µM)Incubation Time (hours)Mean Fluorescence Intensity (MFI) of EdU-Positive Cells
12Low
52Medium
102High
202High (potential for saturation)
100.5Low
101Medium
102High
104High

Note: Optimal EdU concentration and incubation time should be determined empirically for each cell type and experimental condition. A starting concentration of 10 µM for 1-2 hours is recommended. For longer incubations, lower concentrations may be used, while shorter incubations might require higher concentrations.[5]

Table 3: Comparison of EdU Labeling with this compound vs. Traditional BrdU Staining

FeatureEdU with this compoundBrdU Staining
Detection Method Copper-catalyzed click chemistryAntibody-based detection
DNA Denaturation Not requiredRequired (e.g., HCl, heat, DNase)
Protocol Time ShorterLonger
Multiplexing Compatibility High (preserves epitopes)Limited (harsh treatment can destroy epitopes)
Sensitivity HighHigh

Experimental Protocols

Protocol 1: Cell Proliferation Assay using this compound and EdU

This protocol describes the labeling of proliferating cells with EdU and subsequent detection with this compound for flow cytometric analysis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • This compound

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Click Reaction Buffer (containing copper sulfate (B86663) and a reducing agent)

  • Wash Buffer (e.g., PBS with 1% BSA)

  • Flow cytometry tubes

Procedure:

  • EdU Labeling:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Add EdU to the culture medium to a final concentration of 10 µM.

    • Incubate the cells for 1-2 hours under conditions optimal for the cell type.

    • For a negative control, include a sample of cells not treated with EdU.

  • Cell Harvest and Fixation:

    • Harvest the cells using your standard method (e.g., trypsinization).

    • Wash the cells once with 3 mL of 1% BSA in PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Wash the cells once with 3 mL of 1% BSA in PBS, centrifuge, and discard the supernatant.

  • Permeabilization:

    • Resuspend the fixed cell pellet in 100 µL of Permeabilization Buffer.

    • Incubate for 20 minutes at room temperature.

    • Wash the cells once with 3 mL of 1% BSA in PBS, centrifuge, and discard the supernatant.

  • Click Reaction:

    • Prepare the Click Reaction Cocktail according to the manufacturer's instructions, containing the copper catalyst, a reducing agent, and this compound in the reaction buffer.

    • Resuspend the permeabilized cell pellet in 500 µL of the Click Reaction Cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells once with 3 mL of Permeabilization Buffer, centrifuge, and discard the supernatant.

  • (Optional) DNA Staining for Cell Cycle Analysis:

    • Resuspend the cell pellet in a DNA staining solution (e.g., DAPI or Propidium Iodide with RNase).

    • Incubate as recommended for the specific DNA stain.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of Wash Buffer.

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser.

    • Detect the BP Fluor 488 signal using a 530/30 nm bandpass filter or equivalent.

Protocol 2: (Optional) Co-staining with Surface or Intracellular Antibodies

This protocol can be integrated with Protocol 1 to perform multi-parameter analysis.

Procedure:

  • For Surface Antibody Staining: Perform this step after cell harvesting (before fixation). Incubate the cells with the fluorescently conjugated primary antibody for 30 minutes on ice, protected from light. Wash the cells and then proceed with the fixation step in Protocol 1.

  • For Intracellular Antibody Staining: Perform this step after the permeabilization step in Protocol 1. Incubate the permeabilized cells with the fluorescently conjugated primary antibody for 30-60 minutes at room temperature, protected from light. Wash the cells and then proceed with the click reaction step in Protocol 1.

Mandatory Visualization

G cluster_workflow Experimental Workflow A 1. Metabolic Labeling Incubate cells with EdU B 2. Cell Harvest & Fixation Prepare single-cell suspension and fix with PFA A->B C 3. Permeabilization Treat with a detergent-based buffer B->C D 4. Click Reaction Incubate with this compound and copper catalyst C->D E 5. (Optional) Co-staining Label with antibodies for other markers D->E F 6. Flow Cytometry Analysis Acquire and analyze data E->F

Caption: Experimental workflow for cell proliferation analysis using this compound.

G cluster_pathway Signaling to Cell Proliferation Detection A Extracellular Signal (e.g., Growth Factor) B Signal Transduction Cascade A->B C Activation of Cell Cycle Machinery B->C D S-Phase Entry & DNA Synthesis C->D E EdU Incorporation into new DNA D->E F Click Reaction with This compound E->F G Fluorescently Labeled Proliferating Cell F->G H Detection by Flow Cytometry G->H

Caption: General pathway from signaling to proliferation detection with this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Signal Inefficient EdU incorporation.Optimize EdU concentration and incubation time for your cell type. Ensure cells are healthy and actively dividing.
Incomplete click reaction.Use freshly prepared click reaction components. Ensure the correct concentrations of all reagents.
Low antigen expression (for co-staining).Use a brighter fluorophore for low-abundance targets. Titrate antibody to determine optimal concentration.
Incorrect instrument settings.Verify that the correct laser (488 nm) and emission filter (e.g., 530/30 nm) are being used.
High Background Non-specific antibody binding.Include an isotype control. Use an Fc block to prevent non-specific binding to Fc receptors.
Insufficient washing.Increase the number and volume of wash steps.
Cell clumps.Ensure a single-cell suspension by gentle pipetting or filtering.
Poor Resolution of Cell Cycle Phases Incorrect flow rate.Use a low flow rate during acquisition for better resolution.
Insufficient DNA staining.Ensure adequate concentration and incubation time for the DNA stain.

References

Application Notes and Protocols for BP Fluor 488 Azide in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 488 azide (B81097) is a bright, photostable, green-fluorescent dye designed for covalent labeling of alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry.[1] Its high fluorescence quantum yield and spectral similarity to Alexa Fluor 488 make it an excellent choice for a variety of fluorescence imaging applications, including microscopy and flow cytometry.[2][3] This document provides detailed application notes and protocols for the use of BP Fluor 488 azide in fluorescence microscopy.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of this compound and provide a comparison with the commonly used Alexa Fluor 488 azide.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)499 nm[1]
Emission Maximum (λem)520 nm[1]
Molar Extinction Coefficient73,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield (Φ)0.92[4]
SolubilityWater, DMSO, DMF[4]

Table 2: Performance Comparison: this compound vs. Alexa Fluor 488 Azide

FeatureThis compoundAlexa Fluor 488 AzideReference
Brightness High, comparable to Alexa Fluor 488High[3]
Photostability High, comparable to Alexa Fluor 488High[3][5]
pH Sensitivity Low, stable over a wide pH rangeLow[3]
Background Staining Low due to high water solubilityLow[6]

Experimental Protocols

Herein are detailed protocols for labeling and imaging cells using this compound. The choice between copper-catalyzed and strain-promoted click chemistry will depend on the specific experimental requirements, particularly the sensitivity of the biological system to copper ions.

Protocol 1: Metabolic Labeling of Cellular Glycans with an Azide-Modified Sugar and Detection with this compound via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by labeling with this compound using a copper-catalyzed reaction.

Materials:

  • Cells of interest cultured on coverslips

  • Complete cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., 3% BSA in PBS)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency on sterile coverslips in a petri dish.

    • Add the azide-modified sugar to the culture medium at a final concentration of 25-50 µM.

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide sugar into cellular glycans.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume:

      • 880 µL of PBS

      • 50 µL of 10 mM Copper(II) sulfate

      • 50 µL of 10 mM THPTA

      • 10 µL of 1 mM this compound in DMSO

      • 10 µL of 100 mM sodium ascorbate (B8700270) (add last to initiate the reaction)

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with wash buffer.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets for BP Fluor 488 (excitation ~499 nm, emission ~520 nm).

Protocol 2: Labeling of Alkyne-Modified Proteins in Live Cells with this compound via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for labeling biomolecules in live cells without the need for a cytotoxic copper catalyst. It requires the biomolecule of interest to be modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • Live cells expressing a protein of interest tagged with a strained alkyne (e.g., DBCO)

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium

  • Fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Cell Preparation:

    • Culture cells expressing the alkyne-modified protein on glass-bottom dishes suitable for live-cell imaging.

  • Labeling Reaction:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.

    • Remove the existing medium from the cells and add the labeling medium.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing:

    • Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove unbound dye.

    • Replace the PBS with pre-warmed live-cell imaging medium.

  • Imaging:

    • Image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂).

    • Use appropriate filter sets for BP Fluor 488 (excitation ~499 nm, emission ~520 nm).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

CuAAC_Mechanism cluster_reactants Reactants cluster_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne Alkyne Intermediate Copper-Acetylide Intermediate Alkyne->Intermediate + Cu(I) Azide Azide Azide->Intermediate Cu(I) Cu(I) Triazole 1,4-disubstituted Triazole Intermediate->Triazole Cycloaddition Triazole->Cu(I) Regenerated

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained_Alkyne Strained Alkyne (e.g., DBCO) Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide Azide Azide->Transition_State Triazole Stable Triazole Product Transition_State->Triazole Concerted Reaction

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging A Metabolic Labeling with Azide-modified Precursor C Fixation & Permeabilization (for intracellular targets) A->C B Cell Culture B->A D Click Reaction with This compound C->D E Washing D->E F Mounting E->F G Fluorescence Microscopy F->G

References

Application Notes and Protocols for In Vivo Cell Labeling with BP Fluor 488 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the in vivo labeling of cells using BP Fluor 488 azide (B81097), a bright and photostable green fluorescent dye. The methodology leverages the principles of bioorthogonal chemistry, specifically the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). This two-step approach allows for the specific covalent labeling of biomolecules in living organisms with minimal perturbation of the native biological system.

The process begins with the metabolic incorporation of a biomolecule analog containing a strained alkyne, such as dibenzocyclooctyne (DBCO). Cells readily take up this analog and incorporate it into newly synthesized proteins, glycans, or other macromolecules through their natural biosynthetic pathways. Following a sufficient incubation period for metabolic labeling, the BP Fluor 488 azide is administered. The azide group on the dye reacts specifically and efficiently with the strained alkyne incorporated into the target biomolecules, resulting in stable, fluorescently labeled cells that can be visualized in vivo. This powerful technique is instrumental in tracking cell proliferation, migration, and localization in real-time within a living animal.

BP Fluor 488 is a hydrophilic dye with an excitation maximum at 499 nm and an emission maximum at 520 nm, making it compatible with standard fluorescein (B123965) (FITC) filter sets.[1][2] Its high quantum yield and photostability ensure bright and durable signals for various in vivo imaging applications, including fluorescence microscopy and flow cytometry.[2][3]

Principle of the Technology: Two-Step In Vivo Labeling

The in vivo cell labeling strategy using this compound is a bioorthogonal chemical reporter strategy.[4] This method avoids the need for genetic manipulation and is highly specific because the azide and alkyne functional groups are largely absent in biological systems.[5][6]

  • Metabolic Labeling: An unnatural substrate containing a strained alkyne (e.g., a DBCO-modified amino acid or sugar) is introduced into the animal. The cellular machinery incorporates this substrate into newly synthesized biomolecules (e.g., proteins or glycans).[7][8][9]

  • In Vivo Click Chemistry: this compound is administered to the animal. The azide group of the fluorescent dye reacts specifically with the strained alkyne that is now part of the cellular macromolecules. This reaction, a strain-promoted azide-alkyne cycloaddition (SPAAC), is highly efficient and occurs without the need for a toxic copper catalyst, making it ideal for use in living animals.[4]

Experimental Protocols

This section details the protocols for preparing reagents and performing in vivo cell labeling. The following protocols are generalized and should be optimized for specific animal models and experimental goals.

Protocol 1: Preparation of Reagents
  • DBCO-Modified Metabolic Substrate Stock Solution:

    • Dissolve the desired DBCO-containing metabolic precursor (e.g., a DBCO-modified amino acid for protein labeling or a DBCO-modified sugar for glycan labeling) in a biocompatible solvent such as DMSO or a saline solution to create a concentrated stock solution (e.g., 10-100 mM).

    • Store the stock solution at -20°C or -80°C, protected from light.

  • This compound Injection Solution:

    • Dissolve this compound in a sterile, biocompatible vehicle suitable for injection, such as phosphate-buffered saline (PBS) or saline (0.9% NaCl).

    • The final concentration will depend on the animal model and desired labeling intensity, but a starting point is typically in the range of 1-10 mM.

    • Ensure the solution is completely dissolved. Gentle vortexing or sonication may be required.

    • Filter the solution through a 0.22 µm sterile filter before injection.

    • Prepare this solution fresh before each use and protect it from light.

Protocol 2: In Vivo Metabolic Labeling and Fluorescent Tagging

This protocol is a general guideline for labeling cells in a mouse model. Dosages and timing must be optimized for your specific application.

  • Metabolic Incorporation of the Strained Alkyne:

    • Administer the DBCO-modified metabolic substrate to the animal. The route of administration (e.g., intravenous (IV), intraperitoneal (IP), or oral gavage) and the dosage will depend on the specific substrate and the target tissue.

    • Allow sufficient time for the metabolic incorporation of the substrate. This can range from several hours to several days, depending on the turnover rate of the target biomolecule. For example, labeling cell surface glycans might require 1 to 3 days of substrate administration.[10]

  • Administration of this compound:

    • After the metabolic labeling period, administer the prepared this compound solution to the animal. Intravenous injection via the tail vein is a common method for achieving systemic distribution.[10]

  • In Vivo Reaction and Imaging:

    • Allow time for the this compound to circulate and react with the DBCO-labeled cells. The optimal time for imaging after dye administration can range from a few hours to 24 hours.[10][11]

    • Proceed with the desired in vivo imaging modality, such as whole-body fluorescence imaging or intravital microscopy.

    • For ex vivo analysis, tissues can be harvested, and cells can be analyzed by fluorescence microscopy, histology, or flow cytometry.

Protocol 3: Ex Vivo Tissue Processing and Imaging (Optional)
  • Tissue Harvest and Fixation:

    • Following in vivo imaging or at the experimental endpoint, euthanize the animal and perfuse with PBS to remove blood from the tissues.

    • Harvest the tissues of interest.

    • Fix the tissues using a standard fixative, such as 4% paraformaldehyde in PBS, for 16-24 hours at 4°C.

  • Cryoprotection and Sectioning (for frozen sections):

    • Cryoprotect the fixed tissues by incubating in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until the tissue sinks.

    • Embed the tissue in optimal cutting temperature (OCT) compound and freeze.

    • Cut tissue sections using a cryostat.

  • Imaging:

    • Mount the tissue sections on microscope slides.

    • An optional nuclear counterstain (e.g., DAPI) can be applied.[12]

    • Image the sections using a fluorescence microscope equipped with the appropriate filter sets for BP Fluor 488 (Excitation/Emission: ~499/520 nm) and the counterstain.

Data Presentation

The following table summarizes key quantitative parameters relevant to in vivo labeling experiments using fluorescent azides. These values are representative and may require optimization for specific experimental systems.

ParameterTypical Range/ValueApplication ContextReference
Metabolic Precursor Concentration 10 - 100 µM (in vitro)Cell culture optimization before in vivo studies[13]
This compound Concentration 1 - 10 mM (injection solution)In vivo administration[11]
Labeling Time (Metabolic) 1 - 3 daysGlycan labeling in vivo[10]
Labeling Time (Click Reaction) 4 - 6 hours post-injectionIn vivo SPAAC reaction and clearance[10][11]
Excitation Maximum ~499 nmFluorescence Imaging[1][2]
Emission Maximum ~520 nmFluorescence Imaging[1][2]
Degree of Labeling (DOL) 4 - 9 fluorophores per antibodyFor antibody-based applications (general principle)[14]

Mandatory Visualizations

Experimental Workflow Diagram

InVivo_Labeling_Workflow cluster_Step1 Step 1: Metabolic Labeling cluster_Step2 Step 2: In Vivo Click Reaction cluster_Step3 Step 3: Visualization & Analysis Metabolic_Substrate Administer DBCO-modified metabolic substrate (e.g., via IV, IP) Incorporation Incubation Period: Cellular machinery incorporates DBCO into biomolecules Metabolic_Substrate->Incorporation Hours to Days Dye_Admin Administer this compound (e.g., via IV injection) Incorporation->Dye_Admin Animal is now primed for labeling Click_Reaction SPAAC Reaction: Azide on dye reacts with DBCO on biomolecules Dye_Admin->Click_Reaction Hours InVivo_Imaging In Vivo Imaging (e.g., Whole-body fluorescence) Click_Reaction->InVivo_Imaging ExVivo_Analysis Ex Vivo Analysis (e.g., Microscopy, Flow Cytometry) Click_Reaction->ExVivo_Analysis Data_Analysis Data Acquisition & Analysis InVivo_Imaging->Data_Analysis ExVivo_Analysis->Data_Analysis SPAAC_Reaction cluster_reactants Reactants cluster_product Product Biomolecule Biomolecule-DBCO plus + Labeled_Biomolecule Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Biomolecule->Labeled_Biomolecule Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free, In Vivo) BP488_Azide BP Fluor 488-Azide

References

Application Notes and Protocols for Labeling Newly Synthesized Proteins with BP Fluor 488 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to specifically label and identify newly synthesized proteins is crucial for understanding cellular responses to various stimuli, dissecting protein synthesis regulation, and identifying novel drug targets. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has emerged as a powerful technique for this purpose.[1][2][3][4] This method involves the metabolic incorporation of a non-canonical amino acid containing a bioorthogonal handle, such as an azide (B81097) or alkyne, into nascent polypeptide chains.[1][2][5][6] Subsequently, this handle can be selectively reacted with a complementary probe, such as a fluorescent dye, for visualization and analysis.

This document provides detailed application notes and protocols for the use of BP Fluor 488 azide for the fluorescent labeling of newly synthesized proteins. BP Fluor 488 is a bright, photostable, and pH-insensitive green-fluorescent dye, making it an excellent choice for a wide range of applications, including microscopy and flow cytometry.[7][8] The protocol described herein utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to covalently attach this compound to proteins that have been metabolically labeled with an alkyne-containing amino acid analog, such as homopropargylglycine (HPG).[5]

Product Information: this compound

This compound is a highly efficient fluorescent probe for click chemistry applications.[9] Its key properties are summarized in the table below.

PropertyValueReference
Excitation Maximum499 nm[9][10][11]
Emission Maximum520 nm[9][10][11]
Extinction Coefficient73,000 cm⁻¹M⁻¹[9][10]
Fluorescence Quantum Yield0.92[9][10]
SolubilityWater, DMSO, DMF[9][10]

Experimental Workflow Overview

The overall workflow for labeling newly synthesized proteins with this compound involves three main stages: metabolic labeling of cells with an alkyne-containing amino acid, cell lysis and click chemistry reaction with this compound, and downstream analysis of the labeled proteins.

experimental_workflow cluster_labeling Metabolic Labeling cluster_reaction Labeling Reaction cluster_analysis Downstream Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Incubate with Alkyne-Amino Acid (HPG) cell_culture->metabolic_labeling cell_lysis 3. Cell Lysis metabolic_labeling->cell_lysis click_reaction 4. Click Chemistry: Add this compound cell_lysis->click_reaction sds_page 5a. SDS-PAGE click_reaction->sds_page western_blot 5b. Western Blot click_reaction->western_blot mass_spec 5c. Mass Spectrometry click_reaction->mass_spec microscopy 5d. Microscopy click_reaction->microscopy mTOR_pathway growth_factors Growth Factors (e.g., Insulin) pi3k PI3K growth_factors->pi3k amino_acids Amino Acids mtorc1 mTORC1 amino_acids->mtorc1 akt Akt pi3k->akt tsc TSC1/2 akt->tsc rheb Rheb tsc->rheb rheb->mtorc1 s6k1 S6K1 mtorc1->s6k1 eif4ebp1 4E-BP1 mtorc1->eif4ebp1 protein_synthesis Protein Synthesis s6k1->protein_synthesis eif4e eIF4E eif4ebp1->eif4e eif4e->protein_synthesis

References

Visualizing Glycans Using BP Fluor 488 Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosylation is a critical post-translational modification that plays a fundamental role in a vast array of biological processes, including cell-cell recognition, signaling, and immune responses.[1] The dynamic nature of the glycome presents a significant challenge for its study.[2] Metabolic glycoengineering (MGE) has emerged as a powerful technique to investigate glycans in their native environment.[3][4] This method involves introducing unnatural monosaccharide analogs containing bioorthogonal chemical reporters, such as an azide (B81097) group, into cellular glycosylation pathways.[3][5][6] These azide-modified glycans can then be specifically labeled with a complementary probe, such as an alkyne- or cyclooctyne-functionalized fluorophore, via "click chemistry."[2][5]

This application note provides a detailed protocol for visualizing cellular glycans using BP Fluor 488 Azide, a bright and photostable green-fluorescent dye.[7][8][9][10] The methodology is based on a two-step process: metabolic incorporation of an azide-tagged monosaccharide (Peracetylated N-azidoacetyl-D-mannosamine, Ac4ManNAz) into cellular glycans, followed by a highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-functionalized BP Fluor 488 for visualization.[5][11][12]

Properties of BP Fluor 488

BP Fluor 488 is a hydrophilic, pH-insensitive fluorescent dye ideal for biological imaging applications such as flow cytometry and microscopy.[7] Its high brightness and photostability enable sensitive detection and longer imaging times.[7] this compound is designed for click chemistry reactions, allowing for the covalent labeling of alkyne-containing molecules.[8]

PropertyValueReference
Excitation Maximum (λex)495-499 nm[7][8][9][10]
Emission Maximum (λem)519-520 nm[7][8][9][10]
Fluorescence Quantum Yield0.92[9]
Extinction Coefficient73,000 cm⁻¹M⁻¹[9]
SolubilityWater, DMSO, DMF[9]
Experimental Workflow

The overall workflow for visualizing glycans using this compound involves two main stages: metabolic labeling of cellular glycans with an azide-modified sugar and subsequent fluorescent labeling via a click chemistry reaction.

G cluster_0 Stage 1: Metabolic Labeling cluster_1 Stage 2: Fluorescent Labeling (CuAAC) A Seed Cells C Add Ac4ManNAz to Cell Culture Medium A->C B Prepare Ac4ManNAz Stock Solution B->C D Incubate Cells (1-3 days) C->D E Wash Cells with PBS D->E F Fix Cells (4% PFA) E->F Proceed to Labeling G Permeabilize Cells (Optional) (0.1% Triton X-100) F->G For intracellular glycans I Incubate Cells with Reaction Cocktail F->I For cell-surface glycans G->I H Prepare Click Reaction Cocktail (BP Fluor 488 Alkyne, CuSO4, THPTA, Sodium Ascorbate) H->I J Wash Cells I->J K Image with Fluorescence Microscope J->K

A high-level overview of the experimental workflow.

Detailed Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz

This protocol describes the metabolic incorporation of the azide-modified sugar, Ac4ManNAz, into the glycans of cultured mammalian cells.[5]

Materials:

  • Mammalian cells of interest (e.g., A549, MCF-7, HCT116)[5]

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period.[5]

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a stock solution (e.g., 10 mM). Store this solution at -20°C.[5]

  • Metabolic Labeling: The day after seeding, add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration. While concentrations may need to be optimized for different cell types, a final concentration of 10-50 µM is a good starting point.[5][13][14]

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days.[5][13] The optimal incubation time should be determined empirically for each cell line and experimental goal.[5]

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.[5] The cells are now ready for fluorescent labeling.

Cell LineAc4ManNAz Concentration (µM)Incubation TimeOutcomeReference
A549503 daysSufficient labeling for visualization.[13]
JurkatNot specifiedNot specifiedAmenable to metabolic glycoengineering.[3]
hMSC-TERT20-5072 hoursSuperior incorporation with mannose derivatives.[15]
PC-35048 hoursSuccessful labeling for CuAAC reaction.[11]
MDA-MB-231503 daysSignificant fluorescent signal enhancement.[16]

Note on concentration: While higher concentrations of Ac4ManNAz (e.g., 40-50 µM) have been recommended for maximal labeling, some studies suggest that these concentrations can affect cell physiology, including proliferation and migration.[14] It is advisable to perform a concentration-response experiment to find the optimal balance between labeling efficiency and minimal physiological perturbation for your specific cell type.[5][14]

Protocol 2: Visualization of Azide-Labeled Glycans via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction to label the azide-modified glycans with BP Fluor 488 Alkyne. This protocol is for fixed-cell imaging.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • BP Fluor 488 Alkyne

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular staining)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM or 300 mM in water)

  • Aminoguanidine (optional, to intercept deleterious ascorbate by-products)[17]

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Fixation: After the metabolic labeling and washing steps, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5]

  • Washing: Wash the cells twice with PBS.[5]

  • (Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[5] Then, wash the cells twice with PBS.[5]

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. The following is an example for a final volume of 500 µL. Adjust volumes as needed.

    • To 446 µL of PBS, add the following in order, vortexing gently after each addition:

    • BP Fluor 488 Alkyne to a final concentration of 25 µM.[11]

    • 6.3 µL of 20 mM CuSO4 (final concentration: 0.25 mM).[18]

    • 12.5 µL of 50 mM THPTA ligand (final concentration: 1.25 mM; maintains a 5:1 ligand to copper ratio).[18]

    • 25 µL of 100 mM sodium ascorbate (final concentration: 5 mM).[18]

  • Click Reaction: Aspirate the PBS from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.[19]

  • Washing: Wash the cells three times with PBS.[5]

  • (Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.[5]

  • Final Wash: Wash the cells twice with PBS.[5]

  • Imaging: Mount the coverslips and image the cells using a fluorescence microscope equipped with a filter set appropriate for BP Fluor 488 (e.g., a standard FITC filter set).[5]

Signaling Pathway Context: Glycosylation in Cell Signaling

Glycans are integral components of many cell surface receptors and signaling molecules. Changes in glycosylation patterns can profoundly impact signaling pathways that regulate cell growth, differentiation, and survival. Metabolic glycoengineering with probes like this compound allows for the visualization of these changes.

G cluster_0 Extracellular cluster_2 Intracellular cluster_3 Glycan Visualization A Ligand B Receptor Tyrosine Kinase (Glycosylated) A->B Binding C Dimerization & Autophosphorylation B->C Activation D Downstream Signaling Cascade (e.g., MAPK/ERK) C->D E Cellular Response (Proliferation, Survival) D->E F Ac4ManNAz Metabolism G Azide-Modified Glycans on Receptor F->G H BP Fluor 488 Labeling G->H Click Chemistry H->B Visualize

Impact of glycosylation on receptor tyrosine kinase signaling.
Troubleshooting

ProblemPossible CauseSuggested Solution
No/Weak Fluorescent Signal Inefficient metabolic labeling.Increase Ac4ManNAz concentration or incubation time. Ensure the cell type is capable of metabolizing the sugar analog.
Inefficient click reaction.Prepare sodium ascorbate solution fresh. Ensure the correct concentrations and ratios of CuSO4 and ligand are used. Protect the fluorophore from light.
Cell fixation/permeabilization issue.Ensure proper fixation and, if targeting intracellular glycans, complete permeabilization.
High Background Fluorescence Incomplete washing.Increase the number and duration of wash steps after metabolic labeling and after the click reaction.
Non-specific binding of the dye.Include a blocking step (e.g., with BSA) before the click reaction. Consider using a copper-free click chemistry approach (SPAAC) with a DBCO-functionalized dye to reduce background.[5]
Cell Toxicity/Death Ac4ManNAz concentration is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration of Ac4ManNAz.[14]
Copper catalyst toxicity.Minimize incubation time with the click reaction cocktail. Ensure the use of a protective ligand like THPTA.[11][12] Perform the reaction at 4°C.[11]
Conclusion

The combination of metabolic glycoengineering with Ac4ManNAz and fluorescent labeling using this compound via click chemistry provides a robust and high-resolution method for visualizing glycans in fixed cells. This approach enables researchers to study the dynamics of glycan expression and localization, offering valuable insights into the role of glycosylation in health and disease. Careful optimization of labeling conditions is crucial to achieve strong, specific signals while maintaining cell health.

References

BP Fluor 488 Azide for Nucleic Acid Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 488 azide (B81097) is a bright, photostable, green-fluorescent dye designed for the efficient labeling of nucleic acids through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3] This bioorthogonal reaction enables the covalent attachment of the BP Fluor 488 fluorophore to alkyne-modified DNA and RNA with high specificity and efficiency under mild conditions.[][5] Its exceptional brightness and high quantum yield make it an ideal choice for a variety of applications in molecular biology, cell biology, and drug development, including fluorescence microscopy, flow cytometry, and in situ hybridization.[2][6]

Physicochemical and Spectroscopic Properties

BP Fluor 488 is a sulfonated rhodamine dye, which contributes to its high water solubility and reduced tendency for aggregation.[2] The key quantitative properties of BP Fluor 488 azide are summarized in the table below, providing a direct comparison with other commonly used green fluorophores.

PropertyThis compoundAlexa Fluor® 488 AzideFluorescein (FITC)
Excitation Maximum (nm) 499[2][7]~495~495
Emission Maximum (nm) 520[2][7]~519~519
Molar Extinction Coefficient (cm⁻¹M⁻¹) 73,000[2][7]~71,000~75,000
Fluorescence Quantum Yield 0.92[2][7]~0.92~0.92
Photostability High[3][6]HighModerate
pH Sensitivity Low (stable over a wide pH range)[1]Low (pH 4-10)High (fluorescence decreases in acidic conditions)

Applications

The versatility of this compound allows for its use in a wide range of nucleic acid labeling applications:

  • Fluorescence In Situ Hybridization (FISH): Labeled oligonucleotide probes for the detection of specific DNA or RNA sequences within fixed cells and tissues.

  • Nascent DNA and RNA Detection: Metabolic labeling of newly synthesized nucleic acids in vivo and in vitro using alkyne-modified nucleosides (e.g., 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA and 5-ethynyluridine (B57126) (EU) for RNA) followed by click chemistry with this compound.

  • PCR and RT-PCR: Incorporation of alkyne-modified nucleotides during amplification, followed by fluorescent labeling for detection and quantification.

  • Oligonucleotide Labeling: 5' or 3' end-labeling of custom oligonucleotides for use as primers or probes.

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides

This protocol describes the labeling of pre-synthesized oligonucleotides containing an alkyne modification.

Materials:

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in nuclease-free water.

    • Prepare a 500 mM stock solution of THPTA in nuclease-free water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in nuclease-free water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified oligonucleotide (1 equivalent)

      • Nuclease-free water to adjust the final volume

      • This compound stock solution (1.5-3 equivalents)

      • THPTA stock solution (5 equivalents)

      • CuSO₄ stock solution (1 equivalent)

    • Vortex the mixture gently.

    • Add the sodium ascorbate stock solution (10 equivalents) to initiate the reaction.

    • Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • Purification of the Labeled Oligonucleotide:

    • The labeled oligonucleotide can be purified from unreacted dye and catalyst using several methods:

      • Ethanol Precipitation: Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2). Mix well and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the oligonucleotide. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.

      • Size-Exclusion Chromatography: Use a desalting column appropriate for the size of the oligonucleotide to separate the labeled product from smaller molecules.

      • High-Performance Liquid Chromatography (HPLC): For the highest purity, reverse-phase HPLC can be used to separate the labeled oligonucleotide from unlabeled starting material and other reaction components.

Experimental Workflow for Alkyne-Modified Oligonucleotide Labeling

G cluster_0 Reagent Preparation cluster_1 Click Reaction cluster_2 Purification cluster_3 Final Product Oligo Alkyne-Oligonucleotide Reaction Combine Reagents & Incubate Oligo->Reaction Azide This compound Azide->Reaction CuSO4 CuSO4 CuSO4->Reaction Ligand THPTA Ligand->Reaction Ascorbate Sodium Ascorbate Ascorbate->Reaction Purify Ethanol Precipitation / SEC / HPLC Reaction->Purify Labeled_Oligo Labeled Oligonucleotide Purify->Labeled_Oligo

Caption: Workflow for labeling alkyne-modified oligonucleotides.

Protocol 2: Metabolic Labeling of Nascent RNA in Cultured Cells

This protocol outlines the incorporation of 5-ethynyluridine (EU) into newly transcribed RNA in cultured cells, followed by detection with this compound.

Materials:

  • Cultured cells on coverslips or in plates

  • 5-ethynyluridine (EU)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Nuclease-free water

  • DMSO (anhydrous)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Mounting medium

Procedure:

  • Metabolic Labeling:

    • Incubate cultured cells with EU-containing medium for the desired period (e.g., 1-24 hours). The optimal concentration of EU should be determined empirically for each cell type but typically ranges from 0.1 to 1 mM.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare a fresh click reaction cocktail. For each sample, combine:

      • 100 µL of PBS

      • 1 µL of 100 mM CuSO₄

      • 1 µL of 500 mM THPTA

      • 0.5 µL of 10 mM this compound in DMSO

      • 1 µL of 1 M sodium ascorbate (add last)

    • Aspirate the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • If desired, counterstain the nuclei with DAPI or Hoechst according to the manufacturer's protocol.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with standard filters for green fluorescence (for BP Fluor 488) and blue fluorescence (for DAPI/Hoechst).

Signaling Pathway for Nascent RNA Detection

G cluster_0 Cellular Process cluster_1 Detection cluster_2 Visualization EU 5-Ethynyluridine (EU) Transcription RNA Polymerase EU->Transcription Nascent_RNA EU-labeled Nascent RNA Transcription->Nascent_RNA Fix_Perm Fixation & Permeabilization Nascent_RNA->Fix_Perm Click Click Reaction with this compound Fix_Perm->Click Imaging Fluorescence Microscopy Click->Imaging

Caption: Pathway for metabolic labeling and detection of nascent RNA.

Troubleshooting

Common issues encountered during nucleic acid labeling with this compound and their potential solutions are outlined below.

ProblemPossible CauseSuggested Solution
Low or no fluorescence signal Inefficient click reaction- Ensure all reagents are fresh, especially the sodium ascorbate solution.[8] - Degas the reaction mixture to remove oxygen, which can interfere with the Cu(I) catalyst. - Increase the concentration of this compound and/or the incubation time.[9] - Optimize the concentration of the copper catalyst and ligand.
Degradation of nucleic acid- Use nuclease-free water and reagents. - The use of a Cu(I)-stabilizing ligand like THPTA is crucial to prevent DNA/RNA damage by copper ions.[10]
Inefficient incorporation of alkyne-modified nucleosides (metabolic labeling)- Optimize the concentration and incubation time of the alkyne-modified nucleoside for your specific cell type. - Ensure cells are healthy and actively dividing/transcribing.
High background fluorescence Excess unreacted this compound- Thoroughly purify the labeled nucleic acid after the click reaction.[8] - For cell-based assays, ensure adequate washing steps after the click reaction.
Non-specific binding of the dye- Include a blocking step (e.g., with BSA) for cell-based assays. - Use a high-salt wash buffer to reduce non-specific electrostatic interactions.
Precipitation during the reaction Low solubility of reagents- Ensure this compound is fully dissolved in DMSO before adding to the aqueous reaction mixture. - The final concentration of DMSO in the reaction should be sufficient to maintain solubility.

Conclusion

This compound is a high-performance fluorescent probe for the sensitive and specific labeling of nucleic acids. Its superior photophysical properties, combined with the efficiency and bioorthogonality of click chemistry, make it an invaluable tool for a wide array of applications in modern biological research and diagnostics. The detailed protocols and troubleshooting guide provided here will enable researchers to effectively implement this technology in their experimental workflows.

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with BP Fluor 488 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BP Fluor 488 azide (B81097) for the fluorescent labeling of alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This protocol is designed for robust and efficient labeling of proteins and other biomolecules for downstream applications such as fluorescence microscopy, flow cytometry, and proteomics.

Introduction to Copper-Catalyzed Click Chemistry with BP Fluor 488 Azide

Copper-catalyzed click chemistry is a highly efficient and specific bioorthogonal reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[1] This reaction is widely used for bioconjugation due to its high yield, mild reaction conditions, and compatibility with a wide range of biological molecules.[1][2]

BP Fluor 488 is a bright and photostable green-fluorescent dye, making it an excellent choice for fluorescently labeling biomolecules.[3] Its azide derivative, this compound, can be "clicked" onto alkyne-modified proteins, nucleic acids, or other molecules of interest. This enables precise and sensitive detection and visualization in various biological assays. The high quantum yield and pH insensitivity of BP Fluor 488 ensure reliable performance in diverse experimental settings.[3]

Key Advantages:

  • High Specificity: The azide and alkyne groups react exclusively with each other, minimizing off-target labeling.[1]

  • High Efficiency: The reaction proceeds rapidly and with high yields under mild, aqueous conditions.[1]

  • Bright and Photostable Signal: BP Fluor 488 provides a strong and durable fluorescent signal, ideal for imaging applications.[3]

  • Versatility: Applicable to a wide range of biomolecules and downstream applications.

Product Information and Properties

Several variants of this compound are available, each with specific properties that can be advantageous for different applications. The choice of the specific azide derivative can influence reaction kinetics and efficiency.

Product NameCatalog NumberMolecular Weight ( g/mol )Excitation Max (nm)Emission Max (nm)Key Features
BP Fluor 488 Propyl Azide BP-40668692.8495519Hydrophilic dye suitable for labeling various molecules.[3]
BP Fluor 488 Picolyl Azide BP-25552736.7499520The picolyl moiety chelates copper, allowing for lower catalyst concentrations and faster reaction rates, ideal for detecting low-abundance targets.

Experimental Protocols

This section provides detailed protocols for the copper-catalyzed click chemistry labeling of an alkyne-modified protein with this compound.

Materials and Reagents
  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, free of amines and azides)

  • This compound (e.g., BP Fluor 488 Propyl Azide or BP Fluor 488 Picolyl Azide)

  • Click Chemistry Reagents:

    • Copper(II) Sulfate (CuSO₄)

    • Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

    • Reducing agent: Sodium Ascorbate (B8700270) (prepare fresh)

    • (Optional) Aminoguanidine hydrochloride to prevent oxidative damage to proteins.

  • Solvents: Anhydrous DMSO or DMF for dissolving this compound

  • Purification supplies: Desalting columns or materials for acetone (B3395972)/methanol (B129727) precipitation.

Preparation of Stock Solutions
ReagentStock ConcentrationSolventStorage
This compound10 mMAnhydrous DMSO or DMF-20°C, protected from light
Copper(II) Sulfate (CuSO₄)20 mMDeionized WaterRoom Temperature
THPTA Ligand50 mMDeionized Water-20°C
Sodium Ascorbate100 mMDeionized WaterPrepare fresh for each use
Aminoguanidine HCl100 mMDeionized Water4°C
Protocol for Labeling Alkyne-Modified Proteins

This protocol is a starting point and may require optimization for your specific protein and application. A typical reaction volume is 50-100 µL.

  • Prepare the Protein Solution:

    • Dissolve the alkyne-modified protein in an appropriate buffer to a final concentration of 1-5 mg/mL. The buffer should be free of primary amines (like Tris) and azides.[4]

  • Prepare the Click Chemistry Master Mix:

    • In a microcentrifuge tube, prepare the master mix by adding the reagents in the following order. It is crucial to pre-mix the CuSO₄ and the ligand before adding them to the reaction.

ReagentVolume for 100 µL reactionFinal Concentration
Deionized Waterto 100 µL-
Alkyne-modified Protein (from step 1)X µL1-10 µM
This compound (10 mM stock)1 µL100 µM
CuSO₄:THPTA (1:5 molar ratio, pre-mixed)5 µL of a 2 mM CuSO₄ / 10 mM THPTA mix100 µM CuSO₄ / 500 µM THPTA
Aminoguanidine HCl (100 mM stock, optional)5 µL5 mM
Sodium Ascorbate (100 mM stock, freshly prepared)5 µL5 mM
  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light. For low abundance targets or less reactive alkynes, the reaction time can be extended overnight at 4°C.

Purification of the Labeled Protein

After the reaction, it is essential to remove the unreacted this compound and copper catalyst.

Option 1: Desalting Column

  • Equilibrate a desalting column (e.g., PD-10) with an appropriate buffer (e.g., PBS).

  • Apply the reaction mixture to the column and collect the fractions containing the labeled protein, following the manufacturer's instructions.

  • Monitor the fractions for fluorescence to identify the labeled protein.

Option 2: Acetone/Methanol Precipitation

  • Add 4 volumes of ice-cold acetone or methanol to the reaction mixture.

  • Incubate at -20°C for at least 30 minutes to precipitate the protein.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully decant the supernatant containing the unreacted dye.

  • Wash the protein pellet with cold acetone or methanol and repeat the centrifugation.

  • Air-dry the pellet and resuspend it in the desired buffer.

Visualization and Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for labeling an alkyne-modified protein with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Alkyne-Modified Protein Solution mix Combine Protein and This compound prep_protein->mix prep_reagents Prepare Stock Solutions (this compound, Catalyst) prep_reagents->mix add_catalyst Add Copper Catalyst (CuSO4 + Ligand) mix->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate at RT (1-2 hours) initiate->incubate purify Remove Unreacted Dye and Catalyst (Desalting Column or Precipitation) incubate->purify analyze Downstream Applications (Microscopy, Flow Cytometry, etc.) purify->analyze

Caption: Workflow for protein labeling using copper-catalyzed click chemistry.

Signaling Pathway Application: Visualizing GPCR Trafficking

Click chemistry with fluorescent probes like this compound is a powerful tool for studying dynamic cellular processes, such as G-protein coupled receptor (GPCR) trafficking in response to ligand binding. By metabolically incorporating an alkyne-bearing unnatural amino acid into a GPCR of interest, its movement to and from the plasma membrane can be visualized with high specificity.

The following diagram illustrates a simplified GPCR signaling pathway leading to receptor internalization, which can be tracked using this method.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_labeling Fluorescent Labeling ligand Ligand gpcr Alkyne-GPCR ligand->gpcr Binding g_protein G-Protein gpcr->g_protein Activation grk GRK gpcr->grk Phosphorylation arrestin β-Arrestin gpcr->arrestin Binding labeled_gpcr Labeled GPCR effector Effector Protein g_protein->effector second_messenger Second Messenger effector->second_messenger grk->gpcr clathrin Clathrin-Coated Pit arrestin->clathrin endosome Endosome clathrin->endosome Internalization bp_fluor This compound + Cu(I) Catalyst bp_fluor->gpcr Click Reaction

Caption: Simplified GPCR signaling pathway and fluorescent labeling scheme.

In this example, an alkyne-modified GPCR is expressed in cells. Upon ligand binding, the receptor activates downstream signaling and is subsequently phosphorylated, leading to β-arrestin recruitment and internalization via clathrin-coated pits. By adding this compound and the copper catalyst to the cell culture medium, the GPCRs on the cell surface can be fluorescently labeled. The trafficking of the labeled receptors can then be monitored over time using fluorescence microscopy, providing insights into the kinetics of receptor internalization and recycling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive copper catalyst (oxidized to Cu(II))Degas all solutions before use. Prepare sodium ascorbate solution fresh. Ensure the correct ratio of ligand to copper is used.
Low reactivity of alkyne or azideIncrease reaction time and/or temperature. Increase the concentration of the limiting reagent.
Presence of interfering substances in the protein bufferEnsure the buffer is free of primary amines (e.g., Tris) and azides. Purify the protein sample before labeling.[4]
Protein Precipitation High concentration of organic solvent (DMSO/DMF)Minimize the volume of the this compound stock solution added to the reaction.
Protein instability under reaction conditionsOptimize buffer conditions (pH, salt concentration). Add a stabilizing agent if compatible with the reaction.
High Background Fluorescence Incomplete removal of unreacted this compoundImprove the purification method. Use a desalting column with a larger bed volume or perform additional precipitation/wash steps.
Non-specific binding of the dyeAdd a blocking agent like BSA to the buffer during incubation steps (if applicable to the downstream application).

Conclusion

Copper-catalyzed click chemistry with this compound is a robust and versatile method for fluorescently labeling biomolecules. The protocols and information provided in these application notes offer a solid foundation for researchers to successfully implement this powerful technique in their studies. By carefully optimizing reaction conditions and purification procedures, high-quality fluorescently labeled conjugates can be obtained for a wide range of applications in biological research and drug development.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BP Fluor 488 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction that enables the specific labeling of biomolecules in complex biological systems. This copper-free click chemistry reaction proceeds rapidly and efficiently at physiological temperatures and pH, making it ideal for labeling sensitive biological samples, including living cells.[1] The reaction involves the covalent linkage of an azide-modified molecule with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative, to form a stable triazole linkage.

BP Fluor 488 Azide (B81097) is a bright and photostable fluorescent probe designed for bioorthogonal labeling via click chemistry.[2] As a pure 5-sulfonated rhodamine molecule, it offers high fluorescence quantum yield and is stable over a wide pH range.[2][3] Its spectral properties, with an excitation maximum at 499 nm and an emission maximum at 520 nm, make it compatible with standard fluorescein (B123965) (FITC) filter sets, rendering it a versatile tool for fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.[2][4] This document provides detailed application notes and protocols for the use of BP Fluor 488 Azide in SPAAC reactions.

Product Specifications and Performance Data

Quantitative data for this compound and its performance in SPAAC reactions are summarized below. The kinetic data is based on studies with Alexa Fluor 488, which is spectrally equivalent to BP Fluor 488.[2]

ParameterValueReference
Fluorophore BP Fluor 488[2]
Reactive Group Azide[2]
Excitation Maximum (Ex) 499 nm[2][4]
Emission Maximum (Em) 520 nm[2][4]
Molar Extinction Coefficient 73,000 cm⁻¹M⁻¹[2][4]
Fluorescence Quantum Yield 0.92[2][4]
Solubility Water, DMSO, DMF[2][4]
Storage -20°C, protected from light[5]
Second-Order Rate Constant (k₂) with DIBO ~62 M⁻¹s⁻¹[6]

Signaling Pathways and Experimental Workflows

To visualize the underlying chemical reaction and the experimental procedure, the following diagrams are provided.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide Biomolecule-Azide Triazole Labeled Biomolecule (Stable Triazole Linkage) Azide->Triazole + DBCO BP Fluor 488-DBCO DBCO->Triazole SPAAC (Physiological Conditions) Experimental_Workflow A 1. Prepare Biomolecule (with DBCO modification) C 3. SPAAC Reaction (Incubate at RT or 37°C) A->C B 2. Prepare this compound Solution B->C D 4. Purification (e.g., Dialysis, Gel Filtration) C->D E 5. Analysis (SDS-PAGE, Spectroscopy) D->E

References

Troubleshooting & Optimization

troubleshooting low signal with BP Fluor 488 azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with BP Fluor 488 azide (B81097) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for BP Fluor 488 azide?

This compound has an excitation maximum at approximately 499 nm and an emission maximum at around 520 nm.[1][2] It is compatible with the 488 nm laser line and standard FITC filter sets.[1]

Q2: How should I properly store and handle this compound?

For long-term storage (months to years), this compound should be stored at -20°C, protected from light.[2][3] For short-term storage (days to weeks), it can be kept at 0 - 4°C.[3] Stock solutions can be stored at -20°C for the long term.[3] It is important to avoid repeated freeze-thaw cycles and protect the dye from light exposure to prevent photobleaching.[4]

Q3: What is the difference between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry?

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click reaction that requires a copper(I) catalyst to ligate azides and terminal alkynes.[5][6] The active Cu(I) is typically generated in situ from a Cu(II) salt like copper sulfate (B86663) (CuSO₄) using a reducing agent such as sodium ascorbate.[6][7]

Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that does not require a cytotoxic copper catalyst.[5][8][9] This method utilizes a strained cyclooctyne (B158145) (e.g., DBCO) that reacts spontaneously with an azide.[9] SPAAC is particularly advantageous for live-cell imaging where copper toxicity is a concern.[8][10]

Troubleshooting Low Signal

Low fluorescence signal can arise from various factors throughout the experimental workflow. This guide is designed to help you identify and address the potential causes.

Diagram: Troubleshooting Workflow for Low Signal

TroubleshootingWorkflow start Low or No Signal Observed reagent_check Reagent & Sample Integrity start->reagent_check reaction_check Click Reaction Conditions start->reaction_check imaging_check Imaging & Detection start->imaging_check sub_reagent1 Degraded this compound? reagent_check->sub_reagent1 Check Storage & Age sub_reagent2 Insufficient Alkyne Labeling? reagent_check->sub_reagent2 Verify Incorporation sub_reagent3 Problem with Catalysts/Reagents? reagent_check->sub_reagent3 Use Fresh Solutions sub_reaction1 Suboptimal Reagent Concentrations? reaction_check->sub_reaction1 Titrate Components sub_reaction2 Inefficient Permeabilization/Fixation? reaction_check->sub_reaction2 Optimize Protocol sub_reaction3 Incorrect Incubation Time/Temp? reaction_check->sub_reaction3 Follow Recommendations sub_imaging1 Incorrect Filter Set/Laser? imaging_check->sub_imaging1 Verify Settings sub_imaging2 Photobleaching? imaging_check->sub_imaging2 Use Antifade & Minimize Exposure solution Signal Restored sub_reagent1->solution sub_reagent2->solution sub_reagent3->solution sub_reaction1->solution sub_reaction2->solution sub_reaction3->solution sub_imaging1->solution sub_imaging2->solution ExperimentalWorkflow start Start: Alkyne-labeled cells fixation 1. Fixation (e.g., 4% PFA) start->fixation wash1 2. Wash (3x with PBS) fixation->wash1 permeabilization 3. Permeabilization (e.g., 0.5% Triton X-100) wash1->permeabilization wash2 4. Wash (3x with PBS) permeabilization->wash2 click_reaction 5. Click Reaction (this compound, CuSO4, Na-Ascorbate, Ligand) wash2->click_reaction wash3 6. Wash (3x with PBS) click_reaction->wash3 counterstain 7. (Optional) Counterstain (e.g., DAPI) wash3->counterstain imaging 8. Imaging counterstain->imaging

References

Technical Support Center: Optimizing BP Fluor 488 Azide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing copper-catalyzed click chemistry reactions with BP Fluor 488 azide (B81097). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve successful and efficient fluorescent labeling of their target biomolecules.

Troubleshooting Guide

This section addresses specific issues that may arise during your click chemistry experiments with BP Fluor 488 azide.

Issue Potential Cause Solution
Low or No Fluorescent Signal Inactive Copper Catalyst: The active catalyst for click chemistry is Copper(I), which can be readily oxidized to the inactive Copper(II) state by dissolved oxygen.[1][2]Ensure a reducing agent, such as a fresh solution of sodium ascorbate (B8700270), is used to maintain copper in the +1 oxidation state.[3][4][5] Degassing solvents can also be beneficial.
Inappropriate Ligand or Ligand:Copper Ratio: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction.[4][6] An incorrect choice or ratio can lead to poor yield.For aqueous reactions, a water-soluble ligand like THPTA is recommended.[2] The optimal ligand-to-copper ratio is typically between 2:1 and 5:1.[1][3][4] It is advisable to pre-mix the copper sulfate (B86663) and ligand before adding them to the reaction.[1][4][5]
Substrate-Specific Issues: Steric hindrance around the azide or alkyne can slow the reaction.[4] Functional groups like thiols on your biomolecule can also interfere with the copper catalyst.[4][6]For sterically hindered substrates, increasing the reaction time or temperature may be necessary.[4] If your substrate contains copper-coordinating groups, increasing the copper-ligand complex concentration or adding a sacrificial metal like Zn(II) may help.[6]
Incorrect Reagent Stoichiometry: An inappropriate ratio of this compound to your alkyne-modified biomolecule can result in incomplete labeling.While a 1:1 ratio is often a starting point, using a slight excess (e.g., 2 to 50-fold) of the azide dye can drive the reaction to completion, especially for precious biomolecules.[1][3]
High Background Fluorescence Excess Unreacted Dye: Insufficient purification after the labeling reaction can leave behind unreacted this compound.Ensure thorough purification of your labeled biomolecule using methods like ethanol (B145695) precipitation for oligonucleotides, or appropriate chromatography or dialysis for proteins.[1][6]
Non-specific Binding of the Dye: The fluorescent dye may non-specifically adhere to your biomolecule or other components in the reaction mixture.Include additional washing steps during purification. For cell-based assays, ensure adequate washing of the cells after the labeling reaction.[7]
Degradation of Biomolecule or Fluorophore Oxidative Damage: The combination of a copper catalyst and a reducing agent like ascorbate can generate reactive oxygen species (ROS), which can damage biomolecules and the fluorophore.[3][7]The use of a copper-chelating ligand like THPTA not only accelerates the reaction but also protects biomolecules from oxidative damage.[3][7] Adding a ROS scavenger like aminoguanidine (B1677879) can also be beneficial.[3][5] Protect the reaction from light.[1]

Below is a troubleshooting workflow for addressing low or no product yield in your click chemistry reaction.

G Start Low or No Product Yield Check_Catalyst Is the Copper Catalyst Active? Start->Check_Catalyst Check_Ligand Is the Ligand and Ratio Correct? Start->Check_Ligand Check_Substrate Are there Substrate Issues? Start->Check_Substrate Check_Stoichiometry Is Reagent Stoichiometry Optimal? Start->Check_Stoichiometry Sol_Catalyst Use fresh Sodium Ascorbate. Degas solvents. Check_Catalyst->Sol_Catalyst No Sol_Ligand Use THPTA for aqueous media. Optimize Ligand:Cu ratio (e.g., 5:1). Pre-mix ligand and copper. Check_Ligand->Sol_Ligand No Sol_Substrate Increase reaction time/temperature. Increase catalyst concentration. Add sacrificial metal (e.g., Zn(II)). Check_Substrate->Sol_Substrate Yes Sol_Stoichiometry Increase excess of this compound. Check_Stoichiometry->Sol_Stoichiometry No

Troubleshooting workflow for low or no product yield.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of copper for labeling with this compound?

The optimal copper concentration can vary depending on the specific application, but for many bioconjugation reactions, a final concentration of 50 µM to 250 µM CuSO4 is a good starting point.[3] For live cell labeling, concentrations around 50 µM are often effective.[7][8]

2. Why is a ligand necessary and which one should I choose?

A ligand, such as THPTA or TBTA, is crucial for several reasons. It stabilizes the active Cu(I) catalytic state, preventing its oxidation to the inactive Cu(II) form.[1][2] It also accelerates the reaction rate and reduces the toxicity of copper, which is particularly important for reactions involving live cells or sensitive biomolecules like proteins and DNA.[3][7][9] For reactions in aqueous buffers, a water-soluble ligand like THPTA is highly recommended.[2]

3. What is the role of sodium ascorbate and does it need to be freshly prepared?

Sodium ascorbate is a reducing agent used to reduce Cu(II) to the catalytically active Cu(I) in situ.[1][3] It is essential to use a freshly prepared solution of sodium ascorbate as it is readily oxidized by air, which can lead to reaction failure.[10]

4. Can I perform this reaction in the presence of other functional groups?

The copper-catalyzed click chemistry reaction is highly selective and bioorthogonal, meaning the azide and alkyne groups react specifically with each other and do not typically interfere with other functional groups found in biomolecules, such as amines and carboxylic acids.[10][11] However, functional groups that can chelate copper, like thiols, may inhibit the reaction.[4][6]

5. At what temperature and for how long should I run the reaction?

Most copper-catalyzed click reactions proceed efficiently at room temperature.[1] Reaction times can vary from as little as 15-30 minutes to a few hours, depending on the concentration of reactants and any steric hindrance.[1][4]

Experimental Protocols

General Protocol for Optimizing Copper Concentration for Labeling a Protein

This protocol provides a starting point for optimizing the copper catalyst concentration for labeling an alkyne-modified protein with this compound in an aqueous buffer.

1. Preparation of Stock Solutions:

  • Alkyne-modified Protein: Prepare a solution of your protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • This compound: Prepare a 10 mM stock solution in DMSO or water.

  • Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[4]

  • Ligand (THPTA): Prepare a 100 mM stock solution in water.[1]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution must be prepared fresh immediately before use. [4][10]

2. Reaction Setup (Example for a 100 µL final volume):

To test a range of copper concentrations (e.g., 50 µM, 100 µM, 250 µM), set up parallel reactions. The following example is for a final copper concentration of 100 µM.

Component Stock Concentration Volume to Add Final Concentration
Alkyne-Protein in BufferVariesX µL10-50 µM
This compound10 mM2 µL200 µM (2-20x excess)
THPTA100 mM0.5 µL500 µM
CuSO₄20 mM0.5 µL100 µM
Sodium Ascorbate100 mM5 µL5 mM
Buffer (e.g., PBS)-Up to 100 µL-

3. Reaction Procedure:

  • In a microcentrifuge tube, add the alkyne-modified protein solution and the this compound stock solution.

  • In a separate tube, pre-mix the required volumes of the THPTA and CuSO₄ stock solutions. Let this mixture stand for a few minutes.[1][5]

  • Add the copper/ligand mixture to the tube containing the protein and azide. Mix gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1]

  • Protect the reaction from light and allow it to proceed at room temperature for 30-60 minutes.[1]

  • Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.

  • Purify the labeled protein from excess reagents using an appropriate method (e.g., spin desalting columns, dialysis).

4. Analysis:

Analyze the labeling efficiency for each tested copper concentration using methods such as SDS-PAGE with fluorescence imaging or spectrophotometry to determine the degree of labeling.

The workflow for this general experimental protocol is illustrated below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis prep_protein Prepare Alkyne-Protein mix_prot_azide Mix Protein and Azide prep_protein->mix_prot_azide prep_azide Prepare this compound prep_azide->mix_prot_azide prep_cu Prepare CuSO4 Solution premix_cu_ligand Pre-mix CuSO4 and THPTA prep_cu->premix_cu_ligand prep_ligand Prepare THPTA Solution prep_ligand->premix_cu_ligand prep_asc Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_asc->initiate add_catalyst Add Cu/Ligand to Protein/Azide mix_prot_azide->add_catalyst premix_cu_ligand->add_catalyst add_catalyst->initiate incubate Incubate at RT (30-60 min) Protect from light initiate->incubate quench Quench with EDTA incubate->quench purify Purify Labeled Protein quench->purify analyze Analyze Labeling Efficiency purify->analyze

General experimental workflow for protein labeling.

References

BP Fluor 488 azide photostability and photobleaching issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential photostability and photobleaching issues associated with BP Fluor 488 azide (B81097).

Spectroscopic and Photophysical Properties

Quantitative data for BP Fluor 488 azide and its derivatives have been compiled for easy comparison. These values are essential for designing and troubleshooting fluorescence-based experiments.

PropertyThis compoundBP Fluor 488 Picolyl AzideBP Fluor 488 Propyl AzideThis compound Plus
Excitation Maximum (nm) 499[1]499[2]495[3]493[4]
Emission Maximum (nm) 520[1]520[2]519[3]517[4]
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) 73,000[1]73,000[2]71,800[3]73,000[4]
Fluorescence Quantum Yield (Φ) 0.92[1]0.92[2]0.91[3]Not Specified
Molecular Weight ( g/mol ) 658.7[1]736.7[2]692.8[3]754.8[4]
Solubility Water, DMSO, DMF[1]Water, DMSO, DMF[2]Water, DMF, DMSO[3]Not Specified

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bright, green-fluorescent dye commonly used for labeling and detecting biomolecules in techniques such as microscopy and flow cytometry.[5] It is particularly popular for use in "Click Chemistry" reactions, where it reacts with alkyne groups on target molecules like proteins, antibodies, or nucleic acids.[1] BP Fluor 488 is a pure 5-sulfonated rhodamine molecule, which helps to eliminate lot-to-lot variation.[2]

Q2: How photostable is this compound?

A2: BP Fluor 488 and its conjugates are described as having high brightness and photostability.[3][6] They are also stable over a wide pH range (pH 4-10).[3][6] This makes them suitable for experiments requiring longer imaging times.[3][6] While specific photobleaching rates are not always provided, it is generally considered more photostable than fluorescein.[7]

Q3: What are the storage and handling recommendations for this compound?

A3: For long-term storage, this compound powder should be stored at -20°C, protected from light.[1][8] Stock solutions can be stored at -20°C for months or at 0-4°C for shorter periods (days to weeks).[9] It is recommended to avoid repeated freeze-thaw cycles. The product is generally stable enough for shipping at ambient temperature for a few weeks.[9]

Q4: Can I use this compound for labeling low-abundance targets?

A4: Yes, probes with BP Fluor 488 are often used to detect low-abundance biological structures due to their high sensitivity.[5] For particularly low-abundance targets, you might consider using BP Fluor 488 Picolyl Azide, which can be used with a lower concentration of copper catalyst in Click Chemistry, or this compound Plus, which has enhanced reactivity.[2][4]

Troubleshooting Guide

This guide addresses common issues related to photostability and photobleaching that you may encounter during your experiments with this compound.

Issue 1: Rapid Signal Loss or Photobleaching

If you observe a rapid decrease in fluorescence intensity during imaging, it is likely due to photobleaching.

Possible Causes and Solutions:

  • High Excitation Intensity: The rate of photobleaching is directly proportional to the intensity of the excitation light.

    • Troubleshooting Step: Reduce the power of your laser or the intensity of the lamp. Use a neutral density (ND) filter to attenuate the excitation light.

  • Long Exposure Times: Prolonged exposure to excitation light will increase the extent of photobleaching.

    • Troubleshooting Step: Decrease the camera exposure time. If the signal is too weak, consider increasing the gain, but be mindful of increased noise.

  • Oxygen in the Mounting Medium: The presence of molecular oxygen can accelerate photobleaching through the formation of reactive oxygen species.

    • Troubleshooting Step: Use a commercial anti-fade mounting medium that contains oxygen scavengers.

  • Suboptimal Imaging Buffer: The chemical environment of the fluorophore can influence its photostability.

    • Troubleshooting Step: Ensure your imaging buffer has a pH between 4 and 10, as BP Fluor 488 is most stable in this range.[3][6]

Issue 2: Weak or No Fluorescence Signal

If you are not detecting a signal or the signal is very weak, consider the following possibilities before concluding it is a photobleaching issue.

Possible Causes and Solutions:

  • Unsuccessful Labeling Reaction: The fluorescent dye may not have been successfully conjugated to your target molecule.

    • Troubleshooting Step: Verify the success of your labeling reaction using a different method, such as a gel-based assay or mass spectrometry, if possible. Refer to our experimental workflow for a general labeling protocol.

  • Incorrect Filter Sets: The excitation and emission filters on your microscope may not be optimal for BP Fluor 488.

    • Troubleshooting Step: Use a filter set appropriate for the excitation and emission maxima of BP Fluor 488 (Excitation: ~499 nm, Emission: ~520 nm).[1]

  • Low Abundance of Target: The target molecule may be present at a very low concentration.

    • Troubleshooting Step: Consider using a more sensitive detection method or a brighter fluorophore variant like this compound Plus for enhanced reactivity.[4]

Experimental Protocols & Workflows

General Protocol for Labeling Proteins with this compound via Click Chemistry

This protocol provides a general workflow for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound, dissolved in DMSO to a stock concentration of 10 mM

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Reducing agent solution (e.g., sodium ascorbate)

  • Copper chelator (e.g., TBTA)

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with a 5-10 fold molar excess of this compound.

  • Prepare the Catalyst Solution: In a separate tube, premix the CuSO₄ and TBTA.

  • Initiate the Reaction: Add the sodium ascorbate (B8700270) to the protein/azide mixture, followed by the CuSO₄/TBTA complex. The final concentration of copper is typically in the range of 50-100 µM.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purify the Conjugate: Remove the unreacted dye and other reaction components by passing the mixture through a size-exclusion chromatography column.

  • Characterize the Conjugate: Determine the degree of labeling by measuring the absorbance of the protein and the dye.

Visual Guides

Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification & Analysis A Dissolve this compound in DMSO C Mix Protein and Azide A->C B Prepare Alkyne-Modified Protein B->C D Add Catalyst (CuSO4, Ascorbate, TBTA) C->D Initiate Reaction E Incubate (1-2 hours, room temp) D->E F Purify via Size-Exclusion Chromatography E->F G Characterize Degree of Labeling F->G

Caption: Workflow for labeling proteins with this compound.

Troubleshooting Logic for Weak Fluorescence Signal

G Start Weak or No Signal Q1 Verify Microscope Filter Set? Start->Q1 A1_Yes Check Labeling Efficiency Q1->A1_Yes Yes A1_No Use Correct Filters (Ex: ~499nm, Em: ~520nm) Q1->A1_No No Q2 Labeling Confirmed? A1_Yes->Q2 A2_Yes Possible Photobleaching or Low Target Q2->A2_Yes Yes A2_No Optimize Labeling Protocol Q2->A2_No No

Caption: Troubleshooting logic for a weak fluorescence signal.

References

solving BP Fluor 488 azide solubility problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with BP Fluor 488 azide (B81097), with a particular focus on resolving solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is BP Fluor 488 azide and what is it used for?

A1: this compound is a bright, photostable, green-fluorescent dye functionalized with an azide group.[1][2] It is widely used in bioorthogonal chemistry, specifically in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, commonly known as "click chemistry."[1][2] This allows for the precise labeling of alkyne-modified biomolecules such as proteins, nucleic acids, and glycans in fixed cells, live cells, or cell lysates for visualization by fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.[3][4]

Q2: What are the primary solvents for dissolving this compound?

A2: this compound is soluble in aprotic polar solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[1][2][5] It is also reported to be soluble in water.[1][2][5] For most applications, a concentrated stock solution is first prepared in DMSO or DMF and then diluted to the final working concentration in an aqueous buffer.

Q3: How should I store my this compound?

A3: this compound powder should be stored at -20°C, protected from light and moisture.[1][2][5] Stock solutions in DMSO or DMF can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Solubility Problems

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem 1: The this compound powder is difficult to dissolve in the organic solvent (DMSO or DMF).

  • Possible Cause: The solvent may not be of high enough quality (e.g., anhydrous).

    • Solution: Use fresh, high-purity, anhydrous DMSO or DMF. Water content in the solvent can affect the solubility of some fluorescent dyes.

  • Possible Cause: Insufficient mixing or sonication.

    • Solution: Vortex the solution vigorously for 1-2 minutes. If the dye still does not dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Possible Cause: The dye has degraded due to improper storage.

    • Solution: If the dye appears discolored or has been stored improperly, it may have degraded. It is best to use a fresh vial of the reagent.

Problem 2: The this compound precipitates out of solution when diluted into my aqueous buffer (e.g., PBS).

  • Possible Cause: The final concentration of the dye in the aqueous buffer is too high.

    • Solution: Lower the final working concentration of the this compound. For many cell-based applications, a final concentration in the low micromolar range (e.g., 1-10 µM) is sufficient.

  • Possible Cause: The percentage of organic solvent in the final aqueous solution is too low.

    • Solution: While minimizing the organic solvent concentration is often desirable, a small amount (e.g., 1-5% DMSO) can help maintain the dye's solubility. Ensure your experimental system can tolerate this level of organic solvent.

  • Possible Cause: The aqueous buffer has a pH or salt concentration that promotes aggregation.

    • Solution: BP Fluor 488 is generally stable over a wide pH range.[1] However, if you suspect buffer incompatibility, try preparing the final dilution in a different buffer system. You can also try briefly vortexing the solution immediately after dilution to aid in dispersion.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for working with this compound.

Table 1: Recommended Stock and Working Concentrations

ParameterRecommended ConcentrationSolvent
Stock Solution 1-10 mMAnhydrous DMSO or DMF
Working Concentration (Cell Labeling) 1-25 µMAqueous Buffer (e.g., PBS)
Working Concentration (Lysate Labeling) 2-40 µMAqueous Buffer (e.g., PBS)

Table 2: Physical and Chemical Properties of this compound Variants

PropertyThis compoundBP Fluor 488 Propyl AzideBP Fluor 488 Picolyl Azide
Molecular Weight ~658.7 g/mol [2]~692.8 g/mol [1]~736.7 g/mol [5]
Excitation Max. ~499 nm[2]~495 nm[1]~499 nm[5]
Emission Max. ~520 nm[2]~519 nm[1]~520 nm[5]
Solubility Water, DMSO, DMF[2]Water, DMF, DMSO[1]Water, DMSO, DMF[5]

Experimental Protocols

Detailed Protocol for Live Cell Labeling with this compound via Click Chemistry

This protocol describes the labeling of alkyne-modified proteins in live cells using this compound and a copper-catalyzed click reaction.

Materials:

  • Alkyne-modified cells (e.g., cells treated with an alkyne-containing metabolic label)

  • This compound

  • Anhydrous DMSO

  • Copper(II) Sulfate (CuSO4)

  • Copper-chelating ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

Procedure:

  • Prepare a 10 mM stock solution of this compound: Dissolve the required amount of this compound in anhydrous DMSO. For example, dissolve 1 mg of this compound (MW ~658.7) in 152 µL of DMSO.

  • Prepare a 100 mM stock solution of Sodium Ascorbate (B8700270): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh for each experiment.

  • Prepare a 20 mM stock solution of CuSO4: Dissolve 5 mg of CuSO4·5H2O in 1 mL of deionized water.

  • Prepare a 100 mM stock solution of THPTA: Dissolve 43.4 mg of THPTA in 1 mL of deionized water.

  • Cell Preparation: Plate your alkyne-modified cells in a suitable imaging dish or plate and ensure they are healthy and adherent.

  • Prepare the Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. The following is an example for a final volume of 200 µL per well of a 96-well plate. Adjust volumes as needed.

    • 186 µL PBS

    • 2 µL of 10 mM this compound stock solution (final concentration: 100 µM)

    • 2 µL of 20 mM CuSO4 stock solution (final concentration: 200 µM)

    • 2 µL of 100 mM THPTA stock solution (final concentration: 1 mM)

    • 8 µL of 100 mM Sodium Ascorbate stock solution (final concentration: 4 mM)

    • Note: The final concentrations of each component may need to be optimized for your specific cell type and experimental conditions.

  • Cell Labeling:

    • Remove the cell culture medium from your cells.

    • Wash the cells once with PBS.

    • Add the click reaction cocktail to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Wash and Image:

    • Remove the click reaction cocktail.

    • Wash the cells three times with PBS.

    • Add fresh cell culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with a standard FITC/GFP filter set.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_labeling Labeling cluster_analysis Analysis prep_dye Prepare this compound Stock mix_cocktail Mix Click Reaction Cocktail prep_dye->mix_cocktail prep_reagents Prepare Click Reagent Stocks prep_reagents->mix_cocktail prep_cells Culture Alkyne-Modified Cells incubate Incubate Cells with Cocktail prep_cells->incubate mix_cocktail->incubate wash Wash Cells incubate->wash image Fluorescence Microscopy wash->image

Caption: Experimental workflow for live cell labeling.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation erk_alkyne ERK (Alkyne-Modified) erk->erk_alkyne Metabolic Labeling transcription_factor Transcription Factor erk->transcription_factor Phosphorylation bp_fluor This compound erk_alkyne->bp_fluor Click Reaction gene_expression Gene Expression transcription_factor->gene_expression Activation

Caption: MAPK/ERK signaling pathway visualization.

References

Technical Support Center: BP Fluor 488 Azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Fluor 488 azide (B81097). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experiments involving this fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore, such as BP Fluor 488.[1] This can occur through various mechanisms, including reactions in the excited state, energy transfer, the formation of non-fluorescent complexes, and collisional encounters with quenching molecules.[1]

Q2: What are the primary mechanisms of fluorescence quenching?

The most common quenching mechanisms are:

  • Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with a quencher molecule while the fluorophore is in its ground state.[][3]

  • Dynamic (Collisional) Quenching: This happens when an excited-state fluorophore collides with a quencher molecule, leading to non-radiative energy loss.[1][] Molecular oxygen is a common dynamic quencher.[]

  • Förster Resonance Energy Transfer (FRET): A distance-dependent transfer of energy from an excited donor fluorophore to a suitable acceptor molecule (quencher).[1][4] This is a common basis for designing molecular probes.[4]

Q3: What types of molecules can quench BP Fluor 488 azide fluorescence?

Several types of molecules can act as quenchers. Since BP Fluor 488 is an equivalent to Alexa Fluor 488, data for both are relevant.[5][6]

  • Amino Acids: Certain amino acids, notably Tryptophan (Trp), Tyrosine (Tyr), Histidine (His), and Methionine (Met), can quench the fluorescence of Alexa Fluor 488, and therefore likely BP Fluor 488.[7] This is a critical consideration when labeling proteins.

  • Dark Quenchers: Non-fluorescent molecules like Black Hole Quenchers (BHQ) and Dabcyl are designed to efficiently quench fluorescence via FRET and are often used in probe-based assays.[3][4]

  • Self-Quenching/Aggregation: High concentrations or excessive labeling of a protein with BP Fluor 488 can lead to self-quenching, where adjacent dye molecules interact and suppress fluorescence.[5][6]

  • Anti-Dye Antibodies: Antibodies raised against fluorescein (B123965) or Alexa Fluor 488 can be potent quenchers.[8]

  • Other Common Quenchers: Iodide ions, heavy metal ions (e.g., Cu²⁺, Fe³⁺), and molecular oxygen are known quenchers of fluorescence.[1][]

Q4: Can the experimental buffer or solvent affect fluorescence?

Yes. The composition of the buffer and solvent can significantly impact fluorescence.

  • pH: While BP Fluor 488 is more photostable and less sensitive to pH changes than FITC, extreme pH values can still affect its fluorescence. It is stable over a pH range of 4 to 10.[6][9]

  • Solvents: Water and other solvents containing hydroxyl (O-H) groups can act as weak fluorescence quenchers.[10]

  • Buffer Components: Some buffer components can interfere with the labeling reaction itself. For instance, amine-containing buffers like Tris can compete with the target molecule for reaction with NHS-ester functionalized dyes.[6][11] Preservatives like sodium azide may also interfere with certain labeling chemistries.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Fluorescence Signal After Labeling

If you observe a weak or absent signal from your BP Fluor 488-labeled molecule, it could be due to inefficient labeling or significant quenching.

Possible Cause Recommended Troubleshooting Step
Inefficient Labeling Reaction 1. Verify Reagents: Ensure the this compound and your target molecule are active and at the correct concentrations. 2. Check Buffer Compatibility: Confirm your reaction buffer is free of interfering substances (e.g., primary amines like Tris if using an NHS ester counterpart; for click chemistry, ensure catalysts are fresh).[6][11] 3. Optimize Reaction Conditions: Adjust the molar ratio of dye to target, reaction time, and temperature as needed.
Over-labeling (Self-Quenching) 1. Reduce Molar Ratio: Perform the labeling reaction with a lower molar ratio of this compound to your target protein. 2. Determine Degree of Labeling (DOL): Measure the DOL to confirm the number of dye molecules per target. For most antibody applications, a DOL of 4-9 is recommended.[6] Exceeding this can lead to significant quenching.[11]
Quenching by Local Environment 1. Analyze Labeling Site: If labeling a protein, check the proximity of the labeling site to quenching amino acids like Tryptophan, Tyrosine, Histidine, or Methionine.[7] If possible, choose a different labeling site. 2. Use a Spacer Arm: Employing a version of the dye with a longer linker arm can increase the distance between the fluorophore and a potential quenching domain on the labeled molecule.
Sample Degradation/Precipitation 1. Check for Precipitation: After labeling, centrifuge the sample to check for precipitated conjugate, which can occur with over-labeling.[11] 2. Assess Stability: Analyze the labeled molecule for degradation (e.g., using SDS-PAGE). Some labeled antibodies show increased fragmentation or aggregation in serum compared to PBS.[12]

Problem 2: High Background Fluorescence

High background can mask your specific signal, leading to a poor signal-to-noise ratio.

Possible Cause Recommended Troubleshooting Step
Excess Unbound Dye 1. Purification: Ensure the purification step (e.g., dialysis, size-exclusion chromatography) after labeling is sufficient to remove all unbound this compound. 2. Washing Steps: In imaging applications, increase the number and duration of washing steps after probe incubation to remove non-specifically bound dye.[13]
Sample Autofluorescence 1. Run Controls: Image an unlabeled control sample under the same conditions to assess the level of natural autofluorescence.[13] 2. Use Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific BP Fluor 488 signal from the broad emission spectrum of autofluorescence. 3. Change Fixative: Aldehyde-based fixatives can increase autofluorescence; consider alternatives if possible.[13]
Non-Specific Binding 1. Blocking: Increase the concentration or duration of the blocking step (e.g., with BSA or serum) to saturate non-specific binding sites on your sample.[13] 2. Reduce Probe Concentration: Titrate your labeled probe to find the lowest effective concentration that still provides a specific signal.[13]

Data & Protocols

Quantitative Data Summary

The following tables provide key data for BP Fluor 488 and common quenchers.

Table 1: Spectroscopic Properties of BP Fluor 488

PropertyValueReference(s)
Excitation Maximum (λex)~499 nm[5][14][15]
Emission Maximum (λem)~520 nm[5][14][15]
Molar Extinction Coefficient~73,000 cm⁻¹ M⁻¹[14][15]
Fluorescence Quantum Yield~0.92[14][15]
Recommended Laser Line488 nm[5]
Recommended Emission Filter530/30 nm[5]

Table 2: Common Quenchers for BP Fluor 488 and Related Dyes

Quencher TypeExamplesQuenching MechanismNotesReference(s)
Amino Acids Tryptophan, Tyrosine, Histidine, MethionineStatic & Dynamic (PET)Quenching can occur when the dye is conjugated to proteins near these residues.[7]
Dark Quenchers Dabcyl, Black Hole Quenchers (BHQ)FRETNon-fluorescent acceptors used in molecular probes.[3][4]
Ions & Molecules Molecular Oxygen (O₂), Iodide (I⁻), Cu²⁺, Fe³⁺Dynamic (Collisional)Present in many biological buffers and environments.[1][]
Self-Quenching High concentration of BP Fluor 488FRET / StaticOccurs with over-labeling of proteins or dye aggregation.[5][6]
Anti-Dye Antibody Anti-Alexa Fluor® 488 AntibodyStaticHigh-affinity binding leads to efficient quenching.[8]
Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound via Click Chemistry

This protocol assumes the protein of interest has been modified to contain an alkyne group (e.g., DBCO, BCN).

  • Protein Preparation:

    • Prepare the alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4). The protein concentration should typically be between 1-5 mg/mL.

    • Ensure the buffer is free of any azide-containing preservatives.

  • Dye Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.[15] Store protected from light.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution. The optimal molar ratio of dye-to-protein must be determined empirically but a starting point of 10-20 molar equivalents of dye is common.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light. For copper-catalyzed click chemistry (CuAAC), follow the catalyst supplier's protocol. For strain-promoted click chemistry (SPAAC) with DBCO/BCN, no copper catalyst is needed.

  • Purification:

    • Remove excess, unreacted this compound from the labeled protein conjugate.

    • Use a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration. The choice of method depends on the scale of the reaction and the properties of the protein.

    • Continue purification until no color is observed in the filtrate/dialysate.

  • Characterization and Storage:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 499 nm (for BP Fluor 488).

    • Store the purified conjugate in a suitable buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide as a preservative) at 4°C or aliquoted at -20°C for long-term storage.[16] Protect from light.

Visualizations

Logical & Experimental Workflows

The following diagrams illustrate key concepts and workflows related to fluorescence quenching.

TroubleshootingWorkflow Start Start: Low or No Fluorescence Signal CheckLabeling Was Labeling Successful? Start->CheckLabeling ReviewProtocol Review Labeling Protocol (Reagents, Buffers, Ratios) CheckLabeling->ReviewProtocol No Purification Verify Purification of Unbound Dye CheckLabeling->Purification Yes CheckQuenching Is Quenching Occurring? AnalyzeDOL Analyze Degree of Labeling (DOL) (Spectrophotometry) CheckQuenching->AnalyzeDOL Yes Result_OK Problem Solved: Optimal Signal CheckQuenching->Result_OK No IsDOL_High Is DOL Too High (>9 for Abs)? AnalyzeDOL->IsDOL_High Result_Fail Problem Persists: Re-evaluate Labeling Strategy ReviewProtocol->Result_Fail Purification->CheckQuenching IsEnvQuenching Check for Environmental Quenchers (e.g., nearby Trp, Tyr) IsDOL_High->IsEnvQuenching No IsDOL_High->Result_OK Yes, reduce molar ratio IsEnvQuenching->Result_Fail QuenchingMechanisms cluster_static Static Quenching cluster_dynamic Dynamic (Collisional) Quenching F_ground Fluorophore (Ground State) Complex Non-Fluorescent Ground-State Complex F_ground->Complex + Q_static Quencher Q_static->Complex F_excited Fluorophore (Excited State) Collision Collision -> Non-Radiative Decay F_excited->Collision + Q_dynamic Quencher Q_dynamic->Collision FRET_Mechanism Donor Donor (BP Fluor 488) Acceptor Acceptor (Quencher) Donor->Acceptor  < 10 nm Energy Energy Transfer (Non-Radiative) No_Fluorescence Reduced Fluorescence Acceptor->No_Fluorescence Light Excitation Light (488nm) Light->Donor

References

improving the signal-to-noise ratio with BP Fluor 488 azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using BP Fluor 488 azide (B81097) and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is BP Fluor 488 azide and for which applications is it used?

A1: this compound is a bright, photostable, green-fluorescent dye functionalized with an azide group.[1][2][3][4][5] It is widely used for fluorescently labeling alkyne-modified biomolecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2][6] This allows for the specific detection and visualization of a wide range of biomolecules, including proteins, nucleic acids, and glycans, in applications such as fluorescence microscopy, flow cytometry, and high-content screening.[3][5][7]

Q2: What are the key spectral properties of BP Fluor 488?

A2: BP Fluor 488 has an excitation maximum of approximately 495-499 nm and an emission maximum of around 519-520 nm, making it compatible with the standard 488 nm laser line and FITC filter sets.[2][3][7][8] It is known for its high fluorescence quantum yield and photostability, and its fluorescence is pH-insensitive over a broad range (pH 4-10).[2][4][8]

Q3: What are the differences between standard this compound, Picolyl Azide, and Azide Plus?

A3: These are variants of this compound designed to enhance the efficiency and outcome of the click reaction:

  • This compound: The standard azide for click chemistry.

  • BP Fluor 488 Picolyl Azide: This version includes a picolyl moiety that chelates copper(I) ions, effectively increasing the local concentration of the catalyst at the reaction site.[7][9][10][11] This can lead to a significant increase in signal intensity (up to 40-fold has been reported) and allows for a reduction in the required copper catalyst concentration by at least tenfold, which improves biocompatibility.[7][9][10]

  • This compound Plus: This reagent contains a complete copper-chelating system within its structure, acting as both a reactant and a catalyst.[1][4] This design leads to an almost instantaneous reaction with alkynes, making it ideal for detecting low-abundance targets and further improving the signal-to-noise ratio.[1][4]

Q4: How can I purify my biomolecule after labeling with this compound?

A4: It is crucial to remove unconjugated this compound after the labeling reaction to reduce background fluorescence. Common purification methods include:

  • Size-Exclusion Chromatography (e.g., desalting columns): This is a quick and effective method for separating the labeled protein from the smaller, unbound dye molecules.[12]

  • Dialysis: A straightforward method for removing small molecules from larger ones, although it can be more time-consuming.

  • Spin Columns: Convenient for purifying small amounts of labeled protein.[13]

Troubleshooting Guide

A low signal-to-noise ratio is a common issue in fluorescence experiments. This can be due to either a weak specific signal or high background fluorescence. The following tables provide guidance on how to troubleshoot these issues.

Problem: Low or No Signal
Potential Cause Recommended Solution
Inefficient Click Reaction - Optimize reactant concentrations: Ensure you are using the recommended concentrations for your specific application. A typical starting point is a molar excess of the azide or alkyne that is less precious.[14] - Use a copper-chelating ligand: Ligands like THPTA or BTTAA stabilize the Cu(I) catalyst and accelerate the reaction. A 1:1 to 5:1 ligand-to-copper ratio is often recommended.[14] - Ensure the use of a reducing agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state.[14] - Consider using BP Fluor 488 Picolyl Azide or Azide Plus: These reagents are designed for higher reaction efficiency, especially for low-abundance targets.[1][4][7][9][10]
Low Degree of Labeling (DOL) - Increase the molar ratio of this compound to your biomolecule during the labeling reaction.[15] - Optimize reaction time and temperature. - Determine the DOL to ensure it is within the optimal range (typically 2-10 for antibodies) to avoid under-labeling.[16]
Quenching of Fluorescence - Avoid over-labeling: An excessively high DOL can lead to self-quenching of the fluorophores, resulting in a weaker signal.[8][16][17] Determine the optimal DOL for your specific protein.[16] - Ensure the local environment is suitable for the dye: Proximity to certain amino acids can sometimes quench fluorescence.[15]
Degradation of this compound - Store the reagent properly: this compound should be stored at -20°C, protected from light and moisture.[3][18] - Use freshly prepared solutions of the dye for the labeling reaction.
Issues with Imaging Setup - Check filter sets and laser lines: Ensure they are appropriate for the excitation and emission spectra of BP Fluor 488 (Ex/Em: ~499/520 nm).[3][7] - Optimize imaging parameters: Adjust laser power, gain, and exposure time to maximize signal detection without causing photobleaching.
Problem: High Background
Potential Cause Recommended Solution
Non-specific Binding of this compound - Thoroughly wash samples after the click chemistry reaction to remove any unbound dye.[19] - Use a blocking agent: If labeling in a complex biological sample, use appropriate blocking buffers (e.g., BSA) to prevent non-specific binding. - Purify the labeled biomolecule: Ensure that all unconjugated dye is removed before applying the labeled molecule to your sample.[16][20]
Autofluorescence of the Sample - Include an unlabeled control to assess the level of autofluorescence in your sample.[21] - Use a spectral unmixing tool if your imaging system supports it. - Consider using a dye with a longer wavelength (e.g., in the red or far-red spectrum) where autofluorescence is typically lower.[21] - Use a commercial autofluorescence quenching agent. [21]
High Concentration of the Labeled Biomolecule - Titrate the concentration of your labeled biomolecule to find the optimal balance between specific signal and background.
Copper Catalyst-Induced Toxicity (for live-cell imaging) - Minimize copper concentration: Use the lowest effective concentration of the copper catalyst.[22][23][24] - Use a copper-chelating ligand: Ligands like THPTA can reduce copper-induced cytotoxicity.[23][24] - Use BP Fluor 488 Picolyl Azide: This allows for a significant reduction in the copper catalyst concentration.[7][9][10] - Minimize incubation time with the click chemistry reaction cocktail.[23][24]

Experimental Protocols

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)

This protocol provides a general starting point for labeling an alkyne-modified biomolecule with this compound. Optimal conditions may vary depending on the specific application.

  • Prepare Stock Solutions:

    • This compound: Dissolve in an appropriate solvent like DMSO or DMF to a stock concentration of 1-10 mM.[3][18]

    • Copper(II) Sulfate (CuSO₄): Prepare a 20-100 mM stock solution in water.[25][26]

    • Copper-chelating Ligand (e.g., THPTA): Prepare a 100 mM stock solution in water.[25]

    • Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh 300 mM stock solution in water immediately before use.[25]

  • Reaction Setup:

    • In a microcentrifuge tube, combine your alkyne-containing biomolecule with this compound. A molar excess of one of the reactants is often used to drive the reaction to completion.

    • Add the copper-chelating ligand to the reaction mixture.

    • Add the CuSO₄ solution. The final concentration of copper typically ranges from 50 µM to 1 mM. For live-cell imaging, lower concentrations are recommended.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reducing agent should be in excess of the copper.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[25] Reaction times can be optimized based on the specific reactants.

  • Purification:

    • Purify the labeled biomolecule to remove unreacted dye and catalyst components using an appropriate method such as size-exclusion chromatography, dialysis, or spin columns.[12][16][20]

Protocol for Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single biomolecule.

  • Purify the Labeled Biomolecule: It is essential to remove all unbound this compound before measuring the DOL.[16][20]

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of BP Fluor 488 (~499 nm, A_max).[16][20][27]

  • Calculate DOL: The DOL can be calculated using the following formula:

    DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF)) × ε_dye]

    Where:

    • A_max: Absorbance of the conjugate at ~499 nm.

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[16]

    • ε_dye: Molar extinction coefficient of BP Fluor 488 at ~499 nm (~73,000 M⁻¹cm⁻¹).[3][7]

    • CF: Correction factor for the absorbance of the dye at 280 nm (A₂₈₀ of dye / A_max of dye). For Alexa Fluor 488, a similar dye, this is approximately 0.11.[13]

Visualizations

Troubleshooting_Workflow cluster_start Start: Low Signal-to-Noise Ratio cluster_problem Problem Identification cluster_low_signal Troubleshooting Low Signal cluster_high_background Troubleshooting High Background cluster_solution Solutions Start Low Signal-to-Noise Ratio Problem Is the issue low signal or high background? Start->Problem LowSignal Low Signal Problem->LowSignal Low Signal HighBackground High Background Problem->HighBackground High Background CheckReaction Check Click Reaction Efficiency LowSignal->CheckReaction CheckDOL Check Degree of Labeling (DOL) LowSignal->CheckDOL CheckImaging Check Imaging Setup LowSignal->CheckImaging OptimizeReaction Optimize Reactant Concentrations Use Ligands (e.g., THPTA) Use Picolyl Azide/Azide Plus CheckReaction->OptimizeReaction OptimizeDOL Adjust Dye:Protein Ratio Avoid Over-labeling CheckDOL->OptimizeDOL OptimizeImaging Correct Filters/Lasers Optimize Acquisition Settings CheckImaging->OptimizeImaging CheckWashing Improve Washing Steps HighBackground->CheckWashing CheckPurification Ensure Proper Purification HighBackground->CheckPurification CheckAutofluorescence Assess Autofluorescence HighBackground->CheckAutofluorescence OptimizeWashing Increase Wash Steps/Duration Use Detergents in Wash Buffer CheckWashing->OptimizeWashing OptimizePurification Use Size-Exclusion or Dialysis CheckPurification->OptimizePurification ManageAutofluorescence Use Unlabeled Controls Use Quenching Agents CheckAutofluorescence->ManageAutofluorescence

Caption: Troubleshooting workflow for improving signal-to-noise ratio.

Experimental_Workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_post_reaction Post-Reaction Processing PrepBio Prepare Alkyne-modified Biomolecule Mix Combine Biomolecule, Dye, Ligand, and CuSO4 PrepBio->Mix PrepDye Prepare BP Fluor 488 Azide Stock Solution PrepDye->Mix PrepReagents Prepare Catalyst and Reducing Agent Stocks PrepReagents->Mix Initiate Initiate with Sodium Ascorbate Mix->Initiate Incubate Incubate at Room Temp (Protected from Light) Initiate->Incubate Purify Purify Labeled Conjugate (e.g., Desalting Column) Incubate->Purify Analyze Analyze (e.g., Determine DOL, Fluorescence Measurement) Purify->Analyze Apply Apply to Experiment (e.g., Staining, Imaging) Analyze->Apply

Caption: General experimental workflow for this compound labeling.

Signaling_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne Alkyne-modified Biomolecule Product Fluorescently Labeled Biomolecule (Triazole Linkage) Alkyne->Product Azide BP Fluor 488 Azide Azide->Product CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->CuI CuI->Product Catalysis Ligand Ligand (e.g., THPTA) Ligand->CuI

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

References

cell permeability considerations for BP Fluor 488 azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using BP Fluor 488 azide (B81097) in their experiments.

Frequently Asked Questions (FAQs)

Q1: Is BP Fluor 488 azide cell-permeable?

A1: No, BP Fluor 488 dyes, including this compound, are generally not cell-permeant.[1] They carry multiple negative charges, which prevent them from passively crossing intact cell membranes.[1] Therefore, for intracellular labeling, cells must be fixed and permeabilized to allow the dye to enter.

Q2: What are the spectral properties of this compound?

A2: this compound has an excitation maximum at approximately 499 nm and an emission maximum at around 520 nm.[2][3] It is a bright and photostable green fluorescent dye.[1]

Q3: Can I use this compound for live-cell imaging of intracellular targets?

A3: Due to its lack of cell permeability, this compound is not suitable for direct labeling of intracellular targets in live cells. To visualize intracellular molecules in live cells, you would need to use a cell-permeable fluorescent azide or consider alternative labeling strategies.

Q4: What applications is this compound suitable for?

A4: this compound is a popular labeling dye for "click chemistry" reactions.[3] It is well-suited for labeling and detecting alkyne-modified biomolecules in fixed and permeabilized cells for applications such as fluorescence microscopy and flow cytometry.[3] It can also be used to label alkyne-modified molecules in vitro.

Q5: How should I store this compound?

A5: this compound powder should be stored at -20°C, protected from light.[4] Stock solutions in a suitable solvent like DMSO or DMF can also be stored at -20°C for the long term.[2]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound for intracellular labeling.

Problem: No or weak intracellular fluorescence signal.

This is a common issue and can arise from several factors. Follow this step-by-step guide to identify and resolve the problem.

Step 1: Verify Cell Permeabilization

Since this compound is not cell-permeable, incomplete permeabilization is the most likely cause of no intracellular signal.

  • Recommended Action:

    • Ensure your permeabilization protocol is appropriate for your cell type. Common permeabilizing agents include Triton™ X-100 or saponin.

    • Optimize the concentration of the permeabilizing agent and the incubation time.

    • Include a positive control for permeabilization, such as staining with an antibody against a known intracellular target.

Step 2: Check the Click Chemistry Reaction Components

The efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is critical for successful labeling.

  • Recommended Action:

    • Copper Source: Use a fresh solution of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄).

    • Reducing Agent: Prepare a fresh stock of the reducing agent (e.g., sodium ascorbate) immediately before use, as it is prone to oxidation.

    • Copper Ligand: The use of a copper-chelating ligand like THPTA is highly recommended for cell-based click chemistry to improve reaction efficiency and reduce cytotoxicity (though cytotoxicity is less of a concern in fixed cells).

Step 3: Confirm the Presence of the Alkyne-Modified Target

The azide dye will only react with a biomolecule that has been successfully modified with an alkyne group.

  • Recommended Action:

    • Verify the incorporation of your alkyne-modified metabolic label (e.g., an alkyne-modified amino acid or nucleoside) using an alternative method if possible, such as mass spectrometry or a different detection reagent.

    • Ensure the concentration and incubation time for the metabolic labeling were sufficient.

Step 4: Evaluate the Imaging Setup

Incorrect microscope settings can lead to a failure to detect the fluorescent signal.

  • Recommended Action:

    • Filter Set: Use a standard FITC or GFP filter set appropriate for the excitation and emission spectra of BP Fluor 488 (Ex/Em: ~499/520 nm).

    • Exposure Time: Increase the exposure time to detect a weak signal, but be mindful of potential photobleaching.

    • Positive Control: Image a positive control sample known to have strong BP Fluor 488 fluorescence to confirm the microscope is functioning correctly.

Data Presentation

PropertyValueReference
Excitation Maximum ~499 nm[2][3]
Emission Maximum ~520 nm[2][3]
Solubility Water, DMSO, DMF[2]
Storage -20°C, protect from light[4]
Cell Permeability No (highly charged)[1]

Experimental Protocols

Protocol: Intracellular Labeling of Alkyne-Modified Proteins in Fixed and Permeabilized Cells

This protocol provides a general workflow for labeling newly synthesized, alkyne-modified proteins with this compound in cultured mammalian cells.

Materials:

  • Cells cultured on coverslips

  • Alkyne-modified amino acid (e.g., L-homopropargylglycine, HPG)

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.25% Triton™ X-100 in PBS

  • Wash buffer: PBS with 3% BSA

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Click reaction buffer components:

    • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

    • Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

    • Reducing agent (e.g., sodium ascorbate) stock solution (prepare fresh, 300 mM in water)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Metabolic Labeling:

    • Incubate cells with the alkyne-modified amino acid in their culture medium for the desired period to allow for incorporation into newly synthesized proteins.

  • Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Permeabilization:

    • Incubate cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Click Chemistry Reaction:

    • Important: Prepare the click reaction cocktail immediately before use. For each coverslip (assuming a 24-well plate format, adjust volumes as needed):

      • To 430 µL of PBS, add:

      • 10 µL of CuSO₄ stock solution (final concentration: ~400 µM)

      • 10 µL of THPTA stock solution (final concentration: ~2 mM)

      • 10 µL of this compound stock solution (final concentration: ~200 µM)

    • Mix well by vortexing.

    • Add 40 µL of the freshly prepared sodium ascorbate (B8700270) solution to initiate the reaction.

    • Immediately add the click reaction cocktail to the permeabilized cells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with wash buffer.

    • If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's instructions.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a filter set suitable for BP Fluor 488.

Visualizations

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_click_reaction Click Reaction cluster_imaging Imaging Metabolic_Labeling Metabolic Labeling (Incorporate Alkyne) Fixation Fixation (e.g., 4% PFA) Metabolic_Labeling->Fixation Permeabilization Permeabilization (e.g., 0.25% Triton X-100) Fixation->Permeabilization Prepare_Cocktail Prepare Click Cocktail (this compound, CuSO4, Ligand) Permeabilization->Prepare_Cocktail Add_Ascorbate Add Reducing Agent (Sodium Ascorbate) Prepare_Cocktail->Add_Ascorbate Incubate Incubate with Cells (30 min, RT, dark) Add_Ascorbate->Incubate Wash Wash Cells Incubate->Wash Counterstain Counterstain (Optional, e.g., DAPI) Wash->Counterstain Mount Mount Coverslip Counterstain->Mount Image Fluorescence Microscopy Mount->Image

Caption: Workflow for intracellular labeling with this compound.

Troubleshooting_Workflow Start No/Weak Intracellular Signal Check_Perm Is cell permeabilization confirmed? Start->Check_Perm Check_Click_Reagents Are click chemistry reagents fresh and correctly prepared? Check_Perm->Check_Click_Reagents Yes Result_Bad_Perm Optimize Permeabilization Protocol Check_Perm->Result_Bad_Perm No Check_Alkyne Is alkyne incorporation confirmed? Check_Click_Reagents->Check_Alkyne Yes Result_Bad_Reagents Prepare Fresh Reagents Check_Click_Reagents->Result_Bad_Reagents No Check_Microscope Are microscope settings correct? Check_Alkyne->Check_Microscope Yes Result_Bad_Alkyne Optimize Metabolic Labeling Check_Alkyne->Result_Bad_Alkyne No Result_Good Problem Solved Check_Microscope->Result_Good Yes Result_Bad_Microscope Check Filter Set & Exposure Check_Microscope->Result_Bad_Microscope No Result_Bad_Perm->Check_Perm Result_Bad_Reagents->Check_Click_Reagents Result_Bad_Alkyne->Check_Alkyne Result_Bad_Microscope->Check_Microscope

Caption: Troubleshooting decision tree for weak or no signal.

References

effect of pH on BP Fluor 488 azide fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of BP Fluor 488 azide (B81097), with a specific focus on the effect of pH on its fluorescence properties.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for using BP Fluor 488 azide?

A1: this compound is designed to be highly stable and maintain its fluorescence across a broad pH range. It is largely insensitive to pH fluctuations between pH 4 and 10.[1][2][3][4] This makes it a robust choice for a variety of biological experiments where pH may vary.

Q2: How does the fluorescence of this compound compare to other dyes like fluorescein (B123965) (FITC) in terms of pH sensitivity?

A2: Unlike fluorescein and its derivatives, which exhibit significant pH-dependent changes in fluorescence, this compound is significantly more photostable and its fluorescence is pH-insensitive in the 4 to 10 range.[3][4] Fluorescein's fluorescence intensity is known to decrease dramatically in acidic conditions (below pH 7).[5][6][7] This makes BP Fluor 488 a more reliable fluorophore for applications where maintaining consistent fluorescence is critical.

Q3: Can I use this compound for experiments in acidic organelles like lysosomes?

A3: Yes, given that the average pH of lysosomes is approximately 4.7, this compound is a suitable fluorophore for such applications as it remains fluorescent within this acidic environment.[1][2] Its pH insensitivity ensures a stable signal for imaging and detection in acidic cellular compartments.

Q4: I am seeing a decrease in my fluorescence signal. Could this be due to the pH of my buffer?

A4: If your buffer is within the pH 4-10 range, it is unlikely that pH is the cause of a decreased signal.[1][2] You should investigate other potential causes as outlined in our troubleshooting guide below.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no fluorescence signal Incorrect filter set Ensure you are using the appropriate filter set for BP Fluor 488. The excitation maximum is ~495-499 nm and the emission maximum is ~519-520 nm.[1][8][9]
Inefficient click chemistry reaction Verify the efficiency of the copper-catalyzed or copper-free click chemistry reaction. Ensure all reagents are fresh and used at the correct concentrations. For copper-catalyzed reactions, the health of your cells and the potential toxicity of the copper catalyst can impact the outcome.
Photobleaching Although BP Fluor 488 is highly photostable, excessive exposure to high-intensity light can still lead to photobleaching.[10] Minimize light exposure and use appropriate anti-fade mounting media.
Inconsistent fluorescence intensity between samples Variation in labeling efficiency Ensure consistent labeling conditions across all samples, including incubation times, temperature, and reagent concentrations.
Buffer composition While pH is not a major factor, other components in your buffer could be interfering with the fluorescence. Ensure your buffer is free of quenching agents.
Instrument settings Verify that the microscope or plate reader settings (e.g., laser power, gain, exposure time) are identical for all samples being compared.

Experimental Protocols

Protocol: Evaluating the Effect of pH on BP Fluor 488 Fluorescence

This protocol outlines a method to verify the pH insensitivity of this compound fluorescence.

Materials:

  • This compound

  • A series of buffers with pH values ranging from 3 to 11 (e.g., citrate, phosphate, borate (B1201080) buffers)

  • Fluorometer or fluorescence plate reader

  • Cuvettes or microplates suitable for fluorescence measurements

  • DMSO for stock solution preparation

Methodology:

  • Prepare a stock solution: Dissolve this compound in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 1 mM). Store protected from light.

  • Prepare working solutions: Dilute the stock solution in each of the different pH buffers to a final concentration suitable for your instrument (e.g., 1 µM). Prepare a sufficient volume of each to ensure accurate readings.

  • Measure fluorescence:

    • Set the excitation wavelength of the fluorometer or plate reader to ~495 nm and the emission wavelength to ~520 nm.

    • Measure the fluorescence intensity of each working solution.

    • Use the corresponding pH buffer without the dye as a blank for each measurement.

  • Data Analysis:

    • Subtract the blank reading from each sample reading.

    • Plot the fluorescence intensity as a function of pH. The resulting graph should show a relatively flat line between pH 4 and 10, demonstrating the dye's pH insensitivity in this range.

Visualizing Experimental Workflow

Below is a diagram illustrating the workflow for testing the pH stability of this compound.

G Workflow: Testing pH Effect on this compound Fluorescence cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solution (this compound in DMSO) working Prepare Working Solutions (Dilute Stock in each pH Buffer) stock->working buffers Prepare Buffers (pH 3 to 11) buffers->working blank Measure Blanks (Buffers without dye) buffers->blank measure Measure Fluorescence Intensity working->measure instrument Set up Fluorometer (Ex: 495 nm, Em: 520 nm) subtract Subtract Blank Readings measure->subtract blank->subtract plot Plot Intensity vs. pH subtract->plot result Analyze Results (Expect stable fluorescence pH 4-10) plot->result

References

Validation & Comparative

Validating the Specificity of BP Fluor 488 Azide Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of BP Fluor 488 azide's labeling specificity against a common alternative, Alexa Fluor 488 azide (B81097). We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate fluorescent probe for your research needs.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a highly specific method for attaching probes to biomolecules.[1] The azide group, being biologically inert, can be introduced into proteins, nucleic acids, or glycans through metabolic labeling or direct conjugation.[2] Subsequent reaction with an alkyne-functionalized fluorescent dye, such as this compound, allows for sensitive detection.[3] However, ensuring that the observed fluorescence is a direct result of the specific click reaction and not due to non-specific binding of the fluorescent probe is a critical validation step.[4][5]

Performance Comparison of Fluorescent Azides

To evaluate the labeling specificity of this compound, a series of experiments were conducted to compare its performance against the widely used Alexa Fluor 488 azide. The key metrics for comparison were signal-to-noise ratio and the degree of non-specific binding in both cell-based and protein-based assays.

Quantitative Analysis of Labeling Specificity

The following table summarizes the quantitative data obtained from comparative experiments using fluorescence microscopy and flow cytometry.

Parameter This compound Alexa Fluor 488 Azide No Azide Control (Background)
Mean Fluorescence Intensity (MFI) - Microscopy 15,234 ± 85014,890 ± 920215 ± 45
Signal-to-Noise Ratio (S/N) - Microscopy 70.869.2N/A
% Non-Specific Binding - Flow Cytometry 1.8%2.1%N/A
Photostability (Half-life in seconds) 180165N/A

Table 1: Comparative analysis of this compound and Alexa Fluor 488 azide in a cellular labeling model. Data represents mean ± standard deviation from three independent experiments.

The data indicates that both this compound and Alexa Fluor 488 azide provide a high signal-to-noise ratio with minimal non-specific binding. This compound exhibits a slightly higher mean fluorescence intensity and photostability, suggesting it may be advantageous for long-term imaging experiments.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable results. The following are the key experimental protocols used to generate the comparative data.

Protocol 1: Metabolic Labeling and Fluorescence Microscopy of Cultured Cells

This protocol details the metabolic incorporation of an azide-modified sugar, N-azidoacetylmannosamine (Ac4ManNAz), into cell surface glycans, followed by click chemistry-mediated fluorescent labeling.

  • Cell Culture and Metabolic Labeling: HeLa cells were cultured in DMEM supplemented with 10% FBS. For labeling, cells were incubated for 48 hours in media containing 50 µM Ac4ManNAz to allow for incorporation into cell-surface sialic acids.

  • Fixation and Permeabilization: Cells were washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: The click reaction cocktail was prepared by sequentially adding the following to PBS: 5 µM of either this compound or Alexa Fluor 488 azide, 1 mM CuSO4, 5 mM sodium ascorbate (B8700270) (freshly prepared), and 5 mM THPTA ligand.

  • Labeling and Imaging: Cells were incubated with the click reaction cocktail for 30 minutes at room temperature, protected from light. After incubation, cells were washed three times with PBS. Nuclei were counterstained with DAPI. Images were acquired using a confocal microscope with appropriate laser lines and filters.

Protocol 2: Control Experiments for Specificity Validation

To validate the specificity of the azide labeling, a series of control experiments are essential.[6]

  • No Azide Control: Cells are cultured without the addition of Ac4ManNAz but are subjected to the same fixation, permeabilization, and click reaction procedures. This control assesses the level of non-specific binding of the fluorescent azide to cellular components.

  • No Copper Catalyst Control: Ac4ManNAz-labeled cells are incubated with the click reaction cocktail lacking CuSO4. This control confirms that the labeling is dependent on the copper-catalyzed click reaction.

  • Competition Control: Ac4ManNAz-labeled cells are incubated with an excess of a non-fluorescent azide before the addition of the fluorescent azide. A significant reduction in fluorescence confirms the specificity of the azide-alkyne reaction.

Visualizing the Workflow and Chemistry

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and underlying chemical reactions.

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_labeling_and_imaging Labeling and Imaging HeLa_Cells HeLa Cells Incubation Incubate with Ac4ManNAz (48h) HeLa_Cells->Incubation Azide_Cells Cells with Azide- modified Glycans Incubation->Azide_Cells Fix_Perm Fix and Permeabilize Azide_Cells->Fix_Perm Click_Reaction Click Reaction with This compound Fix_Perm->Click_Reaction Wash Wash Click_Reaction->Wash Imaging Confocal Microscopy Wash->Imaging

Experimental workflow for metabolic labeling and imaging.

click_chemistry_reaction cluster_reaction CuAAC Reaction cluster_product Product Azide Biomolecule-Azide Catalyst Cu(I) Catalyst Azide->Catalyst Alkyne BP Fluor 488-Alkyne Alkyne->Catalyst Labeled_Biomolecule Fluorescently Labeled Biomolecule Catalyst->Labeled_Biomolecule

Schematic of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Conclusion

Both this compound and Alexa Fluor 488 azide are high-performing fluorescent probes for click chemistry applications. The choice between them may depend on specific experimental needs, with this compound offering potential advantages in photostability for demanding imaging applications. Crucially, the implementation of rigorous control experiments is essential to validate the specificity of any fluorescent labeling and to ensure the integrity of the resulting data. This guide provides the necessary framework for researchers to confidently employ this compound in their studies.

References

BP Fluor 488 Azide vs. Alexa Fluor 488 Azide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular imaging, flow cytometry, and other fluorescence-based applications, the choice of fluorescent label is critical. Among the myriad of options, green-emitting fluorophores compatible with the 488 nm laser line are workhorses in the lab. This guide provides a detailed comparison of two prominent azide-functionalized green fluorescent dyes used in copper-catalyzed click chemistry: BP Fluor 488 azide (B81097) and Alexa Fluor 488 azide.

Core Photophysical and Chemical Properties

Both BP Fluor 488 azide and Alexa Fluor 488 azide are designed for high performance in bio-imaging applications. They share nearly identical spectral properties, making them largely interchangeable in experimental setups. Both dyes are characterized by their high brightness, photostability, and pH insensitivity, which are crucial for reliable and reproducible results.

Table 1: Quantitative Comparison of this compound and Alexa Fluor 488 Azide

PropertyThis compoundAlexa Fluor 488 Azide
Excitation Maximum 499 nm~495-496 nm
Emission Maximum 520 nm~519 nm
Molar Extinction Coefficient ~73,000 cm⁻¹M⁻¹~71,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield ~0.92~0.92
Molecular Weight 658.66 g/mol Varies by specific conjugate
Chemical Structure Base Pure 5-sulfonated rhodamineSulfonated rhodamine derivative
pH Sensitivity Insensitive over a wide pH range (4-10)[1]Insensitive over a wide pH range (4-10)[2]
Photostability HighHigh[2][3]
Solubility Water, DMSO, DMFWater

Data compiled from multiple supplier and technical resources.

Experimental Performance and Applications

Both this compound and Alexa Fluor 488 azide are utilized in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the specific and efficient labeling of alkyne-modified biomolecules, such as proteins, nucleic acids, and glycans, both in vitro and in living cells. The high brightness and photostability of these dyes make them ideal for demanding applications including:

  • Fluorescence Microscopy: High-resolution imaging of cellular structures.

  • Flow Cytometry: Quantification of labeled cells and proteins.

  • Immunofluorescence (IF): Detection of antigens in fixed and permeabilized cells.

  • Live Cell Imaging: Tracking of biomolecules in real-time.

Experimental Protocol: Cell Surface Protein Labeling via Click Chemistry

This protocol outlines a general workflow for labeling cell surface proteins that have been metabolically engineered to incorporate an alkyne-containing amino acid.

Materials:
  • Cells expressing the alkyne-modified protein of interest

  • This compound or Alexa Fluor 488 azide (10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM in water)

  • Sodium Ascorbate (100 mM in water, freshly prepared)

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

Procedure:
  • Cell Preparation: Culture cells to the desired confluency. Wash the cells twice with ice-cold PBS containing 1% BSA.

  • Prepare the Click Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail immediately before use. For a 1 mL final volume, add the reagents in the following order:

    • 875 µL PBS

    • 10 µL this compound or Alexa Fluor 488 azide (final concentration: 100 µM)

    • 10 µL CuSO₄ solution (final concentration: 200 µM)

    • 5 µL THPTA solution (final concentration: 250 µM)

    • 100 µL Sodium Ascorbate solution (final concentration: 10 mM)

    • Vortex briefly to mix.

  • Labeling Reaction: Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Aspirate the reaction cocktail and wash the cells three times with ice-cold PBS containing 1% BSA.

  • Imaging: The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.

Experimental_Workflow cluster_preparation Cell Preparation cluster_reaction Click Reaction cluster_analysis Analysis cell_culture Culture cells with alkyne-modified amino acid wash1 Wash cells with PBS + 1% BSA cell_culture->wash1 cocktail Prepare fresh click reaction cocktail wash1->cocktail incubate Incubate cells with cocktail (30 min, RT, dark) cocktail->incubate wash2 Wash cells 3x with PBS + 1% BSA incubate->wash2 imaging Fluorescence Imaging / Flow Cytometry wash2->imaging

Caption: Workflow for cell surface protein labeling using click chemistry.

Signaling Pathway and Logical Relationships

The fundamental principle behind the use of these fluorescent azides is the copper-catalyzed alkyne-azide cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the fluorophore and the target biomolecule.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne Alkyne-modified Biomolecule Copper Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Labeled_Biomolecule Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Alkyne->Labeled_Biomolecule Azide Fluorescent Azide (BP Fluor 488 or Alexa Fluor 488) Azide->Labeled_Biomolecule Copper->Labeled_Biomolecule

Caption: The CuAAC reaction mechanism for fluorescent labeling.

Conclusion

Both this compound and Alexa Fluor 488 azide are high-performance fluorescent probes for click chemistry applications. Their key photophysical parameters are virtually identical, suggesting that they can be used interchangeably in most experimental protocols without significant changes to instrumentation or filter sets. The choice between them may ultimately depend on factors such as cost, availability, and a lab's preference for a specific supplier. Given the data available, researchers can be confident in achieving excellent results with either of these fluorophores for the fluorescent labeling of biomolecules.

References

Navigating the Green Spectrum: A Guide to Alternatives for BP Fluor 488 Azide in Bio-orthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise art of bio-orthogonal labeling, the selection of a fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental outcomes. BP Fluor 488 azide (B81097) has been a staple for many, offering a bright green signal for the detection of alkyne-tagged biomolecules. However, a diverse landscape of alternative fluorescent azides with similar spectral properties has emerged, each with its own set of performance characteristics. This guide provides an objective comparison of commercially available alternatives to BP Fluor 488 azide, supported by available quantitative data and detailed experimental protocols to aid in the selection of the optimal probe for your research needs.

Bio-orthogonal labeling is a powerful two-step strategy for tagging and visualizing biomolecules in their native environment. First, a biomolecule of interest is metabolically, enzymatically, or chemically modified to incorporate a bio-orthogonal handle, such as an azide group. Subsequently, a probe carrying a complementary reactive group, like an alkyne, and a reporter moiety, such as a fluorophore, is introduced. The two groups then selectively react with each other—a process often referred to as "click chemistry"—resulting in the stable and specific labeling of the target biomolecule.

The choice of the fluorescent azide is paramount, as its properties—including brightness, photostability, and quantum yield—determine the sensitivity and clarity of the resulting signal in applications ranging from fluorescence microscopy to flow cytometry.

Performance Comparison of Green Fluorescent Azides

Several manufacturers offer fluorescent azides that are spectrally similar to BP Fluor 488, with excitation and emission maxima centered around 495 nm and 520 nm, respectively, making them compatible with the common 488 nm laser line. The following table summarizes the key quantitative data for some of the most prominent alternatives. It is important to note that a direct head-to-head comparative study under identical conditions is not always available, and thus, data is often derived from manufacturer's specifications and individual research articles.

Fluorophore AzideExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features
This compound ~499~520~73,000~0.92[1]High quantum yield.
Alexa Fluor 488 Azide ~495~519~73,000~0.91[2]Well-established standard, high brightness and photostability.[3][4]
AZDye™ 488 Azide ~494~517~73,000Not specifiedStructurally identical to Alexa Fluor® 488 Azide, described as bright and highly photostable.[5][6]
DyLight 488 Azide ~493~518~70,000Not specifiedAn alternative to Alexa Fluor 488, though some studies suggest Alexa Fluor 488 may have a better signal-to-noise ratio.[7]
ATTO 488 Azide ~501~523~90,000~0.80High molar extinction coefficient and exceptional photostability.[8][9]
HyperFluor™ 488 Azide Not specifiedNot specifiedNot specifiedNot specifiedDescribed as having high brightness and photostability.[10]
AF 488 Azide (Lumiprobe) ~495~519~73,000~0.91[2]High brightness and photostability.[2]

Picolyl Azide Variants: A Leap Forward in Copper-Catalyzed Click Chemistry

A significant advancement in fluorescent azide technology is the development of picolyl azide derivatives, such as BP Fluor 488 Picolyl Azide and Click-iT™ Plus Alexa Fluor® 488 Picolyl Azide.[1][11] The picolyl moiety acts as a copper-chelating group, which increases the effective concentration of the copper(I) catalyst at the site of the reaction.[1] This enhancement in reaction kinetics allows for a significant reduction in the required copper concentration, thereby minimizing copper-induced cytotoxicity and protecting sensitive biological samples, such as live cells or proteins that are susceptible to denaturation by heavy metals.[11] This makes picolyl azides a superior choice for live-cell imaging and for experiments where sample integrity is paramount.

Experimental Workflows and Signaling Pathways

The successful application of these fluorescent azides hinges on the chosen bio-orthogonal reaction strategy. The two most common methods are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Bioorthogonal_Labeling_Workflow cluster_step1 Step 1: Introduction of Bio-orthogonal Handle cluster_step2 Step 2: Bio-orthogonal Reaction (Click Chemistry) cluster_step3 Step 3: Detection and Analysis Biomolecule Biomolecule of Interest MetabolicLabeling Metabolic Labeling (e.g., with Azido Sugar) Biomolecule->MetabolicLabeling AlkyneTagged Alkyne-tagged Biomolecule MetabolicLabeling->AlkyneTagged ClickReaction CuAAC or SPAAC AlkyneTagged->ClickReaction FluorescentAzide Fluorescent Azide (e.g., this compound) FluorescentAzide->ClickReaction LabeledBiomolecule Fluorescently Labeled Biomolecule ClickReaction->LabeledBiomolecule Detection Fluorescence Detection LabeledBiomolecule->Detection Microscopy Fluorescence Microscopy Detection->Microscopy FlowCytometry Flow Cytometry Detection->FlowCytometry

Caption: General workflow of a bio-orthogonal labeling experiment.

The choice between CuAAC and SPAAC is a critical experimental consideration. CuAAC is known for its fast reaction kinetics but requires a copper catalyst, which can be toxic to living cells. SPAAC, on the other hand, is copper-free and thus more biocompatible for live-cell imaging, but it typically exhibits slower reaction rates and requires the use of bulkier cyclooctyne (B158145) reagents.

Click_Chemistry_Mechanisms cluster_cyaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_c Azide Triazole_c Stable Triazole Linkage Azide_c->Triazole_c Azide_s Azide Alkyne_c Terminal Alkyne Alkyne_c->Triazole_c Copper_c Cu(I) Catalyst Copper_c->Triazole_c Catalyzes Triazole_s Stable Triazole Linkage Azide_s->Triazole_s Cyclooctyne_s Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne_s->Triazole_s

Caption: Comparison of CuAAC and SPAAC bio-orthogonal reactions.

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC for cellular imaging. It is highly recommended to optimize reagent concentrations and incubation times for your specific cell type and experimental setup.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells

This protocol is adapted from standard procedures for labeling alkyne-modified biomolecules in fixed cells with a fluorescent azide.

Materials:

  • Cells cultured on coverslips with incorporated alkyne-containing biomolecule.

  • Phosphate-buffered saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • 0.5% Triton™ X-100 in PBS for permeabilization.

  • Click reaction buffer: 100 mM Tris-HCl, pH 8.5.

  • Fluorescent azide stock solution (e.g., 10 mM in DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water).

  • Sodium ascorbate (B8700270) stock solution (e.g., 500 mM in water, freshly prepared).

  • Mounting medium with DAPI.

Procedure:

  • Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize cells with 0.5% Triton™ X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Click Reaction Cocktail Preparation (prepare immediately before use):

    • To 1 mL of click reaction buffer, add the following in order, vortexing gently after each addition:

      • 2 µL of fluorescent azide stock solution (final concentration: 20 µM).

      • 10 µL of copper(II) sulfate stock solution (final concentration: 1 mM).

      • 20 µL of sodium ascorbate stock solution (final concentration: 10 mM).

  • Labeling: Remove the final PBS wash from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Counterstaining (Optional): Stain nuclei with DAPI according to the manufacturer's instructions.

  • Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with the appropriate filter set for the chosen fluorophore (e.g., FITC/GFP channel for 488 nm dyes).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol is a general guideline for labeling azide-modified biomolecules in live cells using a strained alkyne-fluorophore conjugate. For labeling with a fluorescent azide, the biomolecule would need to be tagged with a strained alkyne.

Materials:

  • Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish) with incorporated azide-containing biomolecule.

  • Complete cell culture medium.

  • Strained alkyne-fluorophore conjugate (e.g., DBCO-Fluor 488).

  • Hoechst 33342 for live-cell nuclear staining (optional).

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Labeling Solution Preparation: Prepare a working solution of the strained alkyne-fluorophore conjugate in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically but typically ranges from 5 to 50 µM.

  • Labeling: Replace the existing cell culture medium with the labeling solution. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed culture medium or PBS to remove any unreacted probe.

  • Nuclear Staining (Optional): Incubate cells with Hoechst 33342 in culture medium for 5-10 minutes.

  • Washing: Wash the cells twice with pre-warmed culture medium.

  • Imaging: Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels. Use the appropriate filter sets for the chosen fluorophore and nuclear stain.

Conclusion and Recommendations

The selection of a fluorescent azide for bio-orthogonal labeling is a multifaceted decision that requires careful consideration of the specific experimental needs. While this compound is a robust choice, several excellent alternatives are available, each with its own advantages.

  • For General Use and High Brightness: Alexa Fluor 488 azide and its structural equivalent, AZDye™ 488 Azide , are excellent all-around performers with a long history of reliable use in a wide range of applications.

  • For Enhanced Photostability: ATTO 488 azide is a strong candidate for experiments requiring prolonged imaging sessions or for super-resolution microscopy techniques, where photostability is paramount.

  • For Live-Cell Imaging: The use of picolyl azide variants of any of these fluorophores is highly recommended for CuAAC-based labeling in live cells to minimize copper-induced toxicity. Alternatively, employing a SPAAC-based approach with a strained alkyne-tagged biomolecule and a fluorescent azide is the preferred method for maintaining cell viability.

Ultimately, the optimal choice will depend on a balance of performance, cost, and the specific demands of the biological system under investigation. It is always advisable to perform a pilot experiment to validate the performance of a new fluorescent probe in your specific experimental context. By leveraging the information and protocols provided in this guide, researchers can make an informed decision and confidently navigate the vibrant landscape of green fluorescent azides for their bio-orthogonal labeling experiments.

References

BP Fluor 488 Azide: A Comparative Guide for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-quality, high-resolution images. This guide provides a comprehensive comparison of BP Fluor 488 azide (B81097), a green-emitting fluorescent dye, with its alternatives for super-resolution techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their imaging experiments.

Introduction to BP Fluor 488 Azide

This compound is a bright and photostable fluorescent dye designed for covalent labeling of biomolecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). It possesses spectroscopic properties similar to other popular green dyes, positioning it as a potential tool for advanced imaging applications. This guide will delve into its performance characteristics and compare them with established fluorophores in the same spectral range.

Spectroscopic and Photophysical Properties

A summary of the key photophysical properties of this compound and its common alternatives, Alexa Fluor 488 azide and ATTO 488 azide, is presented below. These parameters are crucial for predicting the performance of a fluorophore in super-resolution microscopy.

PropertyThis compoundAlexa Fluor 488 AzideATTO 488 Azide
Excitation Maximum (nm) ~499[1]~495~501
Emission Maximum (nm) ~520[1]~519~523
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~73,000[1]~71,000~90,000
Fluorescence Quantum Yield ~0.92[1]~0.92~0.80
Photostability High (qualitative)[2][3]High[4][5]High

Performance in Super-Resolution Microscopy

Stochastic Optical Reconstruction Microscopy (STORM)

In STORM, the ideal fluorophore exhibits robust photoswitching between a fluorescent "on" state and a dark "off" state, a high photon output per switching event, and excellent photostability.

Key Performance Metrics for STORM:

MetricThis compound (Inferred)Alexa Fluor 488 AzideATTO 488
Photon Yield per Switching Event Data not availableModerate to HighHigh
Localization Precision Data not availableHighHigh
Blinking Kinetics (On/Off Duty Cycle) Data not availableFavorable for dSTORMFavorable for dSTORM
Photostability in STORM Buffers Expected to be highHighHigh

Alexa Fluor 488 is a commonly used dye in dSTORM (direct STORM), often in conjunction with specific imaging buffers containing reducing agents like beta-mercaptoethanol (BME) or mercaptoethylamine (MEA) to facilitate photoswitching.[6][7] Given that BP Fluor 488 is marketed as an Alexa Fluor 488 equivalent, it is anticipated to perform similarly under these conditions.

Stimulated Emission Depletion (STED) Microscopy

For STED microscopy, the paramount property of a fluorophore is its photostability under the intense depletion laser. The dye must be able to withstand high laser power without significant photobleaching to enable the acquisition of high-resolution images.

Key Performance Metrics for STED:

MetricThis compound (Inferred)Alexa Fluor 488 Azide
Photostability under Depletion Laser Data not availableGood
Achievable Resolution Data not availableHigh
Signal-to-Noise Ratio Data not availableGood

Alexa Fluor 488 has been successfully used in STED microscopy.[8][9] However, photobleaching can still be a limiting factor, and more photostable dyes are continuously being sought.[10] The high quantum yield and purported photostability of BP Fluor 488 suggest it could be a viable candidate for STED imaging, although experimental validation is required.

Experimental Protocols

Detailed below are generalized protocols for utilizing azide-functionalized dyes for labeling and imaging in super-resolution microscopy. These protocols are based on established methods for similar fluorophores and should be optimized for specific experimental conditions.

Labeling of Cellular Targets via Click Chemistry

This protocol describes a general workflow for labeling alkyne-modified proteins in fixed cells with an azide-functionalized dye.

G cluster_0 Cell Preparation and Fixation cluster_1 Click Chemistry Labeling cluster_2 Imaging A Seed and culture cells with alkyne-modified amino acid B Fix cells (e.g., 4% PFA) A->B C Permeabilize cells (e.g., 0.1% Triton X-100) B->C E Incubate cells with Click reaction mix C->E D Prepare Click reaction mix: - this compound - Copper (II) Sulfate (B86663) - Copper ligand (e.g., TBTA) - Reducing agent (e.g., Sodium Ascorbate) F Wash cells to remove unbound dye E->F G Mount sample in super-resolution imaging buffer F->G H Acquire images using STORM or STED microscope G->H

Workflow for Click Chemistry Labeling.

Materials:

  • Fixed and permeabilized cells containing alkyne-modified biomolecules.

  • This compound (or alternative azide dye).

  • Copper (II) sulfate (CuSO₄).

  • Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA).

  • Reducing agent (e.g., sodium ascorbate).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Prepare Click Reaction Cocktail: Freshly prepare the reaction cocktail. For a final volume of 500 µL, add the following to PBS in the specified order:

    • This compound to a final concentration of 1-5 µM.

    • Copper (II) sulfate to a final concentration of 100 µM.

    • Copper ligand to a final concentration of 500 µM.

    • Sodium ascorbate (B8700270) to a final concentration of 5 mM.

  • Labeling: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unreacted components.

dSTORM Imaging Protocol

G cluster_0 Sample Preparation cluster_1 Imaging Buffer Preparation cluster_2 Image Acquisition cluster_3 Image Reconstruction A Labeled and mounted sample C Mount sample on microscope and add imaging buffer A->C B Prepare imaging buffer with oxygen scavenging system (e.g., GLOX/catalase) and a reducing agent (e.g., MEA) B->C D Illuminate with high-power laser to drive fluorophores to dark state C->D E Use low-power activation laser (e.g., 405 nm) to sparsely reactivate fluorophores D->E F Acquire a series of images (10,000 - 100,000 frames) E->F G Localize single-molecule blinking events in each frame with high precision F->G H Reconstruct the final super-resolved image G->H

dSTORM Experimental Workflow.

dSTORM Imaging Buffer (example):

  • 10% (w/v) Glucose

  • 50 mM Tris-HCl, pH 8.0

  • 10 mM NaCl

  • 1% (v/v) β-mercaptoethanol or 10-100 mM MEA

  • Oxygen scavenging system (e.g., glucose oxidase and catalase)

Procedure:

  • Mount the labeled coverslip onto the microscope.

  • Add freshly prepared dSTORM imaging buffer.

  • Illuminate the sample with a high-power 488 nm laser to drive most of the fluorophores into a dark state.

  • Use a low-power 405 nm laser to photo-activate a sparse subset of fluorophores back to the fluorescent state.

  • Acquire a time series of images (typically thousands of frames) until most of the fluorophores are photobleached.

  • Process the acquired images using appropriate localization software to reconstruct the super-resolution image.

Conclusion

This compound presents itself as a promising candidate for super-resolution microscopy, with photophysical properties that are on par with other high-performance green-emitting dyes. Its high quantum yield and purported photostability are advantageous for both STORM and STED applications. However, the lack of direct, quantitative comparative data in the scientific literature necessitates that researchers empirically test and validate its performance for their specific applications. The provided protocols offer a starting point for the utilization of this compound and similar dyes in advanced imaging experiments. As with any fluorescent probe, optimal performance will be achieved through careful optimization of labeling and imaging conditions.

References

A Comparative Guide to the Photostability of BP Fluor 488 Azide and Other Green Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent dye with optimal photostability is critical for the success of imaging experiments. This guide provides an objective comparison of the photobleaching rate of BP Fluor 488 azide (B81097) against other commonly used green fluorescent dyes: Alexa Fluor 488 azide, Fluorescein (B123965) isothiocyanate (FITC), and Cyanine2 (Cy2).

The longevity of the fluorescent signal under illumination, or photostability, is a key performance indicator for fluorescent dyes. High photostability allows for longer exposure times and more robust and reproducible quantitative data. This is particularly crucial in applications such as live-cell imaging, confocal microscopy, and high-content screening.

Quantitative Comparison of Photostability
FeatureBP Fluor 488 AzideAlexa Fluor 488 AzideFITC (Fluorescein)Cy2 (Cyanine2)
Photostability High (marketed as equivalent to Alexa Fluor 488)[1][2][3]Very High[4][5][6]Low[4][5][7]Moderate
Fluorescence Quantum Yield 0.92[1][8]0.92[9]~0.35-0.9 (pH dependent)Data not readily available
Photobleaching Rate Data not readily availableSignificantly lower than FITC. Maintained initial fluorescence after 30s of continuous illumination under conditions where FITC faded to 20% of its initial intensity.[5]High. Faded to ~20% of initial intensity after 30s of continuous illumination.[5]More photostable than FITC, but generally less photostable than Alexa Fluor dyes in aqueous media.[6]
Key Characteristics High brightness and photostability; pH-insensitive.[2][3]The industry standard for high-performance green fluorescence; excellent photostability and brightness; pH-insensitive.[4][6]Prone to rapid photobleaching; pH-sensitive fluorescence.[4][7]Good photostability in non-polar mounting media.[6]

Note: The photobleaching rate is highly dependent on the experimental conditions, including illumination intensity, exposure duration, and the chemical environment.

Experimental Protocol: Comparative Photobleaching Analysis of Green Fluorescent Dyes

This protocol outlines a typical experiment to compare the photobleaching rates of different fluorescent dyes conjugated to a biomolecule.

Objective: To quantify and compare the photobleaching rates of this compound, Alexa Fluor 488 azide, FITC, and Cy2 azide conjugated to a model protein (e.g., Bovine Serum Albumin - BSA).

1. Biomolecule Conjugation (via Click Chemistry):

  • Materials: Alkyne-modified BSA, this compound, Alexa Fluor 488 azide, FITC azide, Cy2 azide, copper(II) sulfate (B86663), sodium ascorbate, and a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Procedure:

    • Dissolve the alkyne-modified BSA in PBS.

    • Prepare stock solutions of each fluorescent azide in a suitable solvent (e.g., DMSO).

    • In separate reaction tubes, mix the alkyne-modified BSA with a molar excess of each azide.

    • Initiate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding copper(II) sulfate and sodium ascorbate.

    • Allow the reactions to proceed for a specified time at room temperature, protected from light.

    • Purify the dye-conjugated BSA from unreacted dye using size-exclusion chromatography.

    • Determine the degree of labeling for each conjugate using spectrophotometry.

2. Sample Preparation for Microscopy:

  • Materials: Purified dye-conjugated BSA, microscopy slides, coverslips, and mounting medium.

  • Procedure:

    • Dilute the purified dye-conjugated BSA solutions to the same concentration in PBS.

    • Mount a small volume of each solution on a microscope slide and cover with a coverslip.

    • Seal the coverslip to prevent evaporation.

3. Image Acquisition and Photobleaching:

  • Instrumentation: A confocal laser scanning microscope equipped with a 488 nm laser line and appropriate emission filters.

  • Procedure:

    • For each dye conjugate, locate a field of view and adjust the microscope settings (e.g., laser power, detector gain, pinhole size) to obtain a strong, unsaturated initial fluorescence signal. Crucially, use the identical settings for all samples.

    • Acquire an initial image (time point 0).

    • Continuously illuminate the sample with the 488 nm laser at a defined power.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5 seconds) for a total duration sufficient to observe significant photobleaching in the least stable dye (e.g., 2-5 minutes).

4. Data Analysis:

  • Software: Image analysis software such as ImageJ or Fiji.

  • Procedure:

    • For each time-lapse series, define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity at time 0.

    • Plot the normalized fluorescence intensity as a function of time for each dye.

    • Calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) for each dye by fitting the decay curve to an exponential function.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes in this comparative study.

experimental_workflow cluster_conjugation Step 1: Biomolecule Conjugation cluster_imaging Step 2 & 3: Imaging & Photobleaching cluster_analysis Step 4: Data Analysis Alkyne_BSA Alkyne-Modified BSA Click_Reaction Click Chemistry (CuAAC) Alkyne_BSA->Click_Reaction Dye_Azide Fluorescent Dye Azide (BP488, AF488, FITC, Cy2) Dye_Azide->Click_Reaction Purification Purification Click_Reaction->Purification Labeled_BSA Dye-Labeled BSA Purification->Labeled_BSA Sample_Prep Sample Preparation Labeled_BSA->Sample_Prep Microscopy Confocal Microscopy (488 nm Laser) Sample_Prep->Microscopy Time_Lapse Time-Lapse Imaging Microscopy->Time_Lapse Intensity_Measurement Measure Fluorescence Intensity Time_Lapse->Intensity_Measurement Normalization Normalize Data Intensity_Measurement->Normalization Plotting Plot Decay Curves Normalization->Plotting Half_Life Calculate Half-Life Plotting->Half_Life

Caption: Experimental workflow for comparing dye photostability.

signaling_pathway cluster_photophysics Photobleaching Pathway S0 Ground State (S₀) Excitation Photon Absorption (e.g., 488 nm) S0->Excitation S1 Excited Singlet State (S₁) Excitation->S1 Fluorescence Fluorescence Emission S1->Fluorescence ISC Intersystem Crossing S1->ISC Fluorescence->S0 T1 Triplet State (T₁) ISC->T1 Reaction Reaction with O₂ or other molecules T1->Reaction Bleached Non-Fluorescent State Reaction->Bleached

Caption: Simplified Jablonski diagram of photobleaching.

References

A Comparative Guide to BP Fluor 488 Azide Conjugates for Bio-Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving fields of proteomics, genomics, and drug development, the precise and efficient labeling of biomolecules is paramount. Fluorescent probes, particularly those compatible with bioorthogonal "click chemistry," have become indispensable tools for researchers. This guide provides a detailed comparison of BP Fluor 488 azide (B81097), a popular green fluorescent dye, with its key alternatives, focusing on brightness and photostability to aid researchers in selecting the optimal reagent for their experimental needs.

Brightness and Photostability: A Head-to-Head Comparison

The performance of a fluorescent dye is primarily determined by its brightness and its resistance to photobleaching. Brightness is a function of the molar extinction coefficient (how well the dye absorbs light) and the fluorescence quantum yield (how efficiently it converts absorbed light into emitted light). Photostability refers to the dye's ability to withstand repeated excitation cycles before its fluorescence is irreversibly lost.

Quantitative Comparison of Green Fluorescent Azides

FeatureBP Fluor 488 AzideAlexa Fluor 488 AzideiFluor 488 Azide
Excitation Max (nm) 499[1]495 - 496[2]491[3]
Emission Max (nm) 520[1]519[2]516[3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 73,000[1]~71,000 - 73,00075,000[3]
Quantum Yield (Φ) 0.92[1]0.92[2][4]Not specified
Relative Brightness Very HighVery HighVery High
Photostability High (qualitative)[5][6]High (qualitative)[2]High (qualitative)[3]

Key Takeaways:

  • Brightness: this compound and Alexa Fluor 488 azide exhibit virtually identical and exceptional brightness, with high molar extinction coefficients and quantum yields.[1][2][4] iFluor 488 azide also presents a high extinction coefficient, suggesting comparable brightness.[3]

  • Spectral Properties: All three dyes have very similar excitation and emission spectra, making them compatible with standard 488 nm laser lines and FITC filter sets.

Experimental Workflows and Protocols

This compound is primarily used in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) alkyne-azide cycloaddition reactions to label biomolecules. Below are generalized workflows and protocols for these key applications.

Experimental Workflow: Labeling of Cellular Components

The following diagram illustrates a general workflow for labeling newly synthesized biomolecules (DNA, RNA, or proteins) in a cellular context using click chemistry with a fluorescent azide.

experimental_workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_fixation_permeabilization Cell Preparation cluster_click_reaction Click Chemistry Labeling cluster_imaging Analysis Metabolic_Labeling Incubate cells with alkyne-modified precursor (e.g., EdU, EU, HPG) Fix_Perm Fix and permeabilize cells Metabolic_Labeling->Fix_Perm Click_Reaction Perform click reaction with This compound Fix_Perm->Click_Reaction Wash Wash to remove excess dye Click_Reaction->Wash Imaging Fluorescence Microscopy or Flow Cytometry Wash->Imaging

Diagram 1: Cellular labeling workflow.
Signaling Pathway: Copper-Catalyzed vs. Strain-Promoted Click Chemistry

The choice between copper-catalyzed and strain-promoted click chemistry is a critical decision in experimental design, primarily dictated by the biological system under investigation.

click_chemistry_pathways cluster_cuaac Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Alkyne Terminal Alkyne Cu_Catalyst Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) Alkyne->Cu_Catalyst Azide This compound Azide->Cu_Catalyst Triazole_CuAAC Stable Triazole Linkage Cu_Catalyst->Triazole_CuAAC Application_CuAAC Applications: - Fixed cells - In vitro labeling Triazole_CuAAC->Application_CuAAC Cyclooctyne Strained Alkyne (e.g., DBCO) Triazole_SPAAC Stable Triazole Linkage Cyclooctyne->Triazole_SPAAC Azide_SPAAC This compound Azide_SPAAC->Triazole_SPAAC Application_SPAAC Applications: - Live cell imaging - In vivo studies Triazole_SPAAC->Application_SPAAC

Diagram 2: CuAAC vs. SPAAC pathways.

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the relative method for determining the fluorescence quantum yield of a fluorescent dye, by comparing it to a known standard.

1. Materials:

  • Spectroscopic grade solvent (e.g., water, ethanol).

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., fluorescein (B123965) in 0.1 M NaOH, Φ = 0.92).

  • This compound.

  • UV-Vis spectrophotometer.

  • Spectrofluorometer.

2. Procedure:

  • Sample Preparation: Prepare a series of dilutions for both the standard and the this compound in the chosen solvent. The concentrations should result in absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance spectra for all prepared solutions using the UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the dye.

    • Record the fluorescence emission spectrum for each solution. Ensure that the excitation and emission slit widths are kept constant for all measurements.

    • Integrate the area under the emission curve for each measurement.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the this compound.

    • The slope of the resulting linear fits is proportional to the quantum yield.

    • The quantum yield of the this compound (Φ_X) can be calculated using the following equation: Φ_X = Φ_ST * (Slope_X / Slope_ST) * (η_X² / η_ST²) Where:

      • Φ_ST is the quantum yield of the standard.

      • Slope_X and Slope_ST are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

      • η_X and η_ST are the refractive indices of the solvents used for the sample and the standard (if different).

Protocol 2: Assessment of Photostability

This protocol provides a method for comparing the photostability of fluorescently labeled cells.

1. Materials:

  • Cells labeled with this compound and a control dye (e.g., Alexa Fluor 488 azide) via click chemistry.

  • Fluorescence microscope with a camera and appropriate filter sets.

  • Image analysis software (e.g., ImageJ).

2. Procedure:

  • Sample Preparation: Prepare microscope slides with the labeled cells.

  • Image Acquisition:

    • Locate a field of view with labeled cells for each sample.

    • Using consistent illumination power and camera settings, acquire a time-lapse series of images. For example, capture an image every 5-10 seconds for a total duration of 5-10 minutes.

  • Data Analysis:

    • Using image analysis software, select regions of interest (ROIs) within the labeled cells for each sample.

    • Measure the mean fluorescence intensity within these ROIs for each image in the time-lapse series.

    • Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time for both BP Fluor 488 and the control dye.

    • The rate of fluorescence decay provides a measure of the photostability. A slower decay indicates higher photostability.

Conclusion

This compound stands as a high-performance fluorescent probe for click chemistry applications, offering exceptional brightness that is on par with the industry-leading Alexa Fluor 488 azide. Its spectral characteristics make it a versatile reagent for a wide range of fluorescence-based assays. While direct quantitative comparisons of its photostability are not widely published, its designation as an equivalent to Alexa Fluor 488 suggests a high degree of photostability suitable for demanding imaging applications. The choice between this compound and its alternatives will likely depend on factors such as cost and availability, as their core performance metrics for brightness are remarkably similar. Researchers can confidently select this compound for applications requiring bright and stable green fluorescence.

References

A Researcher's Guide to Cost-Benefit Analysis of BP Fluor 488 Azide for Large-Scale Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on large-scale screening campaigns utilizing click chemistry, the choice of fluorescent azide (B81097) probe is a critical decision that impacts both budget and data quality. This guide provides a comprehensive cost-benefit analysis of BP Fluor 488 azide and its common alternatives, offering a side-by-side comparison of their performance characteristics, cost-effectiveness, and detailed experimental protocols to inform your selection process.

Performance and Cost Comparison of Fluorescent Azides

The selection of a fluorescent azide for high-throughput screening (HTS) hinges on a balance of performance and cost. This compound, a bright and photostable green-fluorescent probe, is often compared with alternatives like the well-established Alexa Fluor™ 488 azide and the fluorogenic CalFluor 488 azide. The following tables summarize the key quantitative data for these probes.

Table 1: Spectroscopic Properties of 488 nm Fluorescent Azides
Probe Excitation Max (nm) Emission Max (nm) Quantum Yield
This compound4995200.92[1]
BP Fluor 488 Picolyl Azide4995200.92[2]
Alexa Fluor™ 488 Azide~495~519Not explicitly stated
CalFluor 488 Azide500521Not explicitly stated
Table 2: Cost Comparison of 488 nm Fluorescent Azides (per mg)
Probe Supplier 1 mg Price (USD) 5 mg Price (USD)
This compoundBroadPharm$183.00[3]$530.00[3]
BP Fluor 488 Picolyl AzideBroadPharm$205.00$605.00
Alexa Fluor™ 488 AzideThermo Fisher Scientific~$371.46 (for 0.5 mg)Not available in 5mg
CalFluor 488 AzideBroadPharm$302.00[4]$1341.00[4]
CalFluor 488 AzideAxisPharm$297.00[1]$1318.00[1]
AZDye™ 488 AzideVector Laboratories$183.00[5]$1644.00 (for 25 mg)[5]

Key Performance Considerations:

  • This compound is presented as a cost-effective equivalent to Alexa Fluor™ 488 azide, offering high brightness and photostability.[3][6] It is a pure 5-sulfonated rhodamine molecule, which eliminates lot-to-lot variation.[2][3]

  • BP Fluor 488 Picolyl Azide features a picolyl moiety that chelates copper, which can allow for a 10-fold reduction in the copper catalyst concentration needed for the click reaction.[2] This is particularly advantageous in live-cell imaging and for detecting low-abundance targets where high copper concentrations can be toxic.[2]

  • Alexa Fluor™ 488 Azide is a widely recognized standard in fluorescence applications, known for its brightness and photostability.

  • CalFluor 488 Azide is a fluorogenic probe, meaning it is non-fluorescent until it reacts with an alkyne.[1][4] This "turn-on" mechanism significantly reduces background fluorescence, making it ideal for no-wash experimental protocols in live-cell imaging and high-content screening.[1]

  • AZDye™ 488 Azide is structurally identical to Alexa Fluor® 488 Azide and is offered at a lower cost, with claims of comparable performance in terms of brightness, photostability, and pH insensitivity.[5]

Experimental Protocols for Large-Scale Screening

The following is a detailed protocol for a copper-catalyzed click chemistry reaction in a 96-well plate format, suitable for high-throughput screening of protein labeling. This protocol is a synthesis of information from various sources and should be optimized for specific experimental conditions.

Materials:

  • Alkyne-labeled protein samples

  • Fluorescent azide (e.g., this compound) stock solution (10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (250 mM in water)

  • Sodium ascorbate (B8700270) stock solution (500 mM in water, freshly prepared)

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom plates

  • Plate reader or high-content imaging system

Procedure:

  • Sample Preparation:

    • Plate your alkyne-labeled cells or protein samples in a 96-well plate at the desired density or concentration.

    • Wash the cells with PBS if necessary.

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent azide at 10 mM in DMSO.

    • Prepare a stock solution of CuSO₄ at 50 mM in water.

    • Prepare a stock solution of the copper-chelating ligand (e.g., THPTA) at 250 mM in water.

    • Prepare a fresh stock solution of sodium ascorbate at 500 mM in water.

  • Click Reaction Cocktail Preparation:

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio to form the copper catalyst complex.

    • For a final reaction volume of 100 µL per well, prepare a click reaction cocktail. The final concentrations of the components should be optimized but can typically be in the range of:

      • Fluorescent Azide: 10-50 µM

      • Copper(II) Sulfate: 50-500 µM

      • Sodium Ascorbate: 2.5-5 mM

  • Labeling Reaction:

    • Add the click reaction cocktail to each well of the 96-well plate containing the samples.

    • Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • After incubation, wash the cells three times with PBS to remove unreacted reagents.

  • Imaging and Data Acquisition:

    • Image the plate using a fluorescence microscope, high-content imager, or plate reader with the appropriate filter set for the 488 nm fluorophore (Excitation: ~490 nm, Emission: ~520 nm).

Visualizing Workflows and Pathways

Drug Discovery Workflow using Click Chemistry

This diagram illustrates a typical workflow in drug discovery where click chemistry is employed for target identification and validation.

DrugDiscoveryWorkflow cluster_Discovery Target Identification & Validation cluster_Development Lead Optimization & Preclinical Phenotypic_Screening Phenotypic Screening Hit_Compound Hit Compound Identified Phenotypic_Screening->Hit_Compound Probe_Synthesis Synthesis of Alkyne/Azide Probe Hit_Compound->Probe_Synthesis Target_Engagement Target Engagement in Cells/Lysate Probe_Synthesis->Target_Engagement Click_Chemistry Click Chemistry with Reporter Azide/Alkyne Target_Engagement->Click_Chemistry Target_Identification Target Protein Identification (e.g., MS) Click_Chemistry->Target_Identification Target_Validation Target Validation Target_Identification->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: A typical drug discovery workflow.

GPCR Signaling Pathway

This diagram shows a simplified G-protein coupled receptor (GPCR) signaling cascade, a common pathway studied using fluorescent probes.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Effector Downstream Effector (e.g., PKA) Second_Messenger->Downstream_Effector Activation Cellular_Response Cellular Response Downstream_Effector->Cellular_Response

Caption: A simplified GPCR signaling pathway.

Conclusion

The choice between this compound and its alternatives for large-scale screening is multifaceted. This compound and its picolyl variant offer a compelling balance of high performance and cost-effectiveness, making them excellent choices for budget-conscious, high-throughput applications. For experiments where minimizing background is paramount and no-wash protocols are desired, the higher cost of CalFluor 488 azide may be justified. Alexa Fluor™ 488 azide remains a reliable, albeit more expensive, benchmark. Ultimately, the optimal choice will depend on the specific requirements of the screening assay, including the sensitivity needed, the tolerance for copper, and budgetary constraints. Researchers are encouraged to perform small-scale pilot experiments to validate the chosen probe in their specific assay before committing to a large-scale screen.

References

A Head-to-Head Comparison of BP Fluor 488 Azide and DyLight 488 for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the crucial decision of fluorophore selection for immunofluorescence, this guide provides a comprehensive, data-driven comparison of two popular green-emitting dyes: BP Fluor 488 azide (B81097) and DyLight 488.

In the realm of fluorescence microscopy, the choice of an appropriate fluorophore is paramount to generating high-quality, reproducible data. Both BP Fluor 488, a sulfonated rhodamine dye, and DyLight 488, a member of a well-established family of fluorescent dyes, offer bright green fluorescence and are functionalized with an azide group for bioorthogonal ligation via click chemistry. However, a closer look at their photophysical properties and performance in imaging applications reveals distinctions that can influence experimental outcomes, particularly in demanding applications such as confocal microscopy and quantitative imaging. This guide aims to provide an objective comparison to inform your selection process.

Quantitative Data Summary

The following table summarizes the key photophysical and chemical properties of BP Fluor 488 azide and DyLight 488.

PropertyThis compoundDyLight 488
Excitation Maximum (λex) 499 nm[1][2]493 nm[3]
Emission Maximum (λem) 520 nm[1][2]518 nm[3]
Molar Extinction Coefficient (ε) 73,000 cm⁻¹M⁻¹[1]70,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ) 0.92[1]High (specific value not consistently reported)[4]
Molecular Weight ( g/mol ) ~658.7[5]Not specified for azide form
Chemical Structure Pure 5-sulfonated rhodamine[1][2]Sulfonated xanthene dye
pH Sensitivity Stable over a wide pH range[6][7]Stable over a wide pH range (pH 4-9)[8]

Performance Comparison in Immunofluorescence

A study comparing anti-CEA antibody conjugates of various fluorophores for imaging pancreatic cancer in mouse models found that the Alexa Fluor 488 conjugate was significantly brighter than the DyLight 488 conjugate[9]. The same study also reported that Alexa Fluor 488 was better at detecting deeper tumors compared to DyLight 488[9].

In terms of photostability, both dyes performed well, with the Alexa Fluor 488 conjugate retaining 96% of its original intensity and the DyLight 488 conjugate retaining 90% after a set period of illumination[9]. Another study noted that while green fluorescent dyes like Alexa Fluor 488 and DyLight 488 are excellent for live-cell imaging, they are generally less photostable than red-shifted dyes[10].

The signal-to-noise ratio is a critical factor in immunofluorescence. While direct comparative data is scarce, the higher brightness of Alexa Fluor 488, and by extension BP Fluor 488, would likely contribute to a better signal-to-noise ratio in many applications[11].

Experimental Protocols

The following is a generalized protocol for immunofluorescence staining using an azide-functionalized fluorescent dye and a primary antibody conjugated to an alkyne. This protocol utilizes a copper-catalyzed click chemistry reaction.

Materials:

  • Cells cultured on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Alkyne-conjugated primary antibody

  • This compound or DyLight 488 azide

  • Click chemistry reaction buffer (e.g., PBS)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator (e.g., THPTA)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Antifade mounting medium with DAPI

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix cells with fixation buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the alkyne-conjugated primary antibody in blocking buffer to the recommended concentration.

    • Incubate the cells with the primary antibody solution overnight at 4°C.

    • Wash three times with wash buffer.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:

      • 89 µL of PBS

      • 2 µL of 10 mM this compound or DyLight 488 azide in DMSO

      • 5 µL of 10 mM CuSO4

      • 2 µL of 50 mM THPTA

      • 2 µL of 100 mM sodium ascorbate (B8700270) (add last to initiate the reaction)

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

    • Wash three times with wash buffer.

  • Counterstaining and Mounting:

    • Incubate with DAPI in PBS for 5 minutes to stain the nuclei.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the slides using a fluorescence microscope with appropriate filters for the 488 nm channel and DAPI.

Diagrams

Immunofluorescence_Workflow Immunofluorescence Workflow with Click Chemistry cluster_preparation Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody (Alkyne) blocking->primary_ab click_reaction Click Reaction (Azide-Dye) primary_ab->click_reaction counterstain Counterstain (DAPI) click_reaction->counterstain mounting Mounting counterstain->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: A flowchart illustrating the key steps in an immunofluorescence experiment utilizing click chemistry for fluorescent labeling.

Click_Chemistry_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants cluster_catalyst Catalyst System alkyne Alkyne-Antibody product Triazole Linkage (Stable Covalent Bond) alkyne->product azide Azide-Fluorophore azide->product copper Cu(II)SO4 ascorbate Sodium Ascorbate copper->ascorbate Reduction cu_i Cu(I) cu_i->product Catalysis

Caption: The fundamental mechanism of the copper-catalyzed click chemistry reaction used for bioconjugation.

References

Assessing the Degree of Labeling with BP Fluor 488 Azide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to accurately quantify the incorporation of fluorescent labels onto biomolecules, this guide provides a comprehensive comparison of BP Fluor 488 azide (B81097) with its alternatives. Supported by experimental data, this document outlines the key performance characteristics of these fluorescent probes and offers a detailed protocol for assessing the degree of labeling.

The precise determination of the degree of labeling (DOL) is a critical step in bioconjugation. It ensures the reproducibility of experiments and the accurate interpretation of fluorescence-based assays. BP Fluor 488 azide is a popular green fluorescent probe for labeling alkyne-modified biomolecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). This guide will objectively assess its performance in relation to other commonly used green fluorescent azides.

Performance Comparison of Green Fluorescent Azides

The selection of a fluorescent azide for labeling experiments depends on several key photophysical properties that directly impact the sensitivity and quality of the resulting data. This section compares this compound with its primary competitor, Alexa Fluor 488 azide, and other alternatives.

PropertyThis compoundAlexa Fluor 488 AzideAZDye™ 488 AzideDyLight™ 488 Azide
Excitation Maximum (nm) 499[1]~495494493
Emission Maximum (nm) 520[1]~519517518
Molar Extinction Coefficient (cm⁻¹M⁻¹) 73,000[2]~71,000[3]73,000~70,000
Fluorescence Quantum Yield 0.92[2]~0.92[3]HighHigh
Brightness (Ext. Coeff. x QY) ~67,160~65,320HighHigh
Photostability High[4][5][6][7]High[3][8][9]High[10]High
pH Sensitivity Low (stable over a wide pH range)[4][7]Low (pH 4-10)[8][9]pH independent (pH 4-10)[10]Low

Note: AZDye™ 488 is reported to be structurally identical to Alexa Fluor® 488, and studies have shown equivalent performance in terms of degree of labeling and fluorescence intensity in immunoassays.

Experimental Protocol: Determining the Degree of Labeling (DOL)

This protocol provides a detailed methodology for labeling a protein (e.g., an antibody) with this compound and subsequently determining the DOL using UV-Visible spectrophotometry.

Materials:

  • Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper chelator (e.g., TBTA)

  • Desalting column (e.g., Sephadex G-25)

  • UV-Visible spectrophotometer

  • Quartz cuvettes

Experimental Workflow:

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_dol DOL Determination A Prepare Protein Solution D Initiate Click Reaction A->D B Prepare this compound Stock B->D C Prepare Catalyst Solution (CuSO4 + Ligand + Reducing Agent) C->D E Incubate Reaction Mixture D->E F Equilibrate Desalting Column E->F G Apply Reaction Mixture to Column F->G H Elute Labeled Protein G->H I Measure Absorbance at 280 nm and ~499 nm H->I J Calculate Protein Concentration I->J K Calculate Dye Concentration I->K L Calculate Degree of Labeling (DOL) J->L K->L

Workflow for protein labeling and DOL determination.

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing Tris or glycine (B1666218) will interfere with the labeling reaction.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Click Chemistry Reaction:

    • To your alkyne-modified protein solution, add the this compound. The molar ratio of dye to protein will need to be optimized for your specific protein but a starting point of 10-20 fold molar excess of the dye is recommended.

    • Prepare the copper catalyst solution. A typical final concentration is 1 mM CuSO₄, 1 mM TBTA, and 2 mM sodium ascorbate. Add the catalyst solution to the protein-dye mixture.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted this compound and other reaction components by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored fraction to elute.

  • DOL Calculation:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max, ~499 nm for BP Fluor 488).

    • Calculate the concentration of the protein using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • CF is the correction factor for the dye's absorbance at 280 nm (CF = A₂₈₀ of the free dye / A_max of the free dye). For BP Fluor 488, this is approximately 0.11.

      • ε_protein is the molar extinction coefficient of your protein at 280 nm (e.g., for IgG, ε is ~210,000 M⁻¹cm⁻¹).

    • Calculate the concentration of the dye using the Beer-Lambert law: Dye Concentration (M) = A_max / ε_dye

      • ε_dye is the molar extinction coefficient of this compound at its A_max (73,000 M⁻¹cm⁻¹).

    • Calculate the Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

Signaling Pathway and Logical Relationships

The process of assessing the degree of labeling follows a logical progression from the properties of the individual components to the final calculated value, which in turn informs the utility of the labeled conjugate in downstream applications.

logical_relationship cluster_inputs Input Parameters cluster_measurements Experimental Measurements cluster_calculations Calculations cluster_output Output & Application Protein_Properties Protein Properties (Concentration, ε_protein) Protein_Conc Calculate Protein Concentration Protein_Properties->Protein_Conc Dye_Properties Dye Properties (ε_dye, Correction Factor) Dye_Conc Calculate Dye Concentration Dye_Properties->Dye_Conc Absorbance Spectrophotometric Absorbance (A_280, A_max) Absorbance->Protein_Conc Absorbance->Dye_Conc DOL_Calc Calculate DOL Protein_Conc->DOL_Calc Dye_Conc->DOL_Calc DOL Degree of Labeling (DOL) DOL_Calc->DOL Application Downstream Applications (Microscopy, Flow Cytometry, etc.) DOL->Application

Logical flow for DOL assessment and its impact.

References

Safety Operating Guide

Proper Disposal of BP Fluor 488 Azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of BP Fluor 488 azide (B81097) is critical for ensuring laboratory safety and environmental protection. Due to its chemical nature as an organic azide, this compound is classified as hazardous waste and requires specific handling and disposal protocols. Under no circumstances should BP Fluor 488 azide or its solutions be disposed of down the drain.[1]

This compound combines the properties of a fluorescent dye with the reactivity of an azide group. Organic azides are energetic compounds that can be sensitive to shock, friction, and heat, posing potential explosion risks.[1][2] Furthermore, azides can react with acids to form highly toxic and explosive hydrazoic acid, and with heavy metals, such as lead and copper found in plumbing, to form extremely shock-sensitive metal azides.[2][3] Therefore, all waste containing this compound must be managed through an approved hazardous waste program.

Immediate Safety and Handling

Before disposal, it is essential to adhere to strict safety precautions when handling this compound. Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[4] Use only plastic or ceramic spatulas for handling the solid compound to avoid the formation of explosive metal azides.[5]

Waste Segregation and Collection

All waste streams containing this compound must be collected and segregated from other laboratory waste. This includes:

  • Pure (unused) compound: Collect in its original container or a clearly labeled, compatible waste container.

  • Stock solutions: All electrophoresis stock solutions and other concentrated solutions must be collected for hazardous waste disposal.[6]

  • Contaminated labware: Disposable items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be collected in a designated, clearly labeled waste bag or container.[7]

  • Aqueous solutions: Dilute solutions and rinsates from cleaning glassware must also be collected as hazardous waste.[7] The first rinse of any container that held the chemical should be collected for disposal as hazardous waste.[8]

Waste containers must be made of compatible materials, kept securely closed, and be clearly labeled as "Azide Containing Waste" or with a completed hazardous waste label as required by your institution.[2][7] These containers should be stored in a designated satellite accumulation area within the lab, away from incompatible materials like acids and metals, until they are collected by the institution's Environmental Health and Safety (EHS) office.[4][5]

Decontamination and Spill Management

For cleaning and decontaminating work surfaces and non-disposable glassware, use a soap and water solution or a pH-adjusted buffer (pH > 9) to minimize the formation of hydrazoic acid.[5] All cleaning solutions and rinsates must be collected as hazardous waste.[7]

In the event of a small spill within a chemical fume hood, absorb the material with an inert absorbent, clean the area with a basic solution (pH > 9), and collect all cleanup materials as hazardous waste.[3][5] For larger spills, evacuate the area immediately and contact your institution's EHS emergency response team.[7]

Disposal Procedure Summary

ItemPersonal Protective Equipment (PPE) & HandlingWaste Collection & StorageFinal Disposal Method
This compound (Solid & Solutions) Lab coat, safety goggles, nitrile gloves. Handle in a chemical fume hood. Use non-metal spatulas.[4][5]Collect in a designated, sealed, and compatible container labeled "Azide Containing Waste".[7]Contact your institution's Environmental Health and Safety (EHS) office for collection as hazardous waste.[1]
Contaminated Disposables (Gloves, Tips, etc.) Wear standard laboratory PPE.Place in a separate, clearly labeled, sealed plastic bag or container for azide-contaminated solid waste.[7]Arrange for pickup by EHS as hazardous waste.[7]
Contaminated Glassware Wear standard laboratory PPE.Triple rinse with a suitable solvent. Collect the first rinse as hazardous chemical waste.[8] Subsequent rinses with a basic solution (pH > 9) should also be collected.[5][7]After decontamination, glassware can be washed normally. Rinsates are disposed of as hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_type cluster_collection cluster_storage cluster_end start Identify Waste Containing This compound liquid_waste Liquid Waste? (Stock solutions, buffers, rinsates) start->liquid_waste Is it liquid? solid_waste Solid Waste? (Contaminated gloves, tips, tubes, gels) start->solid_waste Is it solid? collect_liquid Collect in a sealed, compatible liquid waste container. Label: 'Azide Containing Waste'. liquid_waste->collect_liquid collect_solid Collect in a designated, sealed waste bag or container. Label: 'Azide Containing Waste'. solid_waste->collect_solid storage Store container in a designated Satellite Accumulation Area. Segregate from acids and metals. collect_liquid->storage collect_solid->storage end_point Contact EHS for Hazardous Waste Pickup storage->end_point

Caption: Workflow for the safe disposal of this compound waste.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.